tert-Butyl 6-bromoindoline-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRAIVDYVLYXJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621908 | |
| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214614-97-8 | |
| Record name | tert-Butyl 6-bromo-2,3-dihydro-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate: Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the indoline scaffold stands out as a "privileged structure," forming the core of numerous natural products and clinically significant pharmaceuticals. Its rigid, bicyclic framework provides a valuable template for the spatial presentation of functional groups, enabling precise interactions with biological targets. Among the vast array of functionalized indolines, tert-Butyl 6-bromoindoline-1-carboxylate (CAS No. 214614-97-8) has emerged as a particularly versatile and strategic building block.
The presence of a bromine atom at the 6-position offers a reactive handle for a multitude of cross-coupling reactions, allowing for the systematic introduction of diverse molecular fragments. Simultaneously, the tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indoline nitrogen. This protection deactivates the otherwise reactive N-H bond, preventing unwanted side reactions and directing reactivity towards the aryl bromide. The Boc group can be readily removed under acidic conditions, providing a pathway to further functionalization at the nitrogen atom late in a synthetic sequence.
This technical guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, spectroscopic data, detailed synthetic protocols, and its utility in the construction of complex, biologically active molecules.
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of a synthetic building block is paramount for its effective use in the laboratory. This section outlines the key physical and spectroscopic characteristics of this compound.
Core Chemical Structure and Properties
The structural features of this molecule are key to its utility. The saturated five-membered ring fused to the benzene ring creates the indoline core. The bromine atom at the 6-position is a key site for synthetic modification, while the bulky Boc group on the nitrogen atom provides steric and electronic protection.
| Property | Value | Source |
| CAS Number | 214614-97-8 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |
| Molecular Weight | 298.18 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >240 °C (decomposition may occur) | [1] |
| Boiling Point (Predicted) | 353.5 ± 41.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.400 ± 0.06 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | N/A |
Note: Some physical properties are predicted values from chemical suppliers and should be considered as estimates.
Spectroscopic Characterization
1.2.1. ¹H NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | d | 1H | Ar-H (H5) |
| ~7.2 | dd | 1H | Ar-H (H7) |
| ~7.0 | d | 1H | Ar-H (H4) |
| ~4.0 | t | 2H | N-CH₂ (H2) |
| ~3.1 | t | 2H | Ar-CH₂ (H3) |
| 1.55 | s | 9H | C(CH₃)₃ |
Interpretation: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzene ring, with splitting patterns dictated by their ortho and meta relationships. The two methylene groups of the indoline ring will appear as triplets, a characteristic feature of the ethyl fragment in the indoline core. The most prominent signal will be a singlet at approximately 1.55 ppm, integrating to nine protons, which is characteristic of the tert-butyl group of the Boc protector.
1.2.2. ¹³C NMR Spectroscopy (Predicted)
(Predicted for CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C=O (Boc) |
| ~145 | Ar-C (C7a) |
| ~133 | Ar-C (C3a) |
| ~128 | Ar-CH (C5) |
| ~126 | Ar-CH (C7) |
| ~118 | Ar-C-Br (C6) |
| ~115 | Ar-CH (C4) |
| ~81 | O-C(CH₃)₃ |
| ~50 | N-CH₂ (C2) |
| ~29 | Ar-CH₂ (C3) |
| ~28 | C(CH₃)₃ |
Interpretation: The carbonyl carbon of the Boc group will be the most downfield signal. The six aromatic carbons will appear in the typical aromatic region, with the carbon bearing the bromine atom being shielded relative to the others. The quaternary carbon and the three methyl carbons of the Boc group will be clearly identifiable, as will the two methylene carbons of the indoline ring.
1.2.3. Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (aliphatic, Boc and indoline) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250, ~1160 | Strong | C-O stretch (carbamate) |
| ~800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600 | Medium | C-Br stretch |
Interpretation: The most characteristic peak in the IR spectrum will be the strong carbonyl stretch of the Boc group around 1700 cm⁻¹. The spectrum will also feature C-H stretches from the aliphatic and aromatic portions of the molecule, as well as characteristic aromatic C=C stretching bands.
1.2.4. Mass Spectrometry (MS)
-
Expected M+: 297/299 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
-
Major Fragmentation Pattern: Loss of the tert-butyl group (-57) or the entire Boc group (-101) is a common fragmentation pathway for N-Boc protected compounds.
Synthesis and Purification
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 6-bromoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by the reduction of the indole double bond to afford the indoline.
Synthetic Workflow
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for N-Boc protection and indole reduction.[3][4]
Step 1: N-Boc Protection of 6-Bromoindole
-
Reagent Setup: To a solution of 6-bromoindole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq).
-
Catalyst Addition: Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq) or a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA, 1.5 eq). For a milder, catalyst-free approach under solvent-free conditions, molecular iodine (I₂) can be used as a catalyst.[3]
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield crude tert-Butyl 6-bromoindole-1-carboxylate, which can often be used in the next step without further purification.
Step 2: Reduction to this compound
-
Catalyst Setup: In a hydrogenation vessel, suspend Palladium on carbon (10% Pd/C, 5-10 mol%) in a solvent such as methanol, ethanol, or ethyl acetate.
-
Substrate Addition: Add the crude tert-Butyl 6-bromoindole-1-carboxylate (1.0 eq) from the previous step to the suspension.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reduction.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the reactivity of the C-Br bond. This site serves as a versatile anchor point for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds. In this context, it allows for the arylation or vinylation of the 6-position of the indoline core.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
3.1.1. Representative Protocol for Suzuki-Miyaura Coupling
This is a general procedure adapted from protocols for similar aryl bromides.[5]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), an aryl or vinyl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water, toluene, or DMF.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction allows for the introduction of a wide range of primary and secondary amines at the 6-position of the indoline scaffold.
Sources
- 1. US9133161B2 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
tert-Butyl 6-bromoindoline-1-carboxylate CAS number 214614-97-8
An In-Depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate (CAS: 214614-97-8): Synthesis, Characterization, and Application in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal building block in contemporary medicinal chemistry and organic synthesis. The document delves into its structural significance, physicochemical properties, and detailed, field-proven protocols for its synthesis and purification. Furthermore, it offers an expert analysis of its characteristic spectroscopic signature for robust structural verification. The guide culminates with an exploration of its core reactivity, focusing on its application in palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the construction of complex molecular architectures and novel therapeutic agents.
Introduction: The Strategic Value of a Privileged Scaffold
The indoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing molecules that interact with specific biological targets.
This compound emerges as a particularly strategic derivative of this scaffold. Its design incorporates two critical features for synthetic utility:
-
The N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group masks the reactivity of the indoline nitrogen.[2] This is crucial for preventing unwanted side reactions and directing transformations to other parts of the molecule. The Boc group enhances solubility in common organic solvents and can be removed under mild acidic conditions, a necessity in multi-step synthetic campaigns.[1]
-
The 6-Bromo Substituent : The bromine atom at the C6 position serves as a versatile reactive handle. It is perfectly poised for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse aryl, heteroaryl, or amino moieties.[3]
This dual functionality makes this compound a powerful intermediate for systematically exploring structure-activity relationships (SAR) in drug design.
Physicochemical and Safety Profile
Proper handling and storage are paramount for maintaining the integrity of the reagent and ensuring laboratory safety. The compound is a solid that should be stored in a dry, cool environment.[4]
Table 1: Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 214614-97-8 | [5][6] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [5][6] |
| Molecular Weight | 298.18 g/mol | [4][5] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [4][7] |
| Boiling Point | 353.5±41.0 °C (Predicted) | [4] |
| Density | 1.400±0.06 g/cm³ (Predicted) | [4] |
Table 2: GHS Safety Information
| GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Data sourced from Sigma-Aldrich.
Synthesis and Purification Workflow
The synthesis of this compound is efficiently achieved from the commercially available precursor, 6-bromoindole. The strategy involves a two-step sequence: the reduction of the indole C2=C3 double bond to form the indoline ring, followed by the protection of the indoline nitrogen with a Boc group.
Protocol 1: Synthesis of 6-Bromoindoline (Intermediate)
Causality and Experimental Choice: The reduction of an indole to an indoline is a critical transformation. While catalytic hydrogenation (H₂, Pd/C) is effective, it requires specialized pressure equipment. A more accessible laboratory method utilizes sodium cyanoborohydride (NaBH₃CN) in acetic acid. NaBH₃CN is a milder reducing agent than NaBH₄ and is stable in acidic conditions, which are necessary to protonate the indole ring and form the reactive indoleninium ion intermediate, facilitating the hydride attack.
Methodology:
-
Reaction Setup: To a solution of 6-bromoindole (1.0 eq) in glacial acetic acid (approx. 0.2 M), add sodium cyanoborohydride (approx. 2.0 eq) portion-wise at 0°C (ice bath).
-
Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is basic (>8).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Proceed to Next Step: The crude 6-bromoindoline is often an oil and can be unstable. It is typically used immediately in the next step without extensive purification.
Protocol 2: N-Boc Protection to Yield the Final Product
Causality and Experimental Choice: The protection of the secondary amine of the indoline is achieved using di-tert-butyl dicarbonate ((Boc)₂O). The reaction requires a base to deprotonate the amine, increasing its nucleophilicity. While a simple tertiary amine like triethylamine can be used, 4-dimethylaminopyridine (DMAP) is often added as a nucleophilic catalyst to accelerate the reaction, especially for less reactive amines. Dichloromethane (CH₂Cl₂) is an excellent solvent as it is inert and readily dissolves all reactants. 6-Bromoindole is a known precursor for this reaction.[8]
Methodology:
-
Reaction Setup: Dissolve the crude 6-bromoindoline (1.0 eq) from the previous step in dichloromethane (CH₂Cl₂, approx. 0.3 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.2 eq) and DMAP (0.1 eq) to the solution.
-
Execution: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (aq), followed by saturated NaHCO₃ (aq), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a white to off-white solid.
Spectroscopic Characterization: A Structural Signature
Verifying the structure of the final product is a critical, self-validating step. The following are the expected spectroscopic data based on the molecule's structure.[9][10]
Table 3: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | δ (ppm, CDCl₃) | Multiplicity | Integration | Assignment |
| ~1.55 | singlet | 9H | -C(CH₃)₃ (Boc) | |
| ~3.05 | triplet | 2H | C3-H₂ (Indoline) | |
| ~4.00 | triplet | 2H | C2-H₂ (Indoline) | |
| ~7.05 | doublet | 1H | C5-H (Aromatic) | |
| ~7.15 | singlet | 1H | C7-H (Aromatic) | |
| ~7.70 | doublet | 1H | C4-H (Aromatic) | |
| ¹³C NMR | δ (ppm, CDCl₃) | Assignment | ||
| ~28.5 | -C(C H₃)₃ (Boc) | |||
| ~29.0 | C3 (Indoline) | |||
| ~52.0 | C2 (Indoline) | |||
| ~81.0 | -C (CH₃)₃ (Boc) | |||
| ~115.0 | C6 (C-Br) | |||
| ~125.0 | C5 | |||
| ~127.0 | C7 | |||
| ~130.0 | C4 | |||
| ~132.0 | C3a (Quaternary) | |||
| ~143.0 | C7a (Quaternary) | |||
| ~154.0 | C=O (Carbamate) |
Mass Spectrometry (MS)
The most telling feature in the mass spectrum is the isotopic pattern for the molecular ion. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity for the molecular ion:
-
M+ : ~297 (for C₁₃H₁₆⁷⁹BrNO₂)
-
M+2 : ~299 (for C₁₃H₁₆⁸¹BrNO₂)
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups:
-
~2975 cm⁻¹ : C-H stretch (sp³ from Boc and indoline)
-
~1695 cm⁻¹ : Strong C=O stretch (characteristic of the carbamate)
-
~1470 cm⁻¹ : C=C stretch (aromatic)
-
~1250 cm⁻¹ : C-N stretch
-
~1160 cm⁻¹ : C-O stretch
Reactivity and Applications in Synthetic Chemistry
The primary value of this compound lies in its capacity to serve as a versatile platform for building molecular complexity. The C-Br bond is the key site for derivatization via palladium-catalyzed cross-coupling reactions.
Sources
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- 2. Indoline-2-carboxylic acid, N-BOC protected | C14H17NO4 | CID 2794663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tert-Butyl6-bromoindoline-1-carboxylate , 95% , 214614-97-8 - CookeChem [cookechem.com]
- 5. americanelements.com [americanelements.com]
- 6. 214614-97-8 | MFCD08059279 | this compound [aaronchem.com]
- 7. 214614-97-8|this compound|BLD Pharm [bldpharm.com]
- 8. 6-Bromoindole 96 52415-29-9 [sigmaaldrich.com]
- 9. files.eric.ed.gov [files.eric.ed.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-bromoindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for tert-butyl 6-bromoindoline-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2][3] The synthesis is dissected into three primary stages: (1) the formation of the key intermediate, 6-bromoindole, from 4-bromo-2-nitrotoluene via the Batcho-Leimgruber indole synthesis; (2) the selective reduction of 6-bromoindole to 6-bromoindoline; and (3) the final N-protection of the indoline nitrogen with a tert-butyloxycarbonyl (Boc) group. This document emphasizes the underlying chemical principles, explains the causality behind experimental choices, and provides detailed, field-proven protocols suitable for researchers and scientists in organic synthesis and pharmaceutical development.
Introduction and Strategic Overview
This compound is a strategically important intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and serotonin receptor modulators. Its structure combines a brominated benzene ring, which allows for further functionalization via cross-coupling reactions, with a protected indoline core, a common motif in pharmacologically active compounds.[4]
The synthetic strategy detailed herein is designed for efficiency, regiochemical control, and scalability. The pathway begins with a commercially available starting material, proceeds through stable intermediates, and utilizes well-understood, high-yielding reactions.
A retrosynthetic analysis reveals a logical disconnection strategy: the target molecule can be formed by the Boc-protection of 6-bromoindoline. This key indoline intermediate is accessible through the reduction of 6-bromoindole, which itself can be reliably synthesized from 4-bromo-2-nitrotoluene. This multi-step approach ensures high purity and avoids the formation of difficult-to-separate regioisomers that can arise from direct bromination of an unprotected indoline scaffold.
Below is a graphical representation of the forward synthesis pathway, which will be elaborated upon in the subsequent sections.
Figure 1: Overall synthetic workflow from 4-bromo-2-nitrotoluene to the target compound.
Part I: Synthesis of the Key Intermediate: 6-Bromoindole
The foundation of this synthesis is the reliable construction of the 6-bromoindole scaffold. For this purpose, the Batcho-Leimgruber indole synthesis is the method of choice over alternatives like the Fischer indole synthesis.[5]
Causality & Expertise: The Batcho-Leimgruber synthesis is particularly advantageous because it proceeds under mild conditions, demonstrates high yields, and, crucially, avoids the acidic conditions of the Fischer synthesis which can be incompatible with certain functional groups. It begins with an ortho-nitrotoluene, a readily available precursor class.[6][7] The reaction proceeds in two distinct, high-yielding steps: enamine formation and reductive cyclization.
Step 1: Enamine Formation
The process begins with the condensation of 4-bromo-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, typically pyrrolidine. The methyl group of the nitrotoluene is sufficiently acidic due to the electron-withdrawing effect of the ortho-nitro group, allowing it to be deprotonated under basic conditions and attack the electrophilic DMFDMA.[8] The addition of pyrrolidine forms a more reactive intermediate, accelerating the formation of the β-pyrrolidino-4-bromo-2-nitrostyrene enamine.
Step 2: Reductive Cyclization
The formed enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction.[5] Catalytic hydrogenation is often preferred for its clean reaction profile and high efficiency. The nitro group is reduced to an amine, which spontaneously cyclizes onto the enamine double bond, followed by the elimination of pyrrolidine to yield the aromatic indole ring.[6]
Trustworthiness - Self-Validating Protocol: The progress of both steps can be easily monitored by Thin-Layer Chromatography (TLC). The enamine intermediate possesses a distinct deep red or orange color, providing a clear visual cue of its formation. The final 6-bromoindole product is a crystalline solid, and its purity can be readily assessed by melting point analysis and confirmed by ¹H NMR spectroscopy.
Part II: Selective Reduction to 6-Bromoindoline
With 6-bromoindole in hand, the next critical transformation is the selective reduction of the C2-C3 double bond of the pyrrole ring without affecting the benzene ring or the carbon-bromine bond.
Causality & Expertise: While catalytic hydrogenation can be used, it sometimes risks dehalogenation, especially under harsh conditions. A more reliable and highly selective method for this transformation is the use of a chemical reducing agent like zinc powder in an acidic medium, such as acetic acid.
This method is effective because the indole ring, once protonated under acidic conditions, becomes more susceptible to reduction. Zinc acts as the electron donor, achieving the desired 2,3-dihydroindoline (indoline) structure with minimal side products.
Trustworthiness - Self-Validating Protocol: The reaction can be monitored by TLC, observing the disappearance of the 6-bromoindole spot and the appearance of a new, typically more polar, 6-bromoindoline spot. The success of the reduction is unequivocally confirmed by ¹H NMR, which will show the disappearance of the characteristic indole C2-H and C3-H olefinic protons and the appearance of two new aliphatic signals (typically triplets) corresponding to the -CH₂-CH₂- protons of the indoline ring.
Part III: N-Boc Protection of 6-Bromoindoline
The final step is the protection of the secondary amine of the 6-bromoindoline ring with a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions (including basic, nucleophilic, and reductive conditions) and its facile removal under mild acidic conditions.[9][10]
Causality & Expertise: The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) as the Boc-group source. The reaction requires a base to deprotonate the indoline nitrogen, increasing its nucleophilicity to attack one of the carbonyl carbons of (Boc)₂O.[10] While a simple tertiary amine base like triethylamine (TEA) is often sufficient, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hyper-nucleophilic acylation catalyst, forming a more reactive intermediate with (Boc)₂O.[11]
Trustworthiness - Self-Validating Protocol: The completion of the reaction is easily monitored by TLC, as the Boc-protected product is significantly less polar than the starting 6-bromoindoline. The product is typically a stable, crystalline solid that can be purified by recrystallization or silica gel chromatography. Confirmation is achieved via ¹H NMR, which will show the disappearance of the N-H proton signal and the appearance of a large singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.
Experimental Protocols & Data
Protocol 1: Synthesis of 6-Bromoindole (from 4-Bromo-2-nitrotoluene)
-
Enamine Formation: In a round-bottom flask, dissolve 4-bromo-2-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF). Add pyrrolidine (1.1 eq) followed by N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq).
-
Heat the mixture to 100-110 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often used directly in the next step without further purification.
-
Reductive Cyclization: Dissolve the crude enamine in a suitable solvent such as methanol or ethyl acetate.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent system like ethanol/water or by silica gel chromatography to afford 6-bromoindole as a solid.
Protocol 2: Synthesis of 6-Bromoindoline (from 6-Bromoindole)
-
To a stirred solution of 6-bromoindole (1.0 eq) in glacial acetic acid, add zinc dust (3.0-5.0 eq) portion-wise at room temperature. An initial exotherm may be observed.
-
Stir the resulting suspension at room temperature (or with gentle heating to 50-60 °C) for 2-6 hours, until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove excess zinc and zinc salts, washing the solid residue with ethyl acetate.
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 6-bromoindoline, which can be used in the next step or purified by chromatography.
Protocol 3: Synthesis of this compound
-
Dissolve 6-bromoindoline (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until the starting material is consumed, as indicated by TLC.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield this compound as a pure solid.[12]
Table 1: Summary of Synthesis Pathway Data
| Step | Transformation | Key Reagents | Solvent | Typical Yield |
| I | 4-Bromo-2-nitrotoluene → 6-Bromoindole | 1. DMFDMA, Pyrrolidine2. H₂, Pd/C | DMF, MeOH | 75-85% (over 2 steps) |
| II | 6-Bromoindole → 6-Bromoindoline | Zn, Acetic Acid | Acetic Acid | 80-90% |
| III | 6-Bromoindoline → Target Compound | (Boc)₂O, TEA, DMAP (cat.) | DCM or THF | >90% |
Conclusion
The described three-part synthetic pathway provides a reliable and well-documented route to this compound. By leveraging the regiochemical control of the Batcho-Leimgruber synthesis and employing selective reduction and standard protection chemistries, this guide offers a practical and scalable methodology. Each step is designed for high yield and purity, with straightforward monitoring and purification procedures, making this pathway highly valuable for professionals in drug discovery and development who require access to this versatile chemical building block.
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Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. Available at: [Link]
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Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. Available at: [Link]
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Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer agents in medicinal chemistry, 23(11), 1336–1348. Available at: [Link]
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved January 7, 2026, from [Link]
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Hassan, O. M., Kubba, A., & Tahtamouni, L. H. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. Available at: [Link]
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tert-Butyl 6-bromoindoline-1-carboxylate reactivity and stability
An In-Depth Technical Guide to the Reactivity and Stability of tert-Butyl 6-bromoindoline-1-carboxylate
Abstract
This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern organic synthesis and drug discovery. The document delves into the core reactivity of this molecule, focusing on its utility in palladium-catalyzed cross-coupling reactions and directed ortho-lithiation. We explore the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Furthermore, this guide addresses the compound's stability, handling, and storage, providing researchers, scientists, and drug development professionals with the critical information needed to effectively and safely utilize this versatile reagent. Detailed, step-by-step protocols for key synthetic transformations are provided, supported by visual diagrams and a curated list of authoritative references.
Introduction: A Versatile Scaffold in Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a valuable three-dimensional vector for orienting functional groups for optimal interaction with biological targets. This compound emerges as a particularly strategic derivative for several reasons:
-
The Bromo Handle: The bromine atom at the C-6 position is a versatile functional group, serving as an ideal precursor for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[1]
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group serves a dual purpose. It protects the indoline nitrogen, preventing unwanted side reactions and modulating the electronic properties of the aromatic ring. Crucially, it also functions as a powerful directing group for regioselective functionalization at the adjacent C-7 position via lithiation.[2] The Boc group can be readily removed under acidic conditions, allowing for subsequent derivatization of the nitrogen atom.
This combination of features makes this compound a highly sought-after intermediate for constructing complex molecular architectures and generating libraries of compounds for biological screening.
Physicochemical Properties, Stability, and Handling
Understanding the physical properties and stability profile of a reagent is paramount for its successful application and for ensuring laboratory safety.
Compound Properties
| Property | Value |
| CAS Number | 214614-97-8[3] |
| Molecular Formula | C₁₃H₁₆BrNO₂[3] |
| Molecular Weight | 298.18 g/mol [3] |
| Appearance | Solid (form may vary) |
| Melting Point | >240 °C[3] |
| IUPAC Name | tert-butyl 6-bromo-2,3-dihydroindole-1-carboxylate[3] |
Stability and Storage
This compound is generally stable under recommended storage conditions.[4] To ensure its integrity and longevity, the following practices are essential:
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] Keep away from incompatible substances such as strong oxidizing agents and strong bases.[6]
-
Degradation: Avoid exposure to excessive heat, light, and moisture. While specific degradation pathways are not extensively documented in readily available literature, hydrolysis of the Boc group can occur under strong acidic conditions, and cleavage of the C-Br bond can be initiated by certain reactive metals or radical conditions.
Safe Handling
Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4]
-
Ventilation: Use only under a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]
Core Reactivity and Synthetic Utility
The synthetic value of this compound is primarily derived from the reactivity of its aryl bromide moiety and the directing effect of the N-Boc group.
Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-Br bond at the 6-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is a powerful method for creating a new carbon-carbon bond by coupling the aryl bromide with an organoboron species, typically a boronic acid or its ester.[7][8] This reaction is fundamental in the synthesis of biaryl structures, which are common motifs in pharmaceuticals.[7]
Causality and Mechanism: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the indoline, forming a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base is crucial for activating the boronic acid, forming a more nucleophilic "ate" complex that facilitates this step.[11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.[10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[12][13] It allows for the coupling of the aryl bromide with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][14] This reaction is particularly valuable in drug development for introducing nitrogen-containing functional groups that can form key hydrogen bonds with protein targets.[1]
Causality and Mechanism: Similar to the Suzuki coupling, this reaction is mediated by a palladium catalyst, but the specifics of the cycle differ.[12][15]
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine (or the free amine in solution) to form a more nucleophilic palladium-amido complex. The choice of base is critical and can influence reaction rates.[14][15]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial to promote this final step and prevent side reactions like beta-hydride elimination.[12][15]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Directed ortho-Lithiation
The N-Boc group is an effective directing metalating group (DMG).[2][16] This allows for the regioselective deprotonation of the C-7 position, which is ortho to the carbamate-substituted nitrogen atom. This strategy provides access to a 7-lithioindoline species that is not achievable through other means.
Causality and Mechanism: The process involves the use of a strong, non-nucleophilic base, typically an organolithium reagent like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[2][16]
-
Coordination: The lithium base coordinates to the carbonyl oxygen of the Boc group.
-
Deprotonation: This coordination positions the base to selectively abstract the sterically accessible and electronically activated proton at the C-7 position, forming a thermodynamically stable five-membered ring intermediate.
-
Electrophilic Quench: The resulting C-7 organolithium species is a potent nucleophile and can be trapped in situ with a wide variety of electrophiles (e.g., CO₂, DMF, aldehydes, alkyl halides) to install a new functional group at this position.[2]
This methodology is powerful because it offers a complementary regioselectivity to the cross-coupling reactions at C-6, enabling exhaustive functionalization of the indoline's benzene ring.
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The Strategic Deployment of tert-Butyl 6-bromoindoline-1-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The indoline scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, tert-butyl 6-bromoindoline-1-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of a new generation of therapeutic agents. The strategic placement of the bromine atom at the 6-position, combined with the protecting tert-butoxycarbonyl (Boc) group on the indoline nitrogen, provides a powerful handle for a variety of chemical transformations. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of novel kinase inhibitors and modulators of the serotonergic system. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the 6-Bromoindoline Scaffold
The indoline nucleus, a saturated analog of indole, is a common feature in a wide array of biologically active compounds. The introduction of a bromine atom at the 6-position of the indoline ring significantly enhances its utility as a synthetic intermediate. This halogenation provides a reactive site for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling reactions, which are workhorses of modern medicinal chemistry.
The presence of the Boc protecting group on the indoline nitrogen serves a dual purpose. Firstly, it deactivates the nitrogen towards unwanted side reactions, allowing for selective transformations at other positions of the molecule. Secondly, it enhances the solubility of the molecule in organic solvents, facilitating its handling and purification. The Boc group can be readily removed under acidic conditions, unmasking the secondary amine for further derivatization.
Synthesis of this compound
The preparation of this compound is typically achieved through a two-step process starting from the commercially available 6-bromoindoline. The first step involves the protection of the indoline nitrogen with a tert-butoxycarbonyl group, followed by purification to yield the desired product.
Experimental Protocol: Boc Protection of 6-Bromoindoline
Materials:
-
6-Bromoindoline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 6-bromoindoline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the Boc-protection of 6-bromoindoline.
Key Applications in Medicinal Chemistry
The bromine atom at the 6-position of this compound is the key to its synthetic versatility. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets in oncology and other diseases. The indoline scaffold can serve as a core structure for the development of potent and selective kinase inhibitors. The 6-position of the indoline ring is often a key vector for modification to achieve desired potency and selectivity.
3.1.1. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is used to introduce aryl or heteroaryl moieties at the 6-position. This is a crucial step in the synthesis of many kinase inhibitors, where these appended rings can interact with specific residues in the kinase active site. A successful Suzuki coupling has been reported for a closely related Boc-protected indole bromide[1].
Diagram of Suzuki-Miyaura Coupling:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
3.1.2. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the formation of carbon-nitrogen bonds[2][3][4][5][6]. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, including anilines, alkylamines, and heterocycles containing N-H bonds. This transformation is particularly valuable for the synthesis of kinase inhibitors that require a nitrogen-linked substituent at the 6-position to engage in hydrogen bonding interactions with the target protein.
Diagram of Buchwald-Hartwig Amination:
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Table 1: Representative Kinase Inhibitor Scaffolds Accessible from 6-Bromoindoline Derivatives
| Kinase Target Family | Rationale for 6-Substitution | Potential Synthetic Route |
| Glycogen Synthase Kinase 3 (GSK-3) | The 6-position can be functionalized to interact with the substrate-binding site, potentially leading to non-ATP competitive inhibitors.[7][8][9] | Suzuki or Buchwald-Hartwig coupling to introduce moieties that mimic the substrate. |
| Tyrosine Kinases | Introduction of aryl or heteroaryl groups at the 6-position can enhance binding affinity and selectivity by occupying hydrophobic pockets. | Suzuki-Miyaura coupling with various arylboronic acids. |
Synthesis of Serotonin Receptor Modulators
The serotonergic system is a critical regulator of mood, cognition, and various physiological processes. Modulators of serotonin receptors are used to treat a wide range of disorders, including depression, anxiety, and psychosis. The 6-bromoindole and indoline scaffolds have been identified as promising starting points for the development of novel serotonin receptor ligands.[10][11]
The ability to introduce diverse substituents at the 6-position of the indoline ring via cross-coupling reactions allows for the fine-tuning of a compound's affinity and selectivity for different serotonin receptor subtypes. For instance, the synthesis of 6-bromo-N-propionyltryptamine and its evaluation as a 5-HT2A receptor antagonist highlights the potential of this scaffold in this therapeutic area.[11]
Table 2: Serotonin Receptor Ligands Derived from 6-Bromoindole/Indoline Scaffolds
| Compound Class | Target Receptor(s) | Key Synthetic Step | Reference |
| 6-Bromo-N-acyltryptamines | 5-HT2A Antagonists | Amide coupling | [11] |
| 6-Bromohexyl saccharine derivatives | 5-HT1A and D2 antagonists | Alkylation | [10] |
Conclusion and Future Perspectives
This compound is a high-value building block in medicinal chemistry that provides a versatile platform for the synthesis of complex and biologically active molecules. Its utility is primarily derived from the strategic placement of the bromine atom, which serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space around the indoline core, a critical aspect of modern drug discovery.
The applications of this intermediate in the synthesis of kinase inhibitors and serotonin receptor modulators are particularly noteworthy. As our understanding of the molecular basis of disease continues to grow, the demand for novel and selective therapeutic agents will only increase. The strategic use of versatile building blocks like this compound will be essential in meeting this demand and in driving the development of the next generation of medicines. Future research will likely focus on the development of new and more efficient coupling methodologies, as well as the exploration of this scaffold in other therapeutic areas.
References
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Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2006). PubMed. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Reaction Portal. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
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Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (n.d.). PubMed Central. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel serotonin and dopamine receptor ligands being 6-bromohexyl saccharine derivatives. (2019). PubMed. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]
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Design and Synthesis of Selective Serotonin Receptor Agonists for Positron Emission Tomography Imaging of the Brain. (2020). ResearchGate. Retrieved from [Link]
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Recent Advances in the Discovery of GSK-3 Inhibitors from Synthetic Origin in the Treatment of Neurological Disorders. (2021). Bentham Science. Retrieved from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved from [Link]
-
Discovery and Structure-Based Optimization of 6-Bromotryptamine Derivatives as Potential 5-HT2A Receptor Antagonists. (n.d.). PubMed Central. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Retrieved from [Link]
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An In-depth Technical Guide to tert-Butyl 6-bromoindoline-1-carboxylate: A Versatile Synthetic Building Block
Abstract
This technical guide provides an in-depth exploration of tert-butyl 6-bromoindoline-1-carboxylate, a pivotal synthetic building block in modern medicinal chemistry and organic synthesis. The strategic placement of a bromine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen renders this molecule a highly versatile scaffold for constructing complex molecular architectures. This document details its synthesis, physicochemical properties, and critically, its application in key palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Through detailed, field-proven protocols, mechanistic insights, and a case study in the synthesis of bioactive molecules, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of a Protected Bromoindoline
The indoline scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores. Functionalization of the indoline core is therefore a critical strategy in the development of novel therapeutic agents.
This compound emerges as a superior building block due to two key structural features:
-
The Boc Protecting Group: The tert-butoxycarbonyl group on the indoline nitrogen serves a dual purpose. It deactivates the nitrogen, preventing unwanted side reactions and directing electrophilic substitution, while also enhancing solubility in common organic solvents. Crucially, it can be removed under mild acidic conditions, allowing for subsequent N-functionalization or the unveiling of the free N-H group, which is often vital for biological activity.
-
The C6-Bromine Atom: This halogen acts as a versatile synthetic "handle." It is ideally positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, alkynyl, and amino moieties. This allows for the systematic exploration of the chemical space around the indoline core to optimize biological activity and pharmacokinetic properties.
This guide will dissect the synthesis and reactive potential of this building block, providing the necessary technical details to effectively incorporate it into complex synthetic campaigns.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 214614-97-8 | [1] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [1] |
| Molecular Weight | 298.17 g/mol | [1] |
| Appearance | Typically an off-white to light yellow solid | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, Toluene, DMF) | General Knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.
Synthesis of the Building Block
The preparation of this compound is typically achieved in a two-step sequence starting from the commercially available 6-bromoindole.
Step 1: Reduction of 6-Bromoindole to 6-Bromoindoline
The indole double bond is first reduced to the corresponding indoline. A common method involves the use of a reducing agent like sodium cyanoborohydride in acetic acid.
Step 2: Boc Protection of 6-Bromoindoline
The secondary amine of the 6-bromoindoline is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
dot
Caption: Synthetic pathway to this compound.
Representative Protocol: Synthesis of this compound
-
Reduction: To a solution of 6-bromoindole (1.0 equiv) in glacial acetic acid, add sodium cyanoborohydride (NaBH₃CN) (approx. 3.0 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up (Reduction): Carefully pour the reaction mixture into an ice-water slurry and basify to pH > 8 with a saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 6-bromoindoline.
-
Boc Protection: Dissolve the crude 6-bromoindoline (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.5 equiv) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv). If the reaction is sluggish, a catalytic amount of DMAP can be added.
-
Work-up (Protection): Stir the reaction at room temperature for 4-12 hours. Upon completion, wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid. This procedure is adapted from similar, well-established indole functionalization methods[2].
Core Applications in Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 6-position serves as an electrophilic partner for a variety of nucleophiles.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures. For the indoline scaffold, this reaction allows the introduction of various aryl and heteroaryl substituents, a common strategy in the design of protein kinase inhibitors where such groups can interact with the hinge region of the ATP-binding pocket[3].
Mechanistic Rationale: The reaction is catalyzed by a Pd(0) species, which undergoes oxidative addition into the C-Br bond of the indoline. The key transmetalation step involves the transfer of the organic group from an activated boronic acid (or boronate ester) to the palladium center. Reductive elimination then yields the desired 6-arylindoline product and regenerates the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species.
dot
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Representative Protocol: Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand if required (e.g., SPhos, 10 mol% if using a precursor like Pd₂(dba)₃).
-
Reaction: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS, typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Snapshot: Carbonylative Suzuki Coupling A related transformation, the carbonylative Suzuki coupling, introduces a carbonyl linker. A Boc-protected bromoindole has been shown to be an effective substrate.
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Boc-protected 3-bromoindole | Phenyl DABO boronate | Pd(dba)₂ / (t-Bu)₃P·HBF₄ | Toluene, CO (ex situ), Base-free | 77% | [4] |
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The formation of C-N bonds is fundamental to medicinal chemistry, as nitrogen-containing functional groups are ubiquitous in bioactive molecules. The Buchwald-Hartwig amination provides a powerful method for coupling aryl halides with a vast range of primary and secondary amines, amides, and other nitrogen nucleophiles[5][6]. This reaction allows for the direct installation of amino groups at the 6-position of the indoline core, providing key hydrogen-bond donors and acceptors for molecular recognition at a biological target[3].
Mechanistic Rationale: Similar to the Suzuki coupling, the catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond[7]. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for deprotonating the coordinated amine to form a palladium amide complex. Reductive elimination from this complex furnishes the C-N bond of the product and regenerates the Pd(0) catalyst[8]. The choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XantPhos) is critical to facilitate the reductive elimination step and prevent catalyst decomposition[9].
Representative Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.3 equiv).
-
Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the vessel and heat the mixture to 80-110 °C.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Extraction & Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling introduces a rigid alkyne linker by coupling a terminal alkyne with an aryl halide[10]. This transformation is invaluable for creating linear extensions in molecules, exploring deeper pockets of a binding site, or as a precursor for further transformations such as click chemistry or the synthesis of heterocycles.
Mechanistic Rationale: The Sonogashira reaction classically involves a dual catalytic system with palladium and copper(I)[11]. The palladium cycle mirrors that of other cross-coupling reactions (oxidative addition, reductive elimination). The copper cycle's role is to deprotonate the terminal alkyne in the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts[7].
dot
Caption: Key cross-coupling reactions of the title building block.
Representative Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask containing this compound (1.0 equiv), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Reaction: Evacuate and backfill the flask with an inert gas. Add an anhydrous amine solvent such as triethylamine or a mixture of THF and diisopropylamine. Add the terminal alkyne (1.2-1.5 equiv).
-
Heating: Stir the reaction at room temperature or heat gently (40-60 °C) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.
Deprotection: Unveiling the Indoline Core
The final step in many synthetic sequences involving this building block is the removal of the Boc protecting group to reveal the free N-H of the indoline. This is typically accomplished under acidic conditions.
Mechanistic Rationale: The reaction is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid like trifluoroacetic acid (TFA). This facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a relatively stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine, which is then protonated by the acid to form an ammonium salt[12].
Standard Protocol: TFA Deprotection
-
Reaction: Dissolve the Boc-protected indoline derivative (1.0 equiv) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 equiv, often used as a 20-50% solution in DCM) at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC until the starting material has been fully consumed.
-
Work-up: Remove the solvent and excess TFA in vacuo. The resulting product is the TFA salt of the deprotected indoline. To obtain the free amine, dissolve the residue in an organic solvent and wash with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is neutral or slightly basic.
-
Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 6-bromoindoline derivative[13][14].
Case Study: Application in the Synthesis of Bioactive Molecules
The 6-bromoindole scaffold, from which the title compound is derived, is a key starting material for a class of potent antibiotic potentiators. These molecules enhance the efficacy of existing antibiotics by inhibiting bacterial cystathionine γ-lyase (bCSE), an enzyme responsible for producing hydrogen sulfide (H₂S), which protects bacteria from oxidative stress[2].
The synthesis of these inhibitors often involves N-alkylation of the 6-bromoindole core, followed by cross-coupling at the C6-position to introduce further diversity. For example, in the synthesis of the inhibitor NL3, the 6-bromoindole nitrogen is first functionalized, and the crucial C-C bond formation at the 6-position is achieved via a Suzuki coupling, demonstrating the practical application of the principles outlined in this guide[2]. The use of the Boc-protected indoline variant provides a stable, manageable intermediate for these critical transformations.
Conclusion
This compound is a high-value, versatile building block for synthetic and medicinal chemistry. Its pre-protected nitrogen and activated C6-position provide a robust platform for the strategic and controlled elaboration of the indoline scaffold. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—represent powerful and reliable methods for generating vast libraries of novel compounds for drug discovery. By providing a foundation in its synthesis, reactivity, and application, this guide empowers researchers to effectively harness the synthetic potential of this key intermediate in the pursuit of next-generation therapeutics.
References
- A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [URL: https://www.rsc.
- Application Notes and Protocols: Tert-Butyl 7-bromo-1H-indole-1-carboxylate in Medicinal Chemistry. Benchchem. [URL: https://www.benchchem.
- Boc Deprotection - TFA. Common Organic Chemistry. [URL: http://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_TFA.htm]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic-Chemistry.org. [URL: https://www.organic-chemistry.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [URL: http://commonorganicchemistry.com/Rxn_Pages/Boc_Deprotection/Boc_Deprotection_Mechanism_TFA.htm]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. ResearchGate. [URL: https://www.researchgate.net/post/What_happens_to_the_t-butyl_cation_in_the_TFA_deprotection_of_a_t-butyl_ester]
- tert-Butyl 6-bromo-1H-indole-1-carboxylate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/syx/syx00361]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4020430/]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [URL: https://www.researchgate.
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11388543/]
- Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10141670/]
- This compound. American Elements. [URL: https://www.americanelements.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4289408/]
- Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6620]
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7495b0f6767904a22676b]
- Synthesis of Protein Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/221921389_Synthesis_of_Protein_Kinase_Inhibitors]
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol5003362]
- Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/097.shtm]
- Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. MDPI. [URL: https://www.mdpi.
- Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra03361a]
- ChemInform Abstract: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. ResearchGate. [URL: https://www.researchgate.net/publication/264264356_ChemInform_Abstract_Palladium-Catalyzed_Carbonylative_Sonogashira_Coupling_of_Aryl_Bromides_via_tert-Butyl_Isocyanide_Insertion]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [URL: https://www.researchgate.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3907817/]
- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/269.shtm]
- Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23472887/]
- Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
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- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
An In-Depth Technical Guide to the Physical Properties of tert-Butyl 6-bromoindoline-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the physical and chemical properties of tert-Butyl 6-bromoindoline-1-carboxylate (CAS No. 214614-97-8). This molecule is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Understanding its physical properties is paramount for its effective handling, characterization, and application in complex synthetic pathways. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing field-proven protocols for their verification.
Core Molecular Attributes and Structural Significance
This compound belongs to the class of N-Boc protected indolines. The indoline core is a prevalent scaffold in numerous biologically active compounds. The strategic placement of a bromine atom at the 6-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, thereby enabling the exploration of a wider chemical space in drug discovery programs. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen ensures stability during various synthetic transformations and can be selectively removed under specific acidic conditions.
Logical Flow of Synthetic Utility
The structural features of this compound dictate its synthetic applications. The workflow below illustrates the logical progression from this building block to more complex molecular architectures.
Caption: Synthetic utility workflow of the topic compound.
Fundamental Physical and Chemical Properties
A precise understanding of the fundamental physical properties is crucial for reaction setup, purification, and storage. The following table summarizes the key physical data for this compound.
| Property | Value | Source |
| CAS Number | 214614-97-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [2][3] |
| Molecular Weight | 298.18 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | >240 °C | [2] |
| Boiling Point (Predicted) | 353.5 ± 41.0 °C at 760 mmHg | |
| Density (Predicted) | 1.400 ± 0.06 g/cm³ | |
| Purity | ≥95% | [4] |
Expert Insight: The high melting point of >240 °C is indicative of a stable crystal lattice structure, likely influenced by intermolecular interactions. While predicted values for boiling point and density are useful for estimation, experimental verification is always recommended for critical applications.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the methylene protons of the five-membered ring, and the characteristic singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 6-bromo substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the carbons of the indoline ring, and the aliphatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
C=O stretch: A strong absorption band around 1690-1710 cm⁻¹ corresponding to the carbonyl group of the tert-butoxycarbonyl functionality.
-
C-N stretch: Absorptions in the region of 1200-1350 cm⁻¹.
-
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Signals below 3000 cm⁻¹.
-
C-Br stretch: Typically observed in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The mass spectrum is expected to show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 298.18 g/mol . A characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, the following protocols outline standard, self-validating methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity.
Workflow for Melting Point Determination
Caption: Workflow for accurate melting point determination.
Detailed Protocol:
-
Sample Preparation: Finely grind a small amount of the solid sample. Pack the powdered sample into a capillary tube to a height of 1-2 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Measurement: Heat the sample at a rate of approximately 10-15 °C per minute initially. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Purity Assessment: A sharp melting range (0.5-1 °C) is indicative of high purity. Impurities typically depress and broaden the melting range.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
Detailed Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filtration: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
FT-IR Sample Preparation (Solid State)
For solid samples, the KBr pellet method is a standard technique.
Detailed Protocol:
-
Grinding: Grind 1-2 mg of the compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Solubility Profile
The solubility of this compound is a critical parameter for its use in solution-phase reactions and for formulation development.
General Solubility:
-
Soluble: Dichloromethane, Chloroform, Ethyl Acetate, Acetone.
-
Slightly Soluble: Methanol, Ethanol.
-
Insoluble: Water.
Expert Insight: The N-Boc group and the bromoindoline core contribute to the compound's lipophilicity, leading to good solubility in common organic solvents. The lack of highly polar, ionizable groups results in poor aqueous solubility.
Safety and Handling
Adherence to proper safety protocols is essential when handling any chemical substance.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8 °C.[4]
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. A thorough understanding of its physical properties, as detailed in this guide, is fundamental to its successful application. The protocols provided offer a framework for the reliable and reproducible characterization of this and similar compounds, ensuring the integrity and quality of research and development outcomes.
References
-
American Elements. This compound. Retrieved from [Link]
- Journal of Structural Chemistry. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]- 4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)
-
Nature. Supplementary Information. Retrieved from [Link]
- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.
-
Acros Pharmatech. This compound. Retrieved from [Link]
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Methodological & Application
Application Note: Buchwald-Hartwig Amination of tert-Butyl 6-bromoindoline-1-carboxylate for Pharmaceutical Intermediate Synthesis
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The Buchwald-Hartwig amination reaction provides a powerful and versatile method for the synthesis of N-aryl and N-heteroaryl bonds, which are critical for drug development.[1][2][3] This application note presents a comprehensive guide to the palladium-catalyzed amination of tert-Butyl 6-bromoindoline-1-carboxylate, a key intermediate for creating libraries of substituted indolines. We delve into the reaction mechanism, provide a detailed experimental protocol, discuss critical parameters for optimization, and outline analytical validation techniques. This document is intended for researchers, chemists, and process scientists in the pharmaceutical and biotechnology sectors.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that proceeds through a well-established catalytic cycle.[1][4] Understanding this mechanism is crucial for rational optimization and troubleshooting. The cycle, initiated by an active Pd(0) species, consists of three primary steps: oxidative addition, amide formation, and reductive elimination.[1][5][6]
-
Oxidative Addition: The cycle begins with the insertion of the active L-Pd(0) catalyst into the carbon-bromine bond of the aryl halide (this compound). This step forms a Pd(II) intermediate.[4][7][8] For aryl bromides, this step is generally more favorable than for the less reactive aryl chlorides.[7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[1][3][9] The choice of base is critical; it must be strong enough to deprotonate the coordinated amine but not so harsh as to decompose the substrate or product.[7][10]
-
Reductive Elimination: This final, irreversible step involves the formation of the new carbon-nitrogen bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5][8]
Caption: Figure 1: The Catalytic Cycle
Reagents and Equipment
Successful execution requires high-purity, anhydrous reagents and adherence to inert atmosphere techniques.
| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |
| This compound | ≥97% | American Elements | 214614-97-8 | Substrate. Ensure it is dry.[11] |
| Morpholine | ≥99%, anhydrous | Sigma-Aldrich | 110-91-8 | Example amine. Must be anhydrous. |
| Pd₂(dba)₃ | Catalyst Grade | Strem Chemicals | 51364-51-3 | Palladium(0) precursor. Air-sensitive. |
| XPhos | ≥98% | Sigma-Aldrich | 564483-18-7 | Bulky monophosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Alfa Aesar | 865-48-5 | Strong, non-nucleophilic base. Handle in a glovebox. |
| Toluene | Anhydrous, ≥99.8% | Acros Organics | 108-88-3 | Reaction solvent. Must be degassed. |
| Diethyl Ether | Anhydrous | Fisher Scientific | 60-29-7 | For workup. |
| Saturated aq. NH₄Cl | Reagent Grade | VWR | 12125-02-9 | For quenching. |
| Brine (Saturated aq. NaCl) | Reagent Grade | VWR | 7647-14-5 | For washing. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | EMD Millipore | 7487-88-9 | Drying agent. |
| Celite® 545 | N/A | Sigma-Aldrich | 68855-54-9 | For filtration. |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Airgas | N/A | For inert atmosphere. |
| Equipment | ||||
| Schlenk Flask / Reaction Tube | Oven-dried before use. | |||
| Magnetic Stirrer with Hotplate | With oil bath for stable heating. | |||
| Schlenk Line or Glovebox | Essential for handling air/moisture-sensitive reagents. | |||
| TLC Plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with morpholine as a representative secondary amine.
Caption: Figure 2: Experimental Workflow
Step-by-Step Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (204 mg, 2.12 mmol, 1.4 equiv) to an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: To the same flask, add the palladium precursor Pd₂(dba)₃ (13 mg, 0.014 mmol, 0.01 equiv Pd) and the phosphine ligand XPhos (27 mg, 0.057 mmol, 0.04 equiv). The ligand-to-metal ratio is critical for catalyst stability and activity.
-
Reagent Addition: Remove the flask from the glovebox (if used) and connect to a Schlenk line. Add this compound (450 mg, 1.51 mmol, 1.0 equiv) followed by the amine, morpholine (158 µL, 1.81 mmol, 1.2 equiv).
-
Solvent Addition: Add 7.5 mL of degassed, anhydrous toluene via syringe. This creates a 0.2 M solution with respect to the aryl bromide.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously. The high density of the inorganic base requires good agitation to ensure proper mixing.[7]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The reaction is generally complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether (20 mL) and quench carefully by adding saturated aqueous NH₄Cl solution (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the mixture through a pad of Celite®, wash the pad with diethyl ether, and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, tert-butyl 6-(morpholino)indoline-1-carboxylate.
Process Optimization and Key Parameter Insights
The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent.[3] For challenging substrates or to improve process efficiency, systematic optimization is recommended.
| Parameter | Options | Rationale and Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pre-catalysts (e.g., XPhos Pd G3) | Pd(II) sources like Pd(OAc)₂ require in situ reduction to the active Pd(0) form.[5][6] Modern, well-defined pre-catalysts are often more efficient and air-stable, providing more reproducible results.[7] |
| Ligand | Monodentate Biarylphosphines: XPhos, RuPhos, BrettPhosBidentate: BINAP, DPPF | The choice of ligand is paramount.[3] Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) are highly effective for coupling a wide range of amines and aryl halides, including challenging aryl chlorides.[1][12][13] Bidentate ligands can prevent the formation of inactive palladium dimers, which is sometimes an issue with aryl iodides.[1] |
| Base | Strong: NaOtBu, KOtBu, LHMDSWeaker: K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic alkoxides like NaOtBu are the most common choice.[7] Weaker carbonate or phosphate bases are used for substrates with base-sensitive functional groups, though this may require higher temperatures or longer reaction times.[5][6] The base's role is not just deprotonation; in nonpolar solvents, anionic bases are required to facilitate the catalytic cycle.[9][10][14] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Aprotic, non-coordinating solvents are standard.[7] Toluene is favored for its high boiling point. Ethereal solvents like dioxane and THF are also common. Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[7] |
Analytical Characterization and Troubleshooting
Rigorous analysis confirms product identity and purity. A typical analytical workflow is outlined below.
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoindoline Derivatives
Introduction: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a valuable template for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. Derivatives of 6-bromoindoline, in particular, serve as versatile and strategic building blocks. The bromine atom at the 6-position is a synthetic handle, ripe for elaboration into more complex structures through modern synthetic methods.[1][3]
Palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of complex organic molecules, including pharmaceuticals.[4][5] These reactions provide powerful and reliable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high functional group tolerance and predictable outcomes. For researchers working with 6-bromoindoline, these transformations unlock a vast chemical space, enabling the rapid diversification of the indoline core to generate libraries of novel compounds for biological screening.[6][7]
This guide provides an in-depth exploration of the most pivotal palladium-catalyzed cross-coupling reactions applied to 6-bromoindoline derivatives. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into reaction optimization for four key transformations: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations lies a common mechanistic pathway involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount for rational troubleshooting and optimization of any cross-coupling reaction.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromoindoline, forming a Pd(II) intermediate. This is often the rate-limiting step of the cycle.[5]
-
Transmetalation (for Suzuki, Sonogashira) or Olefin Coordination/Insertion (for Heck): The second coupling partner is delivered to the palladium center. In a Suzuki reaction, an organoboron species transfers its organic group to the palladium, a process known as transmetalation.[5][10] In a Heck reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond.[11][12]
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[8][13]
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Application Notes & Protocols for the Synthesis of Kinase Inhibitors Using tert-Butyl 6-bromoindoline-1-carboxylate
Abstract
The indoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring presence in potent, biologically active compounds, particularly in the realm of kinase inhibition.[1][2] This guide provides an in-depth exploration of tert-Butyl 6-bromoindoline-1-carboxylate, a highly versatile starting material for the synthesis of diverse kinase inhibitor libraries. We will dissect the strategic importance of this building block and provide detailed, field-proven protocols for its functionalization via palladium-catalyzed cross-coupling reactions. The focus is on explaining the causality behind experimental choices, enabling researchers to not only replicate these methods but also to rationally adapt them for the synthesis of novel chemical entities targeting the human kinome.
Introduction: The Strategic Value of the Indoline Scaffold
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3][4][5] Consequently, small-molecule kinase inhibitors have become one of the most important classes of modern therapeutics.[6] The indoline core and its oxidized form, indolinone (oxindole), are frequently employed in kinase inhibitor design because they can effectively mimic the adenine hinge-binding region of ATP, the natural substrate for kinases.[1][7] This interaction, typically involving one or two key hydrogen bonds, anchors the inhibitor in the active site, forming the foundation of its inhibitory activity.[7][8] Marketed drugs such as Sunitinib and Toceranib feature this core scaffold, validating its clinical significance.[9]
This compound is an ideal starting material for several strategic reasons:
-
The Indoline Core: Provides the fundamental architecture for ATP-competitive inhibition.[2][7]
-
The 6-Bromo Substituent: Serves as a versatile synthetic handle. The carbon-bromine bond is reactive enough for facile participation in palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and amino substituents to explore the inhibitor's Structure-Activity Relationship (SAR).[1][10]
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky group serves two critical functions. First, it prevents undesired side reactions at the indoline nitrogen, such as N-arylation, during cross-coupling.[1] Second, it can be removed under specific conditions, providing another site for diversification or for revealing the crucial N-H bond, which often participates in binding to the kinase hinge region.[11]
Core Synthetic Pathways: Palladium-Catalyzed Functionalization
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to building molecular complexity. The two most pivotal transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Building C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for installing various aryl or heteroaryl moieties at the 6-position.[12][13] These added rings can probe additional hydrophobic pockets within the kinase active site, enhancing potency and selectivity.
Causality of Component Selection:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Precursors like Pd(PPh₃)₄ (tetrakis) or PdCl₂(dppf) are commonly used. PdCl₂(dppf) is often favored for its stability and effectiveness with a broad range of substrates.[1][14] The dppf ligand's large bite angle and electron-rich nature facilitate the crucial reductive elimination step.
-
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[15] Cs₂CO₃ is more soluble and often more effective for challenging couplings.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used.[1] Water is crucial for activating the boronic acid for transmetalation. All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Buchwald-Hartwig Amination: Forging C-N Bonds
The introduction of an amino group at the 6-position via Buchwald-Hartwig amination can provide a critical hydrogen bond donor or acceptor, leading to potent interactions with the target kinase.[1][16] This reaction has revolutionized the synthesis of arylamines, replacing harsher classical methods.[16][17]
Causality of Component Selection:
-
Palladium Catalyst & Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition of the aryl bromide and the final reductive elimination step that forms the C-N bond.[18] Ligands like Xantphos or biarylphosphines (e.g., RuPhos, BrettPhos) are state-of-the-art, enabling the coupling of a wide range of amines under milder conditions.[19][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice due to its high basicity and compatibility with the reaction conditions.[19][21]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic cycle. Rigorous degassing is mandatory.
Experimental Protocols
Safety Precaution: All reactions involving palladium catalysts and phosphine ligands should be performed in a well-ventilated fume hood. Phosphine ligands are often air-sensitive and should be handled under an inert atmosphere (Nitrogen or Argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling an arylboronic acid with this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
|---|---|---|
| This compound | 298.18 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 |
| PdCl₂(dppf)·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 - 3.0 |
| 1,4-Dioxane | 88.11 | ~5 mL/mmol |
| Water | 18.02 | ~1 mL/mmol |
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), PdCl₂(dppf)·CH₂Cl₂ (0.03 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 or 5:1 ratio). Degas by bubbling Argon through the solvent for 15-20 minutes. Add the degassed solvent to the reaction vessel via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 2-16 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the 6-arylindoline product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general method for coupling a primary or secondary amine with the title compound.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
|---|---|---|
| This compound | 298.18 | 1.0 |
| Amine (Primary or Secondary) | Varies | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) |
| Xantphos | 578.68 | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 |
| Anhydrous Toluene | 92.14 | ~5 mL/mmol |
Procedure:
-
Vessel Preparation (Inert Atmosphere): Perform these steps in a glovebox or under a steady stream of inert gas. To an oven-dried Schlenk tube or reaction vial, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and NaOtBu (1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. Seal the vessel tightly.
-
Reaction: Heat the reaction mixture to 90-110 °C and stir. Monitor progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[18]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-aminoindoline product.
Protocol 3: N-Boc Deprotection
Removal of the Boc group is often a necessary final step to reveal the free indoline N-H, which can be crucial for biological activity.
Materials:
| Reagent | M.W. ( g/mol ) | Equivalents |
|---|---|---|
| N-Boc protected indoline derivative | Varies | 1.0 |
| Trifluoroacetic Acid (TFA) | 114.02 | 10 - 20 |
| Dichloromethane (DCM) | 84.93 | ~10 mL/mmol |
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected indoline derivative (1.0 eq.) in dichloromethane (DCM).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-4 hours. Monitor by TLC until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution (effervescence) will occur.
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or crystallization if necessary. Basic conditions using reagents like sodium methoxide can also be employed for deprotection, which may be preferable if other acid-sensitive functional groups are present.[11][22]
From Intermediate to Active Inhibitor: The Final Steps
Many potent kinase inhibitors based on this scaffold, like Sunitinib, are actually 3-substituted indolin-2-ones (oxindoles).[7] The synthesized 6-substituted indoline can be readily oxidized to the corresponding isatin, followed by conversion to the oxindole. The final, crucial step is often a Knoevenagel condensation between the 6-substituted oxindole and a heteroaromatic aldehyde to install the 3-ylidene moiety characteristic of many RTK inhibitors.[9][23]
Biological Context: Mechanism of Kinase Inhibition
The synthesized indolinone-based molecules primarily function as Type I or Type II ATP-competitive inhibitors.[2] They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrate proteins.
As shown in Figure 3, the binding of a growth factor like VEGF activates its receptor (VEGFR). The kinase domain of the receptor uses ATP to phosphorylate downstream proteins, triggering a signaling cascade that leads to cell proliferation and angiogenesis (the formation of new blood vessels), which are essential for tumor growth.[7] The synthesized inhibitor binds to the ATP pocket of VEGFR, blocking this phosphorylation event and thereby halting the entire downstream signaling process. The diverse substituents installed at the 6-position are crucial for tuning the inhibitor's selectivity and potency against different kinases.[7][23]
Conclusion
This compound is a powerful and economically viable building block for the development of novel kinase inhibitors. Its strategic combination of a privileged core scaffold, a versatile synthetic handle, and a robust protecting group allows for the efficient generation of large, diverse chemical libraries. The palladium-catalyzed cross-coupling protocols detailed herein provide reliable and adaptable methods for functionalizing this core, enabling medicinal chemists to systematically probe the SAR of the indoline scaffold and accelerate the discovery of next-generation targeted therapeutics.
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-
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ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. atlanchimpharma.com [atlanchimpharma.com]
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- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Functionalization of the Indole Scaffold at the C-7 Position
Abstract
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] While functionalization of the electron-rich pyrrole ring (C-2 and C-3 positions) is well-established, selective modification of the benzene portion, particularly at the C-7 position, remains a significant synthetic challenge.[1][2][3] This is due to the inherent electronic and steric properties of the indole ring system. This guide provides an in-depth exploration of modern and classical strategies for the precise functionalization of the C-7 position of indoles, offering researchers, scientists, and drug development professionals a comprehensive resource of detailed protocols and mechanistic insights.
Introduction: The Significance of C-7 Functionalized Indoles
The strategic introduction of substituents at the C-7 position of the indole nucleus can profoundly influence the biological activity and physicochemical properties of the resulting molecules. C-7 decorated indoles are key structural motifs in a wide array of bioactive compounds.[2][3] The development of robust and selective methods for C-7 functionalization is therefore a critical endeavor in medicinal chemistry and drug discovery, enabling the exploration of novel chemical space and the optimization of lead compounds.
Historically, accessing the C-7 position often required multi-step synthetic sequences starting from pre-functionalized precursors. However, the advent of modern synthetic methodologies, particularly in the realm of directed metalation and transition-metal-catalyzed C-H activation, has revolutionized the approach to this challenge. These techniques offer more direct and efficient pathways to a diverse range of C-7 substituted indoles.
Key Strategies for C-7 Functionalization
This guide will focus on three primary strategies for achieving selective C-7 functionalization:
-
Directed ortho-Metalation (DoM)
-
Transition-Metal-Catalyzed C-H Activation
-
Transition-Metal-Free C-H Borylation
Each section will provide a theoretical background, a detailed experimental protocol, and a summary of the key advantages and limitations of the approach.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful and well-established strategy for the functionalization of aromatic and heteroaromatic C-H bonds. In the context of indoles, a directing metalation group (DMG) is installed on the indole nitrogen. This group coordinates to an organolithium base, directing deprotonation to the adjacent C-7 position. The resulting C-7 lithiated species can then be trapped with a variety of electrophiles.
Mechanistic Rationale
The success of DoM hinges on the choice of the directing group. An effective DMG must be able to coordinate the lithium reagent, be stable to the reaction conditions, and ideally, be readily installed and removed. For C-7 lithiation of indoles, steric hindrance at the C-2 position is often employed to favor deprotonation at the C-7 position.
A common approach involves a two-step sequence where the C-2 position is first protected with a bulky group (e.g., triisopropylsilyl), followed by the DoM at C-7. However, certain directing groups can favor C-7 deprotonation directly.
Experimental Protocol: C-7 Silylation via DoM
This protocol describes the C-7 silylation of an N-amide protected indole, a strategy that allows for subsequent transformations.
Materials:
-
N-diethylcarbamoyl indole
-
tert-Butyllithium (t-BuLi) in pentane
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-diethylcarbamoyl indole (1.0 equiv) and dissolve in anhydrous THF (0.2 M).
-
C-2 Silylation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Electrophilic Quench at C-2: Add trimethylsilyl chloride (1.2 equiv) dropwise to the reaction mixture. Allow the solution to warm to room temperature and stir for 1 hour.
-
C-7 Lithiation: Cool the reaction mixture back down to -78 °C. Add a second portion of tert-butyllithium (1.2 equiv) dropwise. After the addition is complete, allow the reaction to warm to -40 °C and stir for 2 hours.
-
Electrophilic Quench at C-7: Cool the solution back to -78 °C and add the desired electrophile (e.g., for silylation, another 1.2 equiv of TMSCl).
-
Workup: Allow the reaction to warm to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C-2, C-7 disubstituted indole. The N-amide protecting group can be removed under appropriate conditions.
Visualization of the DoM Workflow
Caption: Workflow for C-7 functionalization via Directed ortho-Metalation.
Transition-Metal-Catalyzed C-H Activation
Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical tool for the synthesis of complex molecules.[3] For C-7 functionalization of indoles, this strategy typically involves the use of a directing group on the indole nitrogen that coordinates to a metal center, facilitating a cyclometalation event that selectively activates the C-7 C-H bond.[4][5]
Mechanistic Principles
The general catalytic cycle involves:
-
Coordination: The directing group on the indole substrate coordinates to the metal catalyst.
-
C-H Activation: The metal center undergoes an intramolecular C-H activation at the C-7 position, forming a metallacyclic intermediate. This step is often the rate-determining step.
-
Functionalization: The metallacycle reacts with a coupling partner (e.g., an aryl halide, alkene, or alkyne).
-
Reductive Elimination/Oxidative Addition: The product is released, and the catalyst is regenerated to complete the cycle.
The choice of directing group, metal catalyst, ligands, and oxidant can significantly influence the efficiency and selectivity of the reaction.[1][4]
Experimental Protocol: Palladium-Catalyzed C-7 Arylation
This protocol details a palladium-catalyzed C-7 arylation of an N-phosphinoyl-protected indole. The phosphinoyl group is an effective directing group for this transformation.[1][4]
Materials:
-
N-di-tert-butylphosphinoyl indole
-
Aryl iodide (or bromide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube, add N-di-tert-butylphosphinoyl indole (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), K₂CO₃ (2.0 equiv), and PivOH (30 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) via syringe.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 12-24 hours.
-
Cooling and Filtration: Allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the C-7 arylated indole.
-
Deprotection: The N-phosphinoyl group can be removed if desired, for example, by treatment with a strong base like sodium hydroxide in methanol/THF.
Comparative Data for C-7 C-H Activation
| Directing Group | Metal Catalyst | Coupling Partner | Typical Yield (%) | Reference |
| N-P(O)tBu₂ | Pd(OAc)₂ | Aryl Iodides | 70-95 | [4] |
| N-Piv | Rh(III) | Alkenes | 65-90 | |
| N-CONEt₂ | Ru(II) | Azides (Amidation) | 70-88 | |
| N-P(tBu)₂ | Pd(OAc)₂ | Silylating agents | 75-92 | [6] |
Visualization of the C-H Activation Catalytic Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed C-7 arylation.
Transition-Metal-Free C-H Borylation
A significant advancement in C-7 functionalization is the development of transition-metal-free methods, which are attractive for their lower cost and reduced risk of metal contamination in the final products.[4][5] Boron-mediated directed C-H borylation has emerged as a powerful strategy in this regard.[5] The resulting C-7 borylated indoles are versatile intermediates that can be further functionalized through Suzuki-Miyaura cross-coupling and other transformations.
Mechanistic Considerations
This strategy employs a directing group, such as a pivaloyl group at the N-1 position, which is thought to interact with a boron reagent like BBr₃.[4][5] This interaction delivers the boron species to the C-7 position, leading to selective C-H borylation. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance.[5]
Experimental Protocol: Boron-Mediated C-7 Borylation
Materials:
-
N-pivaloylindole
-
Boron tribromide (BBr₃) (1.0 M solution in hexanes)
-
Triethylamine (NEt₃)
-
Pinacol
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-pivaloylindole (1.0 equiv) in anhydrous DCM (0.1 M).
-
Boron Reagent Addition: Cool the solution to 0 °C. Add BBr₃ (1.2 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC for the consumption of the starting material.
-
Quenching and Esterification: Cool the reaction to 0 °C and slowly add triethylamine (3.0 equiv), followed by pinacol (1.5 equiv).
-
Workup: Allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction with water and extract with DCM (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-pivaloyl-7-(pinacolato)boron indole.
Visualization of the Borylation and Subsequent Functionalization
Caption: Pathway for C-7 functionalization via borylation and cross-coupling.
Conclusion and Future Outlook
The selective functionalization of the C-7 position of the indole scaffold has transitioned from a formidable challenge to a more accessible synthetic operation. The methods outlined in this guide—Directed ortho-Metalation, Transition-Metal-Catalyzed C-H Activation, and Transition-Metal-Free Borylation—provide a powerful toolkit for chemists in academia and industry.
Future research will likely focus on the development of even more efficient and sustainable methods, such as those utilizing electrochemical approaches or photoredox catalysis, to further expand the scope and applicability of C-7 indole functionalization. The continued innovation in this area will undoubtedly accelerate the discovery and development of new therapeutics and functional materials based on the versatile indole scaffold.
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. PubMed. [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. IDEAS/RePEc. [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
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Application Notes & Protocols: Leveraging tert-Butyl 6-bromoindoline-1-carboxylate for Accelerated Fragment-Based Drug Discovery
Introduction: The Strategic Advantage of Halogenated Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space, often leading to higher quality hits with superior drug-like properties.[2][3] Within the vast landscape of fragment libraries, halogenated fragments, particularly those containing bromine, offer distinct advantages. The bromine atom, with its unique electronic and steric properties, can participate in favorable halogen bonding interactions with protein targets, potentially increasing binding affinity and providing a valuable vector for hit-to-lead optimization.[4][5] Furthermore, the high electron density of bromine makes it an excellent anomalous scatterer, facilitating unequivocal identification and orientation of the fragment within the protein binding site via X-ray crystallography.[4][5]
This application note provides a detailed guide for the effective use of tert-Butyl 6-bromoindoline-1-carboxylate in FBDD campaigns. We will delve into its physicochemical properties, its utility as a versatile scaffold, and provide detailed protocols for its integration into a typical FBDD workflow, from initial screening to hit validation and elaboration.
Physicochemical Profile and Strategic Utility of this compound
This compound is a bifunctional fragment that combines the privileged indoline scaffold with a strategically placed bromine atom and a Boc-protected amine. This combination makes it an exceptionally valuable starting point for FBDD.
| Property | Value | Source |
| CAS Number | 214614-97-8 | |
| Molecular Formula | C₁₃H₁₆BrNO₂ | |
| Molecular Weight | 298.18 g/mol | Inferred from formula |
| "Rule of Three" Compliance | Yes | Inferred from structure[6][7] |
The indoline core is a well-established motif in medicinal chemistry, present in numerous biologically active compounds. The Boc-protecting group ensures stability and allows for controlled, late-stage deprotection and subsequent derivatization. The bromine atom at the 6-position serves as a key handle for a variety of synthetic transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig couplings, providing a clear vector for fragment growing strategies.[8][9]
FBDD Workflow Utilizing this compound
The following diagram illustrates a typical FBDD workflow incorporating this compound.
Part 1: Fragment Screening Protocols
The initial step in an FBDD campaign is the identification of fragments that bind to the target protein.[1][10] Due to the typically weak affinities of fragments (µM to mM range), highly sensitive biophysical techniques are required.[11] We present protocols for two widely used and robust methods: Surface Plasmon Resonance (SPR) and Saturation-Transfer Difference (STD) NMR.
Protocol 1.1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in refractive index at a sensor surface, allowing for the real-time detection of binding events.[12][13] It is highly sensitive and provides valuable kinetic data.[14]
Objective: To identify fragments from a library, including this compound, that bind to an immobilized target protein.
Materials:
-
Biacore™ series instrument (e.g., Biacore 8K) or similar[15]
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (≥95% purity)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
Fragment library stock solutions in 100% DMSO
-
Running buffer with matched DMSO concentration for sample dilution
Methodology:
-
Protein Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level (typically 2000-5000 RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index changes.[13]
-
-
Fragment Screening:
-
Prepare a stock plate of the fragment library, including this compound, at 10 mM in 100% DMSO.
-
Dilute the fragments to a final screening concentration (e.g., 200 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤2%).
-
Inject the diluted fragments over the target and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 50 mM NaOH or 1 M NaCl).
-
-
Data Analysis:
-
Reference-subtract the sensorgrams (target flow cell - reference flow cell).
-
Identify "hits" as fragments that produce a stable and concentration-dependent binding response (RU).
-
Prioritize hits based on ligand efficiency (LE), calculated as: LE = -RT * ln(Kd) / N, where N is the number of heavy atoms.[14]
-
Protocol 1.2: Hit Validation by Saturation-Transfer Difference (STD) NMR
STD-NMR is a powerful ligand-observed NMR technique used to detect transient binding of small molecules to large protein targets.[16][17] It is an excellent orthogonal method to validate hits from primary screens like SPR.[18]
Objective: To confirm the binding of this compound (and other primary hits) to the target protein in solution.
Materials:
-
NMR spectrometer (≥ 600 MHz) with a cryoprobe
-
Target protein stock solution
-
Fragment hit stock solution (in deuterated DMSO-d6)
-
NMR buffer (e.g., 20 mM Phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.4)
Methodology:
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): 500 µM of the fragment in NMR buffer.
-
Sample B (Protein-Ligand): 500 µM of the fragment and 10 µM of the target protein in NMR buffer. The ligand should be in significant molar excess (e.g., 50:1).[19]
-
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum for both samples to ensure fragment solubility and check for any chemical shift perturbations.
-
Set up the STD experiment (e.g., using the stddiffesgp pulse program).[20]
-
On-resonance irradiation: Selectively saturate a region of the protein's aliphatic proton signals (e.g., -1.0 ppm) where no fragment signals are present.
-
Off-resonance irradiation: Set the irradiation frequency to a region where no protein or fragment signals exist (e.g., 40 ppm).[21]
-
Use a saturation time of 2 seconds and a series of low-power Gaussian-shaped pulses to achieve selective saturation.
-
The final STD spectrum is generated by subtracting the on-resonance spectrum from the off-resonance spectrum.[21]
-
-
Data Analysis:
-
A true binder will show signals in the final STD spectrum, as saturation is transferred from the protein to the bound fragment.[17]
-
The relative intensity of the signals in the STD spectrum can provide "epitope mapping," indicating which protons of the fragment are in closest proximity to the protein surface.[19]
-
Run a control STD experiment with the fragment alone to ensure no direct saturation of the fragment signals occurs, which could lead to false positives.[17]
-
Part 2: Hit-to-Lead Optimization
Once this compound is confirmed as a binder, the next phase involves rationally evolving it into a more potent lead compound.[22][23] The bromine atom at the 6-position is the key enabler for this process, providing a predictable vector for chemical elaboration.
Protocol 2.1: Structure-Based Elaboration via "Fragment Growing"
This strategy involves extending the fragment to pick up additional interactions with the target protein, guided by structural information.[7][24]
Objective: To synthesize a small library of analogues of this compound to improve binding affinity.
Prerequisite: A high-resolution crystal structure of the target protein in complex with this compound. The bromine atom's anomalous signal is highly advantageous for phasing and unambiguous placement.[4][5]
Synthetic Workflow (Example: Suzuki Coupling):
-
Structural Analysis:
-
Examine the co-crystal structure to identify nearby pockets and potential hydrogen bond donors/acceptors that are not engaged by the parent fragment.
-
The vector pointing from the C6-Br bond will define the primary growth trajectory.
-
-
Analogue Design:
-
Select a diverse set of commercially available boronic acids/esters that are predicted to form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the identified sub-pockets.
-
-
Parallel Synthesis:
-
In a 96-well plate format, dispense this compound (1 equivalent) into each well.
-
Add a solution of the selected boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., Dioxane/Water).
-
Seal the plate and heat to 80-100 °C for 4-12 hours.
-
Monitor reaction completion by LC-MS.
-
-
Screening of Crude Products:
-
The resulting crude reaction mixtures can be directly screened using a high-throughput method like SPR off-rate screening to rapidly identify analogues with improved binding kinetics without the need for immediate purification.[25]
-
-
Purification and Confirmation:
-
Synthesize and purify promising analogues on a larger scale.
-
Confirm the structure by ¹H NMR and Mass Spectrometry.
-
Determine the binding affinity (K_D) of the purified compounds using SPR or ITC to confirm potency improvements and build a structure-activity relationship (SAR).
-
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its privileged indoline scaffold provides a solid foundation for binding, while the Boc-protected amine and, most critically, the synthetically tractable bromine atom offer ideal handles for rapid and structure-guided hit-to-lead optimization. The protocols outlined in this application note provide a robust framework for researchers to effectively utilize this fragment, from initial hit identification through to the generation of potent lead compounds, thereby accelerating the drug discovery pipeline.
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-
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Coyle, J., & Walser, R. (2020). Applied Biophysical Methods in Fragment-Based Drug Discovery. SLAS Discovery, 25(5), 471–490. [Link]
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Ciulli, A. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 63(3), 335–345. [Link]
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-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). [Link]
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Creative Biostructure. (n.d.). Fragment-to-Lead. [Link]
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University of Maryland. (n.d.). Saturation Transfer Difference (STD) NMR. [Link]
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MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. [Link]
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National Center for Biotechnology Information. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. [Link]
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University of Maryland Department of Chemistry and Biochemistry. (n.d.). Saturation Transfer Difference (STD) - NMR experiment procedure. [Link]
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National Center for Biotechnology Information. (2020, December 23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]
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Taylor & Francis Online. (n.d.). What makes a good fragment in fragment-based drug discovery?. [Link]
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National Center for Biotechnology Information. (n.d.). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. [Link]
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Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD). [Link]
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National Center for Biotechnology Information. (n.d.). Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles. [Link]
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PharmaFeatures. (2025, March 20). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. [Link]
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ResearchGate. (n.d.). Surface plasmon resonance. a) annotation of SPR equipment; b) summary of typical SPR data run. [Link]
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Appr-e-tech. (n.d.). tert-butyl 6-bromo-3,3-dimethylindoline-1-carboxylate. [Link]
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CP Lab Safety. (n.d.). tert-butyl 6-bromo-1-oxo-isoindoline-2-carboxylate, min 97%, 1 gram. [Link]
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ResearchGate. (n.d.). The rise of fragment-based drug discovery. [Link]
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National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
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National Center for Biotechnology Information. (n.d.). Introduction to fragment-based drug discovery. [Link]
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-
HETEROCYCLES. (2018). A NOVEL AND CONCISE SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]
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Technology Networks. (2023, March 10). Fragment-Based Drug Discovery Enters the Mainstream. [Link]
-
Amanote. (n.d.). 6-Bromoindolglyoxylamido Derivatives as Antimicrobial. [Link]
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National Center for Biotechnology Information. (2024, July 4). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
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-
International Journal of Research and Review. (n.d.). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. [Link]
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Bentham Science. (n.d.). Biological Activities of Quinoline Derivatives. [Link]
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- 4. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 7. biosolveit.de [biosolveit.de]
- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. Saturation transfer difference NMR for fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tutorial: Saturation Transfer Difference NMR for Studying Small Molecules Interacting With Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. Saturation Transfer Difference (STD) - NMR experiment procedure | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. Saturation Transfer Difference Spectroscopy (STD). - Glycopedia [glycopedia.eu]
- 22. lifechemicals.com [lifechemicals.com]
- 23. mdpi.com [mdpi.com]
- 24. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 25. chemrxiv.org [chemrxiv.org]
Application Note: High-Purity Isolation of tert-Butyl 6-bromoindoline-1-carboxylate via Automated Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of tert-Butyl 6-bromoindoline-1-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. The methodology centers on the use of silica gel flash column chromatography. We will explore the rationale behind the selection of the stationary phase, mobile phase optimization, sample loading techniques, and fraction analysis. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for this and structurally related compounds.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side products in subsequent synthetic steps, complicating downstream processes and potentially impacting the efficacy and safety of the final active pharmaceutical ingredient (API). Column chromatography is a widely adopted technique for the purification of organic compounds, leveraging the differential partitioning of components between a stationary phase and a mobile phase to achieve separation.[1] This application note details a systematic approach to the purification of this compound using silica gel flash chromatography, a method prized for its efficiency and scalability.
Causality of Experimental Design
The successful purification of the target compound hinges on a carefully considered experimental design that accounts for the physicochemical properties of both the desired product and potential impurities.
Stationary Phase Selection: Standard flash-grade silica gel (40-63 µm particle size) is the stationary phase of choice for this application.[2] Its slightly acidic nature is generally compatible with the tert-butyl carbamate (Boc) protecting group and the indoline core.[3] However, it is crucial to be aware that prolonged exposure to acidic silica can potentially lead to the hydrolysis of the Boc group.[2] Should this be a concern, the use of deactivated or neutral silica gel is a viable alternative.[4]
Mobile Phase Optimization: The selection of an appropriate mobile phase is critical for achieving optimal separation. A common and effective approach is to use a binary solvent system consisting of a non-polar solvent and a slightly more polar modifier. For this compound, a mixture of hexanes (or heptane) and ethyl acetate (EtOAc) provides excellent resolving power. The optimal ratio is typically determined empirically using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.[2] This Rf value generally ensures good separation from both less polar and more polar impurities during column chromatography.
Potential Impurities: The nature of impurities will depend on the synthetic route employed. Common impurities may include unreacted starting materials, such as 6-bromoindoline, and byproducts from the Boc-protection step. These impurities typically exhibit different polarities from the desired product, making them amenable to separation by silica gel chromatography.
Materials and Methods
Materials
-
Crude this compound
-
Silica Gel (flash grade, 40-63 µm)
-
Hexanes (ACS grade or higher)
-
Ethyl Acetate (ACS grade or higher)
-
Dichloromethane (DCM, for sample loading)
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate (KMnO₄) or iodine (I₂) stain for TLC visualization[2]
-
Glass chromatography column
-
Fraction collector
-
Rotary evaporator
Equipment
-
Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash)
-
TLC developing chamber
-
UV lamp (for visualization of UV-active impurities)
Experimental Protocol
Part 1: Thin Layer Chromatography (TLC) Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane.
-
TLC Plate Spotting: Spot the prepared sample onto a silica gel TLC plate.
-
Development: Develop the TLC plate in a chamber containing a pre-determined mixture of hexanes and ethyl acetate (e.g., start with a 9:1 hexanes:ethyl acetate ratio).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and allow it to dry. Visualize the spots under a UV lamp (if applicable) and then by staining with either potassium permanganate or iodine.[2]
-
Rf Calculation: Calculate the Rf value for the product spot. Adjust the solvent system to achieve an Rf of ~0.3. This optimized solvent system will be the starting point for the column chromatography.
Part 2: Column Chromatography Purification
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[2]
-
Pack the column with silica gel using either a dry packing or slurry method as per the automated system's recommendations.
-
Equilibrate the packed column with the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate).
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal volume of dichloromethane.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Employ a linear gradient, gradually increasing the proportion of the more polar solvent (ethyl acetate). A typical gradient might run from 2% to 20% ethyl acetate in hexanes.
-
Monitor the elution profile using the system's UV detector.
-
-
Fraction Collection:
-
Collect fractions of a suitable volume based on the column size and flow rate.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Condition |
| Stationary Phase | Silica Gel (40-63 µm)[2] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient[5] |
| Initial Eluent Composition | 2-5% Ethyl Acetate in Hexanes[2] |
| Final Eluent Composition | 15-25% Ethyl Acetate in Hexanes |
| Target TLC Rf of Product | ~0.3 (in 10-15% EtOAc/Hexanes)[2] |
| Visualization | Potassium Permanganate or Iodine Stain[2] |
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
Caption: Troubleshooting common issues in column chromatography.
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound. By following a systematic approach involving TLC optimization, appropriate column packing and sample loading, and gradient elution, researchers can consistently obtain this key synthetic intermediate in high purity. The principles and troubleshooting guide presented here are broadly applicable to the purification of other moderately non-polar organic compounds by flash column chromatography.
References
-
Organic Syntheses. "PREPARATION OF tert-BUTYL [1-(tert-BUTOXYCARBONYL)-3-OXO-4-PENTENYL]CARBAMATE". Accessed January 7, 2026. [Link]
-
Supporting Information. "Synthesis of Warhead 3". Accessed January 7, 2026. [Link]
-
University of Rochester, Department of Chemistry. "Chromatography: The Solid Phase". Accessed January 7, 2026. [Link]
-
CP Lab Safety. "tert-butyl 6-bromo-1-oxo-isoindoline-2-carboxylate, min 97%, 1 gram". Accessed January 7, 2026. [Link]
-
American Elements. "this compound". Accessed January 7, 2026. [Link]
-
Nacalai USA, Inc. "Silica Gel for Column Chromatography". Accessed January 7, 2026. [Link]
-
Chemsrc. "tert-Butyl 6-bromo-1H-indole-1-carboxylate". Accessed January 7, 2026. [Link]
-
Teledyne ISCO. "Silica Gel Column Chromatography". Accessed January 7, 2026. [Link]
-
Organic Syntheses. "Enantioselective Synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis: Preparation of tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate". Accessed January 7, 2026. [Link]
-
ResearchGate. "Are there alternatives for silica for column chromatography?". Accessed January 7, 2026. [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Accessed January 7, 2026. [Link]
-
Acros Pharmatech. "this compound". Accessed January 7, 2026. [Link]
-
The Royal Society of Chemistry. "Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles". Accessed January 7, 2026. [Link]
-
PubChem. "tert-Butyl 4-(6-(6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydro-pyrido(2,3-d)pyrimidin-2-ylamino)-pyridin-3-yl)-piperazine-1-carboxylate". Accessed January 7, 2026. [Link]
-
Royal Society of Chemistry. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions". Accessed January 7, 2026. [Link]
-
ResearchGate. "Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate". Accessed January 7, 2026. [Link]
-
PubChem. "tert-butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate". Accessed January 7, 2026. [Link]
Sources
Application Note: Regioselective Synthesis of 7-Borylated Indoline Derivatives via a Directed Lithiation-Borylation Sequence
Abstract
This application note provides a comprehensive technical guide to the regioselective functionalization of the indoline scaffold at the C7 position using a directed ortho-metalation (DoM) strategy, specifically a lithiation-borylation sequence. Indoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1] Accessing specific regioisomers, particularly on the benzenoid ring, is a formidable synthetic challenge. This guide details a robust and reliable protocol for the synthesis of N-Boc-7-(pinacolboryl)indoline, a versatile building block for drug discovery and development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, offer troubleshooting advice, and discuss the synthetic utility of the borylated product.
Introduction and Scientific Rationale
The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. The indoline core, in particular, is of high interest, but selective C-H functionalization of its benzene ring is often hampered by the higher reactivity of the pyrrolidine moiety.[2] Traditional electrophilic aromatic substitution methods typically lack the required regiocontrol. To overcome this, directed ortho-metalation (DoM) has emerged as a powerful and predictable strategy for achieving regioselectivity that is otherwise difficult to obtain.[3][4]
The protocol described herein leverages the tert-butoxycarbonyl (Boc) group on the indoline nitrogen not only as a protecting group but also as a potent Directed Metalation Group (DMG).[5] The core principle involves the coordination of a strong organolithium base to the Lewis basic carbonyl oxygen of the Boc group. This interaction positions the base in close proximity to the C7 proton, facilitating a kinetically favored deprotonation over other possible sites.[6] The resulting aryllithium intermediate is then trapped with an electrophilic boron reagent to furnish the C7-borylated indoline. This product is an exceptionally valuable synthetic intermediate, primed for subsequent diversification via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7][8]
Mechanistic Pathway
The lithiation-borylation sequence proceeds through a well-defined mechanism rooted in the principles of Directed ortho-Metalation.[4][9]
-
Complexation: The sequence begins with the coordination of the organolithium base (sec-butyllithium, s-BuLi) to the carbonyl oxygen of the N-Boc directing group. This forms a pre-lithiation complex.
-
Deprotonation (Lithiation): This complex-induced proximity effect (CIPE) dramatically increases the kinetic acidity of the adjacent C7 proton, enabling its selective abstraction by the strong base to form a stabilized 7-lithioindoline intermediate.[6]
-
Electrophilic Quench (Borylation): The highly nucleophilic aryllithium species attacks the electrophilic boron atom of the borylating agent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, iPrO-Bpin). This forms a tetracoordinate boronate "ate" complex.
-
Product Formation: The "ate" complex eliminates the alkoxy leaving group to yield the final, neutral C7-borylated indoline product.
Detailed Experimental Protocol
This protocol outlines the synthesis of 1-(tert-butoxycarbonyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware.
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-(tert-butoxycarbonyl)indoline | >98% | Commercial | Substrate |
| sec-Butyllithium (s-BuLi) | ~1.4 M in cyclohexane | Commercial | Base, titrate before use |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) | >97% | Commercial | Borylating agent |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Solvent Still / Commercial | Reaction Solvent |
| Saturated aq. NH₄Cl | Reagent | Lab Prepared | Quenching solution |
| Saturated aq. NaCl (Brine) | Reagent | Lab Prepared | Washing solution |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | Extraction solvent |
| Hexanes | ACS Grade | Commercial | Extraction/Chromatography |
| Anhydrous MgSO₄ or Na₂SO₄ | Reagent | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | Column Chromatography |
| Flame-dried Schlenk flasks/round-bottom flasks with septa | - | - | For inert atmosphere |
| Magnetic stirrer and stir bars | - | - | - |
| Syringes and needles | - | - | For reagent transfer |
| Low-temperature bath (Dry ice/acetone) | - | - | For -78 °C |
Step-by-Step Procedure
-
Preparation: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-(tert-butoxycarbonyl)indoline (1.0 equiv., e.g., 2.19 g, 10.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, evacuate, and backfill with dry nitrogen or argon. Repeat this cycle three times.
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe to dissolve the substrate completely.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add sec-butyllithium (1.2 equiv., e.g., 8.6 mL of a 1.4 M solution, 12.0 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise significantly. A color change to deep red or orange is typically observed, indicating the formation of the aryllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete deprotonation.
-
Borylation: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv., e.g., 2.8 mL, 15.0 mmol) dropwise via syringe over 15 minutes. The deep color of the aryllithium should fade.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Workup: Transfer the mixture to a separatory funnel. Add deionized water (20 mL) and ethyl acetate (50 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the title compound as a white or off-white solid.
Expected Results and Troubleshooting
Following this protocol, yields for the C7-borylated indoline product are typically in the range of 70-85%.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive s-BuLi. 2. Presence of moisture or oxygen. 3. Insufficient lithiation time or temperature too high. | 1. Titrate the s-BuLi solution before use. 2. Ensure all glassware is rigorously flame-dried and the system is kept under a positive pressure of inert gas. Use freshly distilled/anhydrous solvents. 3. Ensure the temperature is maintained at -78 °C and allow for sufficient lithiation time (1-2 h). |
| Formation of Side Products | 1. Protonation of the aryllithium (quenching by trace water). 2. Reaction of s-BuLi with the borylating agent. | 1. Improve anhydrous technique. 2. Ensure slow addition of the borylating agent to the lithiated intermediate at -78 °C; do not pre-mix the base and the electrophile. |
| Difficult Purification | Presence of unreacted starting material or boronic acid homocoupling byproducts. | Optimize reaction stoichiometry and lithiation time to drive the reaction to completion. Ensure a proper quench is performed. |
Synthetic Applications
The synthesized N-Boc-7-(pinacolboryl)indoline is a versatile platform for further molecular elaboration. The C-B bond is a synthetic linchpin for introducing a wide array of functional groups, most notably through the Suzuki-Miyaura cross-coupling reaction. This allows for the facile construction of C-C bonds with various aryl, heteroaryl, or vinyl partners, providing rapid access to libraries of complex indoline derivatives for screening in drug discovery programs.[10]
Conclusion
The directed lithiation-borylation sequence is a highly effective and regioselective method for the synthesis of C7-functionalized indoline derivatives. By leveraging the N-Boc group as a powerful directing element, this protocol provides reliable access to a key synthetic intermediate that is crucial for the development of novel therapeutics. The procedure is robust, scalable, and relies on readily available commercial materials, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- Dispersion-controlled C6-selective C–H borylation of indoles. Chemical Communications (RSC Publishing).
- Photoredox dearomative β-hydroborylation of indoles for the synthesis of borylated indolines. Organic Chemistry Frontiers (RSC Publishing).
- Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega.
- Metal-free C–H Borylation and Hydroboration of Indoles. PubMed Central.
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. PubMed Central.
- Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. RSC Publishing.
- Urea-accelerated Iridium-catalyzed 2-Position-selective C–H Borylation of Indole Derivatives. Oxford Academic.
- Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. ACS Publications.
- Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles. PubMed.
- Photoredox dearomative β-hydroborylation of indoles for the synthesis of borylated indolines. Organic Chemistry Frontiers (RSC Publishing).
- Boron Trichloride‐Mediated Synthesis of Indoles via the Aminoboration of Alkynes. ResearchGate.
- Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones. PubMed.
- Zinc catalysed C3–H borylation of indoles and 1,1-diboration of terminal alkynes. Chemical Communications (RSC Publishing).
- Indolylboronic Acids: Preparation and Applications. PubMed Central.
- Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
- Standard Lithiation–Borylation A user's guide. University of Bristol.
-
Nickel-catalyzed borylation of indoles. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDhEAoKOpuj3kkNJD5AuCMvCCDRYX_F0W1JzVbmEEle7zWHDpBGnStfDV8jQDFwVgoMT0cYASvlAUGPx3j_B2LYIkA0zmNhQRM4cyjzfWFFC7zoy9-TPd_La0cfAHJME6msoHpw7JV5S2NCsvCQcT6NuhLg3vvzycu8AnQvMgEKq9QP0zBsQ9WJrjZ-BLeivkWE8XWUA==]([Link]
Sources
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- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
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- 7. Metal-free C–H Borylation and Hydroboration of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Suzuki-Miyaura Coupling of tert-Butyl 6-bromoindoline-1-carboxylate with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Arylindolines
The indoline scaffold is a privileged structural motif frequently found in a vast array of natural products and synthetic compounds with significant medicinal value.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-tumor, anti-bacterial, and anti-inflammatory properties.[1][2][3][4] In the landscape of modern drug discovery, the functionalization of the indoline core is a key strategy for the development of novel therapeutics.[2][5] Specifically, the introduction of an aryl group at the 6-position of the indoline ring system gives rise to 6-arylindolines, a class of compounds that has garnered considerable attention for its potential in modulating various biological targets.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[6] This palladium-catalyzed reaction between an organoboron compound and an organohalide is celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.[7][8] This application note provides a detailed guide to the Suzuki-Miyaura coupling of tert-butyl 6-bromoindoline-1-carboxylate with various arylboronic acids, a key transformation for accessing diverse 6-arylindoline derivatives.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10][11][12] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide, in this case, this compound, to a palladium(0) complex. This step forms a palladium(II) intermediate.[9][11][12]
-
Transmetalation: The arylboronic acid is activated by a base, forming a boronate species. This activated boron compound then undergoes transmetalation with the palladium(II) intermediate, where the aryl group from the boronic acid replaces the halide on the palladium center.[9][12][13]
-
Reductive Elimination: The final step is the reductive elimination of the two organic ligands from the palladium(II) complex, forming the new carbon-carbon bond of the 6-arylindoline product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| This compound | Schlenk flask or microwave reaction vial |
| Arylboronic acids | Magnetic stirrer and stir bar |
| Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) | Heating mantle or oil bath |
| Base (e.g., K₂CO₃, Cs₂CO₃) | Inert gas line (Argon or Nitrogen) |
| Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene) | Standard laboratory glassware |
| Deionized water (degassed) | Thin-layer chromatography (TLC) plates |
| Ethyl acetate | Silica gel for column chromatography |
| Hexanes | Rotary evaporator |
| Anhydrous magnesium sulfate or sodium sulfate | NMR spectrometer, Mass spectrometer |
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask or microwave reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02-0.05 equiv.) followed by the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio). The solvent should be thoroughly degassed prior to use.
-
Reaction: Place the reaction mixture in a preheated oil bath or heating mantle and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: A generalized experimental workflow for the Suzuki coupling reaction.
Results and Discussion
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. For the coupling of this compound, several palladium catalysts have proven effective.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 78 |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 10 | 95 |
Note: Yields are for isolated and purified products. Reaction conditions should be optimized for each specific substrate.
The choice of base is crucial for activating the boronic acid.[13] Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used.[14] The solvent system often consists of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene, with the addition of water to aid in the dissolution of the inorganic base.[9]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, insufficient heating, or poor quality of reagents. | Use a fresh batch of catalyst, ensure the reaction temperature is maintained, and use anhydrous solvents. |
| Dehalogenation of starting material | Presence of a reducing agent or protic source. | Ensure the reaction is under a strict inert atmosphere and use thoroughly dried solvents. |
| Protodeborylation of boronic acid | Unstable boronic acid, harsh reaction conditions. | Use a more stable boronic acid derivative (e.g., pinacol ester), or milder reaction conditions (lower temperature, different base). |
| Homocoupling of boronic acid | Presence of oxygen. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-arylindoline derivatives from this compound. By carefully selecting the catalyst, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired products can be achieved. This protocol provides a robust starting point for researchers in medicinal chemistry and drug development to access a wide range of novel 6-arylindoline compounds for further biological evaluation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
ResearchGate. Table 1. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
NIH. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
-
MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]
-
ResearchGate. Optimum conditions for the Suzuki–Miyaura coupling reactiona. Available from: [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki? Available from: [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available from: [Link]
-
ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Available from: [Link]
-
YouTube. Suzuki cross-coupling reaction. Available from: [Link]
-
ResearchGate. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Available from: [Link]
-
ResearchGate. Indole and indoline scaffolds in drug discovery. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Available from: [Link]
-
PubMed. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. Available from: [Link]
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
NIH. Development and Application of Indolines in Pharmaceuticals. Available from: [Link]
-
NIH. One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. Available from: [Link]
-
PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available from: [Link]
-
Beilstein Journals. Synthesis of quinoline-3-carboxylates by a Rh(II)-catalyzed cyclopropanation-ring expansion reaction of indoles with halodiazoacetates. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. byjus.com [byjus.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with tert-Butyl 6-bromoindoline-1-carboxylate
Introduction: The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency.[1] However, coupling electron-rich heterocyclic halides like tert-Butyl 6-bromoindoline-1-carboxylate presents specific challenges. The electron-donating nature of the indoline nitrogen can slow the rate-determining oxidative addition step, leading to low yields and frustrating side reactions.[2][3] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot and optimize this specific transformation.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound giving low yields?
A1: Low yields with this substrate are typically traced back to one of several key issues:
-
Inefficient Oxidative Addition: The 6-bromoindoline core is electron-rich, which makes the C-Br bond less electrophilic and thus less susceptible to cleavage by the Pd(0) catalyst. This is often the primary bottleneck.[2]
-
Suboptimal Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[2] More specialized, electron-rich, and bulky phosphine ligands are often required to facilitate the difficult oxidative addition step.[4]
-
Incorrect Base Selection: The base is not just a spectator; it plays a critical role in activating the boronic acid for transmetalation.[5] The wrong choice of base can lead to poor reactivity or decomposition of starting materials.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and aryl halide dehalogenation are common side reactions that consume starting materials without forming the desired product.[2][6]
Q2: What is the best initial catalyst and ligand combination to try for this substrate?
A2: For electron-rich aryl bromides, it is crucial to use a catalyst system known for high activity. We recommend starting with a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ and a bulky, electron-rich biarylphosphine ligand. Excellent starting points include:
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
These ligands are designed to promote both the challenging oxidative addition and the final reductive elimination steps of the catalytic cycle.[2]
Q3: How critical is the choice of base and solvent?
A3: The base and solvent are interdependent and highly critical. The base must be strong enough to form the boronate species required for transmetalation but not so strong that it promotes unwanted side reactions.[7][8] A common and effective system is a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a polar aprotic solvent mixture, often with water.[9] A mixture like Dioxane/H₂O or Toluene/H₂O is often used to ensure all components, including the inorganic base and the organic substrates, are sufficiently soluble.[9]
Q4: Can the Boc-protecting group cause problems?
A4: The tert-Butyloxycarbonyl (Boc) group is generally stable under typical Suzuki conditions. However, prolonged heating at very high temperatures (>120 °C) in the presence of strong bases could potentially lead to deprotection. It is always good practice to monitor the reaction for the appearance of the unprotected 6-bromoindoline by TLC or LC-MS.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion; starting material recovered. | 1. Inactive catalyst. 2. Oxidative addition is failing. 3. Insufficient reaction temperature. | 1. Ensure an inert atmosphere: Use a Schlenk line or glovebox to thoroughly degas the solvent and reaction vessel. Oxygen can deactivate the Pd(0) catalyst.[2] 2. Switch to a more active ligand: If using a general-purpose ligand like PPh₃, switch to a Buchwald biarylphosphine ligand (e.g., SPhos, XPhos).[2] 3. Increase Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 110 °C).[10] |
| Significant amount of dehalogenated indoline byproduct. | The palladium hydride species responsible for dehalogenation is forming. This can happen if the transmetalation step is slow compared to other pathways.[6] | 1. Use a stronger, non-coordinating base: Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. This can accelerate the transmetalation step. 2. Ensure anhydrous conditions (if appropriate): While some water is often beneficial, excess water can promote side reactions. Ensure solvents are appropriately dried if using an anhydrous protocol.[2] |
| Boronic acid decomposition (protodeboronation). | 1. The boronic acid is unstable under the reaction conditions. 2. The base is too strong or reaction time is too long. | 1. Use a boronic ester: MIDA boronates or pinacol esters are often more stable than the corresponding boronic acids. 2. Use a milder base: Consider using a base like K₂CO₃ or even KF if the boronic acid is particularly sensitive.[7] 3. Use a slight excess of boronic acid: Using 1.2-1.5 equivalents of the boronic acid can help compensate for some decomposition. |
| Formation of homocoupled boronic acid (biaryl byproduct). | Presence of Pd(II) species and oxygen in the reaction mixture before the catalytic cycle is fully established.[6] | 1. Thoroughly degas all reagents and solvents: This is the most critical step to prevent homocoupling. Perform at least three vacuum/inert gas backfill cycles.[2] 2. Use a Pd(0) precatalyst: Using a precatalyst like Pd₂(dba)₃ can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source like Pd(OAc)₂. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps involved in the coupling reaction. The efficiency of each step is highly dependent on the chosen reagents and conditions.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols
Safety Precaution: Always handle palladium catalysts and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Standard Conditions for Initial Screening
This protocol serves as a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.). [9]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed. [2]
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe. The typical concentration is 0.1 M with respect to the aryl halide. [2]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. [2]Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is designed for instances where the standard conditions provide low yield or fail completely. It employs a more active catalyst system and a stronger base.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.3 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a second-generation Buchwald ligand (e.g., RuPhos, 3.5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent Addition: Add degassed anhydrous toluene via syringe to a concentration of 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress.
-
Workup & Purification: Follow the workup and purification steps outlined in Protocol 1.
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Jolliffe, J. D., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit user discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
El-Faham, A., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit user discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
-
Reddit user discussion. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Buchwald-Hartwig Amination of Bromoindoles
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the Buchwald-Hartwig amination of bromoindole substrates. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of C-N bond formation on this important heterocyclic scaffold. The indole moiety is a cornerstone in pharmaceuticals and natural products, making its functionalization a critical task.[1] However, the unique electronic properties of indoles can introduce specific challenges and side reactions in cross-coupling chemistry.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues and provide robust, validated protocols to overcome them.
Troubleshooting Guide & FAQs
Problem 1: Low or No Conversion
Question: My Buchwald-Hartwig reaction with a bromoindole substrate is stalling or failing completely. What are the most critical parameters to investigate first?
Answer: Failure to achieve conversion is a common, multi-faceted issue. A systematic approach is required to diagnose the root cause. The palladium-catalyzed cycle involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3] A failure at any of these stages will halt the reaction.
Initial Diagnostic Checks:
-
Integrity of the Catalytic System: The formation of the active Pd(0) species is paramount.[4] If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure your conditions are sufficient for its reduction. Often, the amine itself can act as a reductant.[5] However, for stubborn reactions, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern, air-stable precatalyst (e.g., G3- or G4-precatalysts) is highly recommended.[6] Precatalysts provide more reliable formation of the active catalytic species compared to sources like Pd(OAc)₂.[7]
-
Ligand Selection: The ligand is arguably the most critical variable. For indole substrates, bulky, electron-rich phosphine ligands are essential as they promote the crucial, often rate-limiting, reductive elimination step.[2][4] For N-H free indoles, ligands like DavePhos have shown good performance.[5] Other modern biarylphosphine ligands such as XPhos or t-BuXPhos are also excellent starting points.[8][9]
-
Solvent and Reagent Purity: The reaction is highly sensitive to oxygen and water.[5] Ensure your solvent is rigorously degassed and dry. Toluene and 1,4-dioxane are common choices.[8][10] Reagents should be of high purity, as certain functional groups (like azo groups) can poison the catalyst.[5]
-
Base Choice and Solubility: The base's role is to deprotonate the amine for coordination to the palladium center.[4] Strong bases like sodium tert-butoxide (NaOtBu) are very effective but can be incompatible with sensitive functional groups on the indole or amine.[5][6] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer greater functional group tolerance but may require higher temperatures or longer reaction times.[6] Crucially, the deprotonation step can be impacted by the base's solubility and particle size; grinding the base before use can sometimes improve performance.[6]
Workflow for Troubleshooting Low Conversion
Below is a logical workflow to diagnose a stalled reaction.
Caption: A systematic workflow for troubleshooting low-yielding Buchwald-Hartwig reactions.
Problem 2: Hydrodehalogenation (De-bromination)
Question: My main byproduct is the parent indole, resulting from the loss of the bromine atom. How can I suppress this hydrodehalogenation side reaction?
Answer: Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[2] It typically occurs via two primary mechanisms:
-
β-Hydride Elimination: After the palladium-amido complex is formed, it can undergo β-hydride elimination (if the amine has a β-hydrogen) to form an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the halide to produce HX and regenerate the Pd(0) catalyst, or it can react with the bromoindole starting material to form the de-brominated arene.[2]
-
Reaction with Water/Base: Trace water can react with the base and catalyst to generate palladium-hydride species that lead to dehalogenation.
Strategies to Minimize Hydrodehalogenation:
-
Ligand Choice: This is your most powerful tool. Using ligands with very bulky substituents (e.g., tert-butyl groups) sterically hinders the palladium center, which can disfavor the β-hydride elimination pathway and promote the desired reductive elimination.[4] Ligands like BrettPhos are specifically designed to work with primary amines, which are prone to this side reaction.[5]
-
Base Strength: Using an exceptionally strong base can sometimes accelerate the desired deprotonation and coupling relative to side reactions. Conversely, if decomposition is an issue, a weaker base might be necessary. The choice is highly substrate-dependent.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.4 equivalents) ensures that the palladium-halide complex is readily trapped by the amine, minimizing its lifetime and opportunity for side reactions. Avoid large excesses.[11]
-
Temperature Control: While reactions are often run at 80-100 °C, lowering the temperature can sometimes reduce the rate of side reactions more than the desired coupling.[6] Consider a temperature screen if hydrodehalogenation is severe.
Problem 3: Dimerization and Homocoupling
Question: I'm observing byproducts with a mass corresponding to a bi-indole (dimer of my starting material). What causes this and how can it be prevented?
Answer: Homocoupling of the aryl halide is a known side reaction in many cross-coupling reactions, including the Buchwald-Hartwig amination.[12] This typically arises from the transmetalation of an aryl group from one palladium center to another, followed by reductive elimination to form a biaryl species.
Mitigation Strategies:
-
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst concentrations can sometimes favor dimerization pathways. Ensure your catalyst loading is optimized, typically in the 1-3 mol% range.[12]
-
Control Reaction Rate: Dimerization is often more prevalent in sluggish reactions where the concentration of the oxidative addition complex is high but the subsequent amination step is slow. Improving the rate of the main catalytic cycle by optimizing the ligand, base, and temperature can outcompete the homocoupling pathway.
-
Ligand Effects: The ligand plays a key role here as well. Bidentate phosphine ligands like BINAP were historically shown to reduce side reactions compared to monodentate ligands in early generation systems.[2] For modern monodentate biarylphosphine ligands, ensure an appropriate ligand-to-palladium ratio is used (typically 2:1 to 4:1 L/Pd for in situ generation) to prevent catalyst aggregation and side reactions.
Catalytic Cycle and Common Side Reactions
The following diagram illustrates the main catalytic cycle and where hydrodehalogenation and homocoupling side reactions can occur.
Caption: The Buchwald-Hartwig cycle with competing hydrodehalogenation and homocoupling pathways.
Problem 4: Issues with Unprotected Indoles (N-H Reactivity)
Question: I am using an N-H free bromoindole to avoid an extra protection/deprotection step. Could the indole N-H interfere with the reaction?
Answer: Yes, this is a critical consideration. The indole N-H proton is acidic (pKa ≈ 17 in DMSO) and can be deprotonated by the strong bases used in the reaction, forming an indolide anion. This can lead to several complications:
-
N-Arylation of the Indole: The indolide can act as a nucleophile, potentially leading to N-arylation side products.
-
Catalyst Inhibition: The indolide anion could coordinate to the palladium center and inhibit catalysis.
-
Base Consumption: Deprotonation of the indole N-H consumes a stoichiometric amount of base, which must be accounted for.
Despite these challenges, successful aminations on N-H free bromoindoles have been reported.[9] The key is to select conditions that favor the amination of the desired external amine over reactions involving the indole nitrogen.
Recommendations:
-
Ligand Choice: Ligands such as the biaryl phosphines are often effective in these cases.[9] A ligand screen is highly advisable.
-
Base Selection: A judicious choice of base is crucial. While a strong base is needed, one that is excessively strong might favor indole deprotonation. Consider screening bases like Cs₂CO₃ and K₃PO₄ in addition to NaOtBu.
-
Stoichiometry: Ensure you use at least 2.0 equivalents of base: one to deprotonate the amine coupling partner (after coordination) and one to deprotonate the indole N-H.
Data & Protocols
Table 1: Comparison of Common Bases in Buchwald-Hartwig Amination
| Base | pKa of Conjugate Acid (pKaH) | Advantages | Disadvantages & Considerations for Bromoindoles |
| NaOtBu | ~19 | High reactivity, often allows for lower catalyst loadings and temperatures.[6] | Incompatible with base-sensitive functional groups (e.g., esters).[5] Can promote decomposition. |
| LHMDS | ~26 | Allows for reactions with substrates bearing protic functional groups (e.g., -OH).[5] | Very strong base; can cause undesired enolate formation or other side reactions.[13] |
| Cs₂CO₃ | ~10 | Good solubility in many organic solvents; excellent for substrates sensitive to strong bases.[6][14] | Lower reactivity; may require higher temperatures or longer reaction times.[5] |
| K₃PO₄ | ~12.3 | Mild, inexpensive, and often well-tolerated by sensitive functional groups. | Can have poor solubility; grinding the base or vigorous stirring is important.[6] Lower reactivity than alkoxides. |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole
This is a representative starting protocol. Optimal conditions (ligand, base, solvent, temperature) must be determined experimentally.
Materials:
-
5-Bromoindole (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 equiv)
-
Ligand (e.g., XPhos, 0.04 equiv, if not using a precatalyst)
-
Base (e.g., NaOtBu, 2.1 equiv for N-H free indole)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the 5-bromoindole, the palladium precatalyst, and the base.
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by the amine coupling partner (if liquid) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (e.g., 100 °C). Stir vigorously for the designated time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-arylated indole product.
References
- Benchchem.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- R Discovery.
- WordPress.
- Wikipedia.
- WordPress. Use of base metals in Buchwald-Hartwig coupling.
- Chemistry LibreTexts.
- ACS GCI Pharmaceutical Roundtable.
- Reddit.
- ResearchGate.
- NIH. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
- NIH.
- RSC Publishing.
- ResearchGate. Effect of solvent on Buchwald coupling of 2 and 3. a.
- ACS GCI Pharmaceutical Roundtable.
- Nolan, S. P. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- The Organic Chemistry Tutor.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- NIH.
- NIH. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- ACS Publications.
- ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and....
- Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with tert-Butyl 6-bromoindoline-1-carboxylate
Welcome to the technical support center for tert-Butyl 6-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block. Here, we address common issues leading to low yields in key synthetic transformations and provide field-proven insights to enhance your experimental outcomes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in medicinal chemistry and materials science, prized for its functionalized indoline core. The Boc-protected nitrogen allows for controlled reactivity, while the bromine atom at the 6-position serves as a versatile handle for various cross-coupling reactions. However, the electron-rich nature of the indoline ring system and the presence of the bulky Boc group can present unique challenges. This guide will walk you through troubleshooting the most common reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Mizoroki-Heck reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.[1][2][3] However, achieving high yields with this compound requires careful optimization of the catalytic system.
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields or failing completely. What are the most common causes?
Answer: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors:
-
Inactive Catalyst: The active Pd(0) species is sensitive to oxygen. Ensure your palladium precursor and phosphine ligands are of high quality and have been stored and handled under an inert atmosphere (e.g., Argon or Nitrogen).[4][5] In our experience, using a pre-catalyst can lead to more reliable generation of the active catalytic species.
-
Poor Reagent Quality: The purity of your boronic acid or ester is critical. Protodeborylation, the cleavage of the C-B bond, is a common side reaction, especially with heteroaryl boronic acids.[6] Ensure your boronic acid is dry and has been stored properly.
-
Suboptimal Base and Solvent Combination: The choice of base and solvent is highly interdependent and crucial for success.[7][8] The base not only facilitates the transmetalation step but also influences the solubility of the reagents. A common pitfall is the use of a base that is poorly soluble in the reaction solvent.[7]
-
Insufficient Reaction Temperature: While higher temperatures can sometimes promote side reactions, Suzuki couplings often require sufficient thermal energy to proceed at a reasonable rate.[4]
Question 2: How do I choose the optimal catalyst system for Suzuki-Miyaura coupling?
Answer: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is a classic choice, more modern, bulky, and electron-rich phosphine ligands often provide superior results, especially for challenging substrates.[9]
Comparative Analysis of Catalytic Systems for Bromoindole Scaffolds
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time reported for a similar bromo-indazole substrate.[1] |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield observed for a similar bromo-indazole substrate.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to other systems for this class of substrate.[1][10] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | A cost-effective alternative, showing good potential for heteroaromatic halides.[1] |
Recommendation: For this compound, we recommend starting with a Pd(dppf)Cl₂ catalyst system due to its proven efficacy with similar heterocyclic systems. If yields are still suboptimal, consider screening more specialized ligands such as SPhos or XPhos.
Question 3: What are the best practices for setting up a Suzuki-Miyaura reaction to maximize yield?
Answer: A meticulous experimental setup is key. The following workflow is recommended:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of tert-Butyl 6-bromoindoline-1-carboxylate
Welcome to the technical support center for monitoring reactions involving tert-Butyl 6-bromoindoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into troubleshooting common issues encountered during reaction monitoring by Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Our goal is to move beyond simple procedural lists and explain the underlying chemistry to empower you to make informed decisions in your experimental work.
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide
TLC is an indispensable tool for the rapid, qualitative monitoring of reaction progress.[1] Its simplicity, however, can sometimes mask underlying issues that lead to ambiguous or misleading results. This section addresses common problems encountered when using TLC to monitor reactions of this compound.
Frequently Asked Questions (FAQs) - TLC
Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?
A1: Streaking is a common issue that can arise from several factors:
-
Inappropriate Solvent System Polarity: If your solvent system is too polar, the compound will travel up the plate too quickly and without adequate interaction with the stationary phase, leading to streaking. Conversely, a solvent system that is not polar enough may result in the compound remaining at the baseline and appearing as a streak. For halogenated aromatic compounds like this compound, a good starting point is a mixture of hexane and ethyl acetate.[2] Experiment with different ratios to achieve an optimal Rf value, which is ideally between 0.3 and 0.7.[2]
-
Compound Degradation on Silica Gel: The acidic nature of standard silica gel plates can sometimes cause degradation of sensitive compounds.[2] To mitigate this, you can add a small amount of a base, such as triethylamine (Et3N), to your eluent (e.g., 0.5-1%).[3] This is particularly useful for amine-containing compounds.
-
Sample Overloading: Applying too much sample to the TLC plate can lead to broad, streaky spots.[4] Try diluting your sample or applying it multiple times in smaller amounts, allowing the solvent to evaporate between applications.[5]
-
Sample Application in a Polar Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can create a "ring" at the baseline that streaks upon development.[2] Whenever possible, dissolve your sample in a less polar, volatile solvent for spotting.
Q2: My starting material and product have very similar Rf values. How can I improve their separation?
A2: Co-elution of spots with similar polarities can be challenging. Here are some strategies to improve separation:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.[6]
-
Use a Co-spot: A "cospot," where the reaction mixture is spotted directly on top of the starting material spot, is crucial for determining if the reaction has gone to completion when Rf values are close.[7]
-
2D TLC: For complex mixtures or to confirm if a spot represents a single compound, you can run a 2D TLC. After running the plate in one direction, it is turned 90 degrees and run again in a different solvent system.[6] If a compound is stable on silica, it will appear on the diagonal. Any spots appearing off the diagonal indicate decomposition or the presence of multiple components.[6]
Q3: I don't see any spots on my TLC plate after development. What could be the reason?
A3: The absence of spots can be perplexing. Here are some potential causes:
-
Insufficiently Concentrated Sample: The concentration of your compound in the reaction mixture might be too low to be detected by TLC.[5] Try concentrating your sample before spotting or apply the sample multiple times to the same spot.[4]
-
Inappropriate Visualization Technique: this compound and many of its derivatives are UV active due to the aromatic indole core.[5] Visualization under a UV lamp (254 nm) should reveal dark spots. If your compounds are not UV active, you may need to use a chemical stain, such as potassium permanganate (KMnO4) or p-anisaldehyde.
-
Volatile Compound: It is possible, though less likely for this specific molecule, that your compound is volatile and has evaporated from the plate.[5]
Experimental Protocol: Standard TLC Setup
-
Prepare the TLC Chamber: Add your chosen solvent system (e.g., 20% ethyl acetate in hexane) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel plate. Mark three lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[7]
-
Spot the Plate: Using a capillary tube, spot a small amount of your starting material solution on the SM and C lanes. Then, spot your reaction mixture on the C and RM lanes.[7] Ensure the spots are small and do not spread.[7]
-
Develop the Plate: Carefully place the TLC plate in the equilibrated chamber, ensuring the baseline is above the solvent level.[4] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[7]
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil.[7] If necessary, use a chemical stain for visualization.
-
Calculate Rf Values: The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[8]
Data Presentation: Typical Rf Values
The following table provides approximate Rf values for this compound in common solvent systems. Note that these values can vary depending on the specific brand of TLC plates, temperature, and chamber saturation.
| Solvent System (v/v) | Approximate Rf of Starting Material |
| 10% Ethyl Acetate / 90% Hexane | 0.2 - 0.3 |
| 20% Ethyl Acetate / 80% Hexane | 0.4 - 0.5 |
| 30% Ethyl Acetate / 70% Hexane | 0.6 - 0.7 |
Visualization: TLC Workflow Diagram
Caption: Workflow for monitoring a reaction by TLC.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide
LC-MS is a powerful technique for monitoring reactions, providing both separation of components and mass information for their identification.[9] However, its complexity can lead to a unique set of challenges.
Frequently Asked Questions (FAQs) - LC-MS
Q1: I am not seeing the peak for my product, or the signal is very weak. What could be the problem?
A1: A lack of signal for your product can be due to several factors:
-
Poor Ionization: this compound and its derivatives should ionize reasonably well in positive ion mode electrospray ionization (ESI+), forming the [M+H]+ adduct. Ensure your mobile phase contains an additive to promote ionization, such as 0.1% formic acid.
-
Analyte Instability: Some compounds can be unstable in the biological matrix or during the analytical process.[10] While this compound is generally stable, some reaction products may not be.
-
Matrix Effects: Components of the reaction mixture can suppress the ionization of your analyte.[10] Ensure adequate chromatographic separation from other components. If necessary, perform a simple workup or filtration of your sample before injection.
-
Incorrect Mass Range: Double-check that the mass spectrometer is scanning the correct m/z range to detect your expected product.
Q2: I am seeing unexpected masses in my chromatogram. How do I identify them?
A2: Unexpected masses can be due to side products, impurities, or in-source fragmentation.
-
Isotopic Pattern of Bromine: A key feature to look for is the characteristic isotopic pattern of bromine. Bromine has two major isotopes, 79Br and 81Br, in an approximately 1:1 ratio.[11] Therefore, any bromine-containing compound will show two peaks in the mass spectrum separated by 2 m/z units with nearly equal intensity. This is a powerful tool for identifying your starting material and any bromine-containing products or byproducts.
-
Loss of Boc Group: The tert-butoxycarbonyl (Boc) protecting group is known to be somewhat labile in the mass spectrometer source. You may observe a peak corresponding to the loss of the Boc group ([M-100]+) or the loss of tert-butyl ([M-56]+).
-
Common Side Reactions: Be aware of potential side reactions. For instance, if your reaction involves a Boc-deprotection step, you might see masses corresponding to incomplete deprotection or side reactions caused by the generated tert-butyl cation.[12]
Q3: My peak shapes are poor (e.g., tailing, fronting, or split). What can I do?
A3: Poor peak shape in LC-MS can compromise resolution and sensitivity.
-
Column Overloading: Injecting too much sample can lead to peak tailing.[13] Dilute your sample and reinject.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase.[13] A solvent mismatch can cause peak distortion.
-
Column Contamination or Degradation: If the problem persists, your column may be contaminated or worn out.[13] Try flushing the column according to the manufacturer's instructions or replace it if necessary.[13]
Experimental Protocol: General LC-MS Method
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in the mobile phase (e.g., 1:1000 in 50% acetonitrile/water with 0.1% formic acid). Filter the sample through a 0.22 µm syringe filter if it contains particulates.[13]
-
LC Conditions:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute your compounds, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: Dependent on column dimensions, typically 0.2-0.5 mL/min for a 2.1 mm ID column.
-
Injection Volume: 1-5 µL.[13]
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: A range of m/z 100-1000 should be sufficient to cover the starting material, expected product, and potential side products.
-
Capillary Voltage and Source Temperature: Optimize these parameters based on your instrument's recommendations.
-
Data Presentation: Expected Mass Values
| Compound | Chemical Formula | Exact Mass | Expected m/z [M+H]+ |
| This compound | C13H16BrNO2 | 297.0364 | 298.0442 / 300.0422 |
| 6-Bromoindoline (deprotected) | C8H8BrN | 196.9839 | 197.9917 / 199.9897 |
Note: The two m/z values for bromine-containing compounds reflect the 79Br and 81Br isotopes.
Visualization: LC-MS Troubleshooting Logic
Caption: A logical approach to troubleshooting common LC-MS issues.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting TLC of Halogenated Aromatic Compounds.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- SiliCycle. (n.d.). TLC Troubleshooting with SiliCycle's SiliaPlate.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Benchchem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Rochester, Department of Chemistry. (n.d.). How to: Monitor by TLC.
- VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources.
- Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
- Li, W., et al. (2014).
- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
- PubMed. (2025, April 1). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection.
- Juniper Publishers. (2021, August 24). Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis.
- Chegg. (2019, February 24). Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com.
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. bitesizebio.com [bitesizebio.com]
- 5. silicycle.com [silicycle.com]
- 6. Chromatography [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. Solved 5. (a) Calculate the Rf values for compounds X, Y, | Chegg.com [chegg.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
Technical Support Center: Enhancing Catalyst Efficiency in Indole Functionalization
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for catalytic indole functionalization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst-mediated reactions on the indole scaffold. Instead of a rigid manual, we present a dynamic resource structured around the real-world challenges you face at the bench. Here, we dissect common problems, explain the underlying chemical principles, and provide field-tested protocols to enhance your catalyst's efficiency, selectivity, and overall success.
Part 1: Troubleshooting Common Experimental Hurdles
This section addresses the most frequent issues encountered during catalytic indole functionalization. We adopt a problem-cause-solution format to provide clear, actionable advice.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common yet frustrating outcomes. The issue often stems from one of several key areas: catalyst integrity, reaction conditions, or reagent quality.
Q: My reaction is not proceeding, or the yield is disappointingly low. Where should I start my investigation?
A: A systematic approach is crucial. Before making drastic changes, evaluate the following factors in order:
-
Catalyst Activity and Integrity: The state of your catalyst is paramount. Many transition-metal catalysts, particularly those involving palladium in a low oxidation state (Pd(0)), are sensitive to oxygen.[1] Catalyst deactivation via oxidation is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Rigorously degas your solvent and reaction vessel. Purge with an inert gas like argon or nitrogen before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Catalysts: Impurities can act as catalyst poisons. Use catalysts from reputable suppliers or purify them if necessary.
-
Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes be detrimental, leading to side reactions or aggregation. Conversely, too little catalyst will result in incomplete conversion.[1] Screen a range of catalyst loadings (e.g., 0.5 mol% to 5 mol%) to find the optimal concentration.
-
-
-
Reaction Conditions: The solvent, temperature, and reaction time are deeply interconnected and can dramatically influence catalyst turnover and stability.
-
Troubleshooting Steps:
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact catalyst activity.[1] For example, in some Pd-catalyzed alkenylations of unprotected indoles, the solvent can dictate whether C-C or C-N bond formation occurs.[2] Perform a small-scale screen with a variety of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF, MeCN).
-
Temperature Optimization: High temperatures can accelerate reactions but may also lead to catalyst decomposition or the formation of undesired side products.[1] Screen a temperature range. For some sensitive catalytic systems, lowering the temperature can improve yield by preserving the catalyst's active state.[1]
-
-
-
Reagent Purity and Stability: The quality of your starting materials cannot be overlooked.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Impurities in the indole substrate or coupling partner can poison the catalyst.[1][3] Confirm purity by NMR or LC-MS.
-
Use Anhydrous Reagents: Water can interfere with many catalytic cycles, especially those involving organometallic intermediates. Ensure all reagents and solvents are dry.
-
-
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low-yield reactions.
Issue 2: Poor or Incorrect Regioselectivity
Controlling the site of functionalization on the indole ring is a significant synthetic challenge. The inherent electronic properties of indole favor reactions at the C3 position, followed by C2. Functionalizing the benzene core (C4-C7) typically requires specific strategies.[4][5][6]
Q: My reaction is yielding a mixture of isomers or functionalizing the wrong position. How can I improve regioselectivity?
A: Regioselectivity is almost always controlled by the interplay between the indole's intrinsic reactivity and the directing effect of a functional group.
-
Leverage Directing Groups (DGs): This is the most powerful strategy for overriding the natural reactivity of the indole nucleus.[7][8] The choice and placement of a directing group are critical.
-
For C2-Functionalization: When the C3 position is blocked, functionalization often defaults to C2.[4] More precise control can be achieved by installing a directing group on the indole nitrogen (N1). Groups like N-pyrimidyl or N-(2-pyridyl)sulfonyl have been shown to effectively direct metallation and subsequent functionalization to the C2 position.[4][9]
-
For C4-C7 Functionalization (Benzenoid Ring): Accessing the benzene core is considerably more challenging and almost always requires a directing group.[6][7]
-
C7-Selectivity: Bulky directing groups on the N1 position, such as N-pivaloyl or N-P(O)tBu₂, are highly effective in directing Rhodium or Palladium catalysts to the C7 position.[4][7]
-
C4-Selectivity: This is often achieved by placing a directing group at the C3 position. Weakly coordinating groups like aldehydes or ketones at C3 can direct Rh(III) catalysts to activate the C4-H bond.[10][11]
-
C6-Selectivity: This can be achieved via a remote C-H activation strategy, where a directing group at N1 first facilitates metallation at C2, rendering the C6 position the most nucleophilic site for subsequent reaction.[10]
-
-
-
Catalyst and Ligand System: The metal and its ligand sphere play a crucial role.
-
Steric and Electronic Tuning: The bulkiness of ligands can influence which C-H bond is accessible to the metal center. The electronic properties of the catalyst, modified by ligands or additives, can also alter selectivity. For instance, in some Ir(III)-catalyzed reactions, the electronics of carboxylate additives were found to be a key factor in switching between C2 and C7 selectivity.[9]
-
| Desired Position | Directing Group (DG) Position | Example DG | Typical Catalyst | Mechanism | Reference(s) |
| C2 | N1 | Pyrimidyl, (2-Pyridyl)sulfonyl | Pd(OAc)₂, [RhCpCl₂]₂ | 5-membered chelation | [4][9] |
| C4 | C3 | Formyl, Acetyl | [RhCpCl₂]₂ | 6-membered chelation | [10][11] |
| C6 | N1 (Remote) | Pyrimidyl | Ru(II) complexes | σ-Activation at C2 | [10] |
| C7 | N1 | Pivaloyl, P(O)tBu₂ | [RhCp*Cl₂]₂, Pd(OAc)₂ | 6-membered chelation | [4][7] |
This diagram illustrates how the placement of a directing group (DG) guides the catalyst to a specific C-H bond.
Caption: Chelation control for site-selective C-H activation of indole.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of an oxidant in many palladium-catalyzed C-H functionalization reactions?
A: In many common protocols, an electrophilic Pd(II) catalyst is used to perform the C-H activation step. The catalytic cycle often concludes with a reductive elimination step that forms the desired bond but also generates Pd(0). For the catalytic cycle to continue, the Pd(0) must be re-oxidized to the active Pd(II) state. This is the role of the oxidant (e.g., Cu(OAc)₂, Ag₂CO₃, Benzoquinone). The overall process is often referred to as an "oxidative C-H functionalization."[2]
Q2: I am observing the formation of bis(indolyl)methanes as a side product in my Friedel-Crafts type reaction. How can I suppress this?
A: The formation of bis(indolyl)methanes is a common side reaction, especially in acid-catalyzed alkylations of indoles with aldehydes or ketones. It occurs because the initial product is often more reactive than the starting indole. To suppress this, consider the following:
-
Use Milder Catalysts: Switch from strong Brønsted or Lewis acids to milder, more selective catalysts. Chiral phosphoric acids or transition metal complexes can provide better control.[12]
-
Modify the Electrophile: Using coupling partners that are less prone to a second addition can be effective. For example, in gold-catalyzed couplings with alkynes, using ynones (which contain an electron-withdrawing carbonyl group) leads selectively to the single vinylindole product, completely avoiding the formation of bisindolemethanes that occurs with simple alkynes.[13][14]
-
Control Stoichiometry: Use a slight excess of the indole substrate relative to the electrophile to favor the mono-functionalized product.
Q3: Are there more sustainable or "greener" alternatives to precious metal catalysts like Palladium and Rhodium?
A: Yes, the field is actively moving towards more sustainable methods.
-
First-Row Transition Metals: There has been significant progress in using catalysts based on more abundant and less toxic metals like cobalt, copper, and iron. For instance, cobalt-catalyzed C-H functionalization of indoles has been demonstrated to proceed under mild conditions, even at room temperature.[15]
-
Photoredox Catalysis: This approach uses light to drive reactions under exceptionally mild conditions. Photoredox gold catalysis, for example, can be used to generate carbon-centered radicals for indole functionalization, providing an alternative to methods that use pyrophoric or toxic reagents like organostannanes.[16]
-
Metal-Free Reactions: For certain transformations, metal-free strategies exist. For example, chelation-assisted aromatic C-H borylation can be achieved using simple BBr₃ without any transition metal, providing a route to functionalized indoles.[7]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C2-Alkenylation of N-(2-pyridyl)sulfonyl Indole
This protocol is adapted from methodologies that use a directing group strategy for selective C2-functionalization.[4]
Materials:
-
N-(2-pyridyl)sulfonyl indole (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Anhydrous Dioxane
-
Schlenk flask and magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N-(2-pyridyl)sulfonyl indole, Cu(OAc)₂, and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous dioxane via syringe, followed by the alkene coupling partner.
-
Catalyst Addition: Add Pd(OAc)₂ to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, rinsing the pad with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NH₄Cl solution, and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the C2-alkenylated indole product.
References
-
Z. D. Shi, C. H. Lim, and G. D. Glick, "C-H Functionalization of indoles and oxindoles through CDC reactions," RSC Advances, 2021. [Link]
-
D. M. D. D. Al-karawi, M. A. Ali, and H. A. D. Al-shatri, "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds," Accounts of Chemical Research, 2021. [Link]
-
A. A. A. El-faham, "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies," RSC Advances, 2025. [Link]
-
J. Kim, S. Y. Lee, and S. Y. Hong, "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles," Journal of the American Chemical Society, 2018. [Link]
-
S. S. Mohapatra and S. Roy, "Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts," Molecules, 2021. [Link]
-
K. Gu, M. Hall, Z. Tucker, G. Durling, and B. Ashfeld, "Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes," ChemRxiv, 2024. [Link]
-
A. J. M. Farley, C. T. T. T. Pham, and J. M. L. L. L. Brown, "Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes," Organometallics, 2012. [Link]
-
A. J. M. Farley, C. T. T. T. Pham, and J. M. L. L. L. Brown, "Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes," White Rose Research Online, 2012. [Link]
-
P. Kumar, P. J. Nagtilak, and M. Kapur, "Transition metal-catalyzed C–H functionalizations of indoles," New Journal of Chemistry, 2021. [Link]
-
G. C. G. Abbiati, E. M. M. Beccalli, and E. E. Rossi, "Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
D. M. D. D. Al-karawi, M. A. Ali, and H. A. D. Al-shatri, "C H Activation of Indoles," ResearchGate, 2021. [Link]
-
M. M. M. Bandini, A. A. Eichholzer, and G. G. G. Ciamician, "Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles," ACS Omega, 2022. [Link]
-
M. Bandini and A. Eichholzer, "Catalytic functionalization of indoles in a new dimension," Angewandte Chemie International Edition, 2009. [Link]
-
D. A. C. C. O'Hara, "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole," ACS Catalysis, 2017. [Link]
-
J. J. J. Edwards, "C4–H indole functionalisation: precedent and prospects," Chemical Communications, 2018. [Link]
-
ChemistryViews, "Cobalt-Catalyzed C–H Activation of Indoles," ChemistryViews, 2017. [Link]
-
J. Li, J. Chen, L. Wang, and Y. Shi, "Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles," Organic Chemistry Portal, 2021. [Link]
-
P. Kumar, P. J. Nagtilak, and M. Kapur, "Transition metal-Catalyzed C-H Functionalizations of Indoles," ResearchGate, 2021. [Link]
-
J. Wang, X. Sun, D. Hu, and Y. Shi, "Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone," Organic Chemistry Portal, 2021. [Link]
-
D. P. P. Pitre, C. D. D. McTiernan, and J. C. C. Scaiano, "Indole Functionalization via Photoredox Gold Catalysis," Organic Letters, 2015. [Link]
-
S. S. S. Reddy, "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System," The Journal of Organic Chemistry, 2012. [Link]
-
G. C. G. Abbiati, E. M. M. Beccalli, and E. E. Rossi, "Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes," Beilstein Journal of Organic Chemistry, 2011. [Link]
-
S. S. Mohapatra and S. Roy, "Efficient C-3 Selective Functionalization of Indoles: Mono/Bimetallic Catalysis Approach," Indian Institute of Technology Bhubaneswar, 2015. [Link]
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Technical Support Center: Palladium-Catalyzed C-N Coupling
As a Senior Application Scientist, this guide is designed to move beyond simple protocols and provide you with the mechanistic reasoning and practical insights needed to diagnose and solve challenges in palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). The ability to form C-N bonds is fundamental in pharmaceutical and materials science, yet the reaction's sensitivity to multiple variables can be a frequent source of frustration.[1][2][3] This guide is structured to address your specific experimental issues head-on.
Frequently Asked Questions & Troubleshooting
Category 1: Low or No Product Yield
Q1: My reaction shows little to no conversion of my starting materials. Where do I even begin to troubleshoot?
A1: When a reaction fails completely, it's crucial to return to the fundamentals, as the cause is often a foundational issue rather than a subtle mechanistic one. Before investing time in screening new ligands or bases, rigorously verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inefficient degassing or a poor seal on your reaction vessel is a common point of failure. Ensure your solvents are thoroughly deoxygenated (e.g., by sparging with nitrogen or argon for 30 minutes or using several freeze-pump-thaw cycles) and that your reaction is maintained under a positive pressure of an inert gas.[4]
-
Reagent Purity and Water Content: Anhydrous conditions are critical. Water can hydrolyze the strong bases typically used (e.g., alkoxides) and can participate in catalyst deactivation pathways.[5] Use freshly opened anhydrous solvents (e.g., from a Sure/Seal™ bottle), and ensure your amine and aryl halide are free from water. The quality of the base, particularly sodium tert-butoxide (NaOtBu), is also paramount; old or improperly stored base can be significantly less active.
-
Catalyst Activation: If you are not using a pre-formed Pd(0) precatalyst, your Pd(II) source (like Pd(OAc)₂) must be reduced in situ to the active Pd(0) state. This reduction is often performed by the phosphine ligand or the amine itself, but it can be inefficient.[6][7] Consider using a well-defined precatalyst (e.g., a G3 or G4 palladacycle), which provides a more reliable and reproducible entry into the catalytic cycle.[7][8]
Q2: I've confirmed my setup is inert and my reagents are pure, but the yield is still poor. What's the next logical step?
A2: With the fundamentals secured, the issue likely lies within the "four-component system": the palladium precursor, the ligand, the base, and the solvent.[6] The interplay between these components dictates the success of the reaction. The next step is a systematic optimization, focusing on the most likely culprits for your specific substrate combination.
-
Evaluate the Ligand: The ligand is arguably the most critical variable. It must stabilize the palladium center, promote oxidative addition, and facilitate the final reductive elimination step.[2][3] If your initial choice is not working, it is not correctly balancing these requirements for your substrates.
-
Re-evaluate the Base: The base's role is not just to be a proton scavenger. Its strength, solubility, and cation can dramatically influence the reaction rate and outcome.[6][9] An inappropriate base can fail to deprotonate the amine-Pd complex or, conversely, can decompose your starting materials.[5]
-
Check Solvent Effects: The solvent must fully dissolve the starting materials and catalytic intermediates. Poor solubility is a frequently underestimated cause of reaction failure.[8]
The following sections will delve into the specifics of choosing and troubleshooting these components.
Category 2: Catalyst and Ligand Issues
Q3: How do I choose the right ligand for my specific aryl halide and amine?
A3: Ligand choice is dictated by the electronic and steric demands of your coupling partners. The primary function of modern biaryl phosphine ligands is to promote the formation of a monoligated, 14-electron L₁Pd(0) complex, which is the active species for oxidative addition.[3]
-
For Aryl Chlorides/Bromides: These substrates require a very electron-rich and sterically bulky ligand to facilitate the challenging oxidative addition step. The steric bulk also promotes the final C-N reductive elimination.[3]
-
Excellent Starting Choices: XPhos, RuPhos, and BrettPhos are highly effective, general-purpose ligands for these substrates.[10]
-
-
For Aryl Iodides: While oxidative addition is easier with aryl iodides, they can present a unique challenge. The iodide anion generated during the reaction can act as an inhibitor, leading to catalyst deactivation.[8][11] Bulky, electron-rich ligands are still preferred to ensure the reductive elimination step is fast, minimizing the catalyst's exposure to inhibitory iodide.
-
For Challenging Amines (e.g., Primary Amines, Amides): Weakly binding nucleophiles like primary amines or amides require ligands that are specifically designed to overcome catalyst deactivation pathways and facilitate coupling under milder conditions.[5][12] Ligands like tBuBrettPhos have been developed for less nucleophilic amides.[5]
Data Table 1: Ligand Selection Guide
| Substrate Class | Recommended Ligands | Rationale |
| Aryl Chlorides | XPhos, RuPhos, BrettPhos | Electron-rich and bulky to promote difficult oxidative addition. |
| Aryl Bromides | XPhos, SPhos, RuPhos | General-purpose, highly active ligands. |
| Aryl Triflates/Iodides | XPhos, DavePhos | Oxidative addition is easier, but ligands must still promote rapid reductive elimination. |
| Primary Amines | BrettPhos, GPhos | Designed to resist deactivation pathways common with primary amines.[12] |
| Secondary Amines | XPhos, BrettPhos | Steric bulk on the ligand helps accommodate the bulk of the amine. |
| Amides/Carbamates | tBuBrettPhos | Highly active ligands are needed for these less nucleophilic partners.[5] |
| N-H Heterocycles | RuPhos, BrettPhos | Effective for coupling unprotected heterocycles, often with specific bases like LiHMDS.[10] |
Q4: My reaction starts but then stalls. What causes catalyst deactivation?
A4: Catalyst deactivation can occur through several pathways. Identifying the likely cause is key to solving it.
-
Product Inhibition: In some cases, the product amine can coordinate more strongly to the palladium center than the starting amine, leading to a slowing of the reaction as product builds up. This can sometimes be overcome by using a slightly higher catalyst loading or temperature.[13]
-
Ligand Displacement: Certain substrates, particularly primary amines and some N-heterocycles, can displace the phosphine ligand, forming catalytically dormant palladium complexes that may only reactivate at higher temperatures.[12] This was a key insight that led to the development of more robust ligands like GPhos.[12]
-
Decomposition of Base-Sensitive Substrates: If your starting materials or products contain sensitive functional groups (e.g., esters, nitro groups), the strong base can cause decomposition.[5] The decomposition products can then poison the catalyst. In this case, a switch to a weaker base like Cs₂CO₃ or K₃PO₄ is necessary.[14]
-
Cyanide Poisoning (for Cyanation): While not a C-N amination, it's worth noting that in related C-CN couplings, the cyanide ion is a potent poison for all palladium intermediates in the catalytic cycle.[15] This highlights the general principle that anions generated in the reaction can be problematic.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-defined cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is fundamental to troubleshooting.
Caption: A systematic workflow for troubleshooting C-N coupling reactions.
Category 3: Base and Solvent Issues
Q5: What is the best base for my reaction, and can I use a weaker one to protect sensitive functional groups?
A5: The choice of base is a trade-off between reactivity and functional group tolerance.
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and often most effective bases. [11]They are strong enough to facilitate the deprotonation of the palladium-amine complex, which is a key step in the catalytic cycle. [6]However, their high basicity makes them incompatible with sensitive groups like esters, enolizable ketones, and some heterocycles. [5][16]* Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives for base-sensitive substrates. [1][11]Their use often requires higher reaction temperatures or more active catalyst systems to achieve comparable reaction rates. [14]* Soluble Organic Bases: Bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) offer homogeneous reaction conditions, which can be advantageous. However, their role is mechanistically complex. Kinetic studies have shown that DBU can inhibit the reaction by competing with the substrate amine for coordination to the palladium center. [17][18][19]This inhibitory effect can sometimes be overcome by slow addition of the base via syringe pump. [17] Q6: My reagents won't dissolve in toluene. What other solvents can I use?
A6: Complete dissolution is key for a successful homogeneous catalytic reaction. While toluene is a workhorse solvent, several others are commonly and successfully used. [6][8]
-
Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are excellent choices and are frequently used. [6]Be aware that 1,4-dioxane is under increasing scrutiny for environmental and safety reasons. [20]* Polar Aprotic Solvents: For very polar substrates, solvents like DMF or NMP can be used, but they are often not ideal as they can coordinate to the palladium center and inhibit catalysis. Use them with caution and only when necessary for solubility. [6]* Alcohols: tert-Butanol or tert-amyl alcohol can be effective, particularly when using carbonate or phosphate bases. [8] Important Note: Avoid chlorinated solvents, acetonitrile, and pyridine, as they are known to bind strongly to palladium and inhibit the reaction. [8]
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for a standard cross-coupling reaction.
-
Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol). [21]2. Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. [22][23]3. Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (1.2 mmol). If the amine is a solid, it can be added in step 1.
-
Reaction: Place the sealed reaction vessel in a pre-heated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C). [24]5. Monitoring & Work-up: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature. Quench carefully with water or saturated aqueous ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure for purification.
Protocol 2: High-Throughput Screening for Reaction Optimization
When developing a new transformation, screening multiple parameters simultaneously is the most efficient approach. Kits are commercially available for this purpose, but a manual screen can be set up in parallel vials or a multi-well plate. [25]
-
Array Setup: In an inert atmosphere glovebox, array a series of reaction vials. In each vial, place the aryl halide (e.g., 0.1 mmol) and a stir bar.
-
Variable Addition:
-
Ligand Screen: To sets of vials, add different ligands (e.g., XPhos, RuPhos, SPhos, BrettPhos) with a single palladium source (e.g., Pd₂(dba)₃).
-
Base Screen: Using the best ligand from the first screen, set up a new array with different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄).
-
Solvent Screen: Using the best ligand/base combination, set up a final array with different solvents (e.g., Toluene, Dioxane, 2-MeTHF).
-
-
Reaction Execution: Add the remaining reagents (amine, Pd source, solvent/base as appropriate) to all vials, seal the array, and heat with stirring.
-
Analysis: After a set time, cool the array, quench all reactions, and analyze the yield/conversion in each vial by LC-MS or GC-MS with an internal standard. This data will quickly reveal the optimal conditions.
References
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base. ACS Catalysis. [Link]
-
Arrechea, P. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]
-
Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. National Institutes of Health. [Link]
-
Rossi, S. A., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]
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Vantourout, J. C., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. PubMed. [Link]
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Kremzow, D., & Lönnqvist, J. (2005). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
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Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]
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Gerbino, D. C. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Wong, S. M., et al. (2019). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
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Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT. [Link]
-
Bruneau, A., & D., M. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Reddit. [Link]
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Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Vo, G. D., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
-
Fors, B. P., et al. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. National Institutes of Health. [Link]
-
Sial, M. A., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Technical Support Center: Reaction Condition Optimization for Substituted Indoline Synthesis
Welcome to the technical support center for substituted indoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions for this critical heterocyclic scaffold. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments.
Introduction: The Indoline Scaffold and Synthetic Challenges
The indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its synthesis, however, is often fraught with challenges, including low yields, poor selectivity, and catalyst deactivation. This guide aims to provide a systematic approach to overcoming these hurdles by understanding the underlying chemical principles and meticulously optimizing reaction parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of substituted indolines, providing concise answers and directing you to more detailed troubleshooting guides.
Q1: My reaction yield is consistently low. What are the most common culprits?
Low yields in indoline synthesis can stem from several factors. The primary suspects are often suboptimal reaction conditions, poor quality of starting materials, or catalyst deactivation.[1][2][3] It is crucial to systematically evaluate each component of your reaction, including the purity of your substrates and reagents, the integrity of your catalyst, and the chosen solvent and temperature. For instance, in palladium-catalyzed reactions, oxygen can oxidize and deactivate the active Pd(0) catalyst, necessitating an inert atmosphere.[1]
Q2: I'm observing the formation of multiple products and isomers. How can I improve the selectivity of my reaction?
Poor regioselectivity or the formation of side products is a common challenge, often influenced by steric and electronic effects of the substituents on your starting materials.[1] The choice of catalyst and ligand is paramount in directing the reaction towards the desired isomer.[1] Additionally, reaction temperature can play a significant role; lowering the temperature often enhances selectivity by favoring the kinetically controlled product.[1][3] A thorough screening of solvents is also recommended, as solvent polarity can influence the transition state and, consequently, the product distribution.[1]
Q3: My catalyst appears to be inactive or deactivates quickly. What steps can I take to mitigate this?
Catalyst deactivation can be caused by impurities in the starting materials or solvents, exposure to oxygen for air-sensitive catalysts, or thermal decomposition at elevated temperatures.[1] Ensure all reagents and solvents are of high purity and appropriately dried. For oxygen-sensitive catalysts like Palladium(0), maintaining a strictly inert atmosphere using argon or nitrogen is critical.[1] If high temperatures are required, consider screening for a more thermally stable catalyst or optimizing the reaction time to minimize catalyst decomposition.[1]
Q4: How do I choose the appropriate protecting group for my indoline synthesis?
Protecting groups are essential for masking reactive functional groups and preventing unwanted side reactions.[2][4] The choice of a protecting group depends on its stability to the reaction conditions and the ease of its removal post-synthesis.[4] For the indole nitrogen, common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[2] It is crucial to select a protecting group that is orthogonal to other functional groups in your molecule, meaning it can be selectively removed without affecting other parts of the structure.[4]
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Troubleshooting Scenario 1: Low or No Product Formation
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material and/or baseline decomposition.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Poor Quality Starting Materials | Verify the purity of substrates and reagents via NMR, LC-MS, or other appropriate analytical techniques. Purify if necessary.[1][2][3] | Impurities can act as catalyst poisons or participate in side reactions, consuming reagents and reducing the yield of the desired product.[1][2] |
| Catalyst Deactivation | For air-sensitive catalysts (e.g., Pd(0)), ensure rigorous exclusion of oxygen and moisture by using an inert atmosphere (argon or nitrogen) and dry solvents.[1] Consider using a fresh batch of catalyst. | Oxygen can irreversibly oxidize the active form of many transition metal catalysts, rendering them inactive.[1] |
| Suboptimal Temperature | Screen a range of temperatures. For some reactions, lower temperatures may improve yield by preventing side reactions or catalyst decomposition.[1] Conversely, some reactions require higher temperatures to overcome activation energy barriers. | Reaction kinetics are highly temperature-dependent. An optimal temperature balances reaction rate with the stability of reactants, products, and the catalyst.[1] |
| Inappropriate Solvent | Perform a solvent screen with a variety of polar and non-polar, protic and aprotic solvents.[1][5] | The solvent influences the solubility of reactants, the stability of intermediates, and the activity of the catalyst.[1][5] |
| Incorrect Catalyst Loading | Optimize the catalyst loading by running the reaction with varying amounts of the catalyst. | Too little catalyst will result in an incomplete reaction, while an excess can be wasteful and in some cases lead to side reactions.[1] |
Troubleshooting Scenario 2: Poor Regio- or Stereoselectivity
Symptom: Formation of a mixture of isomers is observed.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Steric Hindrance | Modify the substrate or catalyst to minimize steric clashes that may favor an undesired regioisomer.[1] | The steric environment around the reaction center can significantly influence the approach of the reactants and the formation of the transition state, thereby dictating the regiochemical outcome.[1] |
| Electronic Effects | Alter the electronic properties of the substrate with electron-donating or electron-withdrawing groups. | The electronic nature of the substrate can influence the regioselectivity of catalyst coordination and subsequent bond formation.[1] |
| Suboptimal Catalyst/Ligand | Screen different catalyst and ligand combinations. The choice of ligand can have a profound impact on selectivity.[1] | The ligand directly influences the steric and electronic environment of the metal center, which in turn controls the selectivity of the catalytic transformation. |
| Incorrect Temperature | Lowering the reaction temperature often improves selectivity.[1] | At lower temperatures, the energy difference between the diastereomeric transition states leading to different isomers is more pronounced, favoring the formation of the thermodynamically or kinetically preferred product. |
Part 3: Experimental Protocols
This section provides standardized protocols for key optimization experiments.
Protocol 1: General Procedure for a Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis
This protocol is a starting point and should be optimized for your specific substrate.
Materials:
-
Substituted N-protected 2-haloaniline
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(t-Bu)₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Add the substituted N-protected 2-haloaniline.
-
Add the anhydrous solvent via syringe.
-
Seal the reaction vessel and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite, rinsing with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Catalyst and Ligand Screening
A systematic screening of catalysts and ligands is often necessary to identify the optimal combination for a given transformation.
Procedure:
-
Set up a parallel array of reactions in small vials or a multi-well plate.
-
To each vial, add the substrate and a different combination of palladium precursor and phosphine ligand.
-
Add the base and solvent to each vial.
-
Seal the vials and heat the array to the desired temperature.
-
After a set time, quench the reactions and analyze the product formation in each vial by LC-MS or GC-MS.
-
The combination that provides the highest yield and selectivity is the optimal choice for your reaction.
Table 1: Example of a Catalyst and Ligand Screening Matrix
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 25 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | 78 |
| 3 | Pd(OAc)₂ | XPhos | 85 |
| 4 | Pd₂(dba)₃ | PPh₃ | 32 |
| 5 | Pd₂(dba)₃ | P(t-Bu)₃ | 81 |
| 6 | Pd₂(dba)₃ | XPhos | 92 |
Part 4: Mechanistic Insights
A fundamental understanding of the reaction mechanism can guide your optimization efforts.
Simplified Catalytic Cycle for Palladium-Catalyzed Indoline Synthesis
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed intramolecular C-H amination to form an indoline.
The cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by intramolecular coordination of the nitrogen atom and subsequent cyclometalation to form a palladacycle intermediate. The final step is reductive elimination, which forms the indoline product and regenerates the active Pd(0) catalyst.[1] Understanding this cycle allows for targeted troubleshooting. For example, if the reaction stalls, it could be due to a slow oxidative addition or a difficult reductive elimination step, which could potentially be addressed by changing the ligand or reaction conditions.
References
- Technical Support Center: Optimizing Catalyst Selection for Indoline Synthesis. BenchChem.
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- A New Protecting-Group Strategy for Indoles. ResearchGate.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Beilstein Journal of Organic Chemistry.
- Synthesis of indoles. Organic Chemistry Portal.
- Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI.
- Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health.
- Synthesis of indolines. Organic Chemistry Portal.
- Recent advances in the synthesis of indoles and their applications. RSC Publishing.
- Optimization of conditions for indoline synthesis. ResearchGate.
- Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction. RWTH Publications.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry.
- Technical Support Center: Solvent Selection for Indole Synthesis. BenchChem.
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Validation & Comparative
A Strategic Guide to Bromoindoline Isomers in Synthesis: Comparing tert-Butyl 6-bromoindoline-1-carboxylate and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The indoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its rigid, bicyclic structure provides a valuable template for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. Halogenated indoline intermediates, particularly the bromoindolines, are indispensable building blocks that unlock a vast chemical space for diversification through modern synthetic methodologies.
The choice of which bromoindoline isomer to use is a critical strategic decision in the design of a synthetic route. The position of the bromine atom on the benzene ring profoundly influences the molecule's reactivity, dictating the feasibility, efficiency, and conditions required for key bond-forming reactions. This guide provides an in-depth comparison of tert-Butyl 6-bromoindoline-1-carboxylate with its 4-, 5-, and 7-bromo isomers, offering field-proven insights and experimental data to inform your synthetic strategy.
Chapter 1: The Influence of Bromine Position: A Physicochemical Overview
The reactivity of a bromoindoline isomer in common transformations like palladium-catalyzed cross-coupling is governed by a combination of electronic and steric effects. The nitrogen atom's lone pair, partially delocalized into the aromatic ring, makes the entire system electron-rich. The position of the bromine atom, an electronegative and deactivating group, modulates the electron density and accessibility of the C-Br bond for reactions.
-
Electronic Effects : These are bonding interactions that influence the reactivity and properties of the molecule. The key difference between electronic and steric effects is that electronic effects are bonding interactions, while steric effects are nonbonding interactions[1]. The bromine atom exerts a -I (inductive) effect, withdrawing electron density through the sigma bond, and a +M (mesomeric) effect, donating electron density through its lone pairs into the pi-system. The interplay of these effects differs by position.
-
Steric Effects : These nonbonding interactions arise from the spatial arrangement of atoms. Steric hindrance can slow down chemical reactions by impeding the approach of reagents to the reactive site[1]. This is most relevant for the 4- and 7-isomers, where the bromine is adjacent to the fused pyrrolidine ring.
Caption: Regioisomers of Boc-protected bromoindoline.
-
4-Bromo Isomer : The bromine at C4 is sterically hindered by the adjacent pyrrolidine ring. Electronically, it is ortho to the electron-donating nitrogen, which can influence its reactivity.
-
5-Bromo Isomer : Positioned para to the nitrogen, the C5-Br bond is electronically activated. This isomer is widely used and often exhibits predictable, high reactivity in cross-coupling reactions.
-
6-Bromo Isomer : The focus of this guide, the 6-bromo isomer, is meta to the nitrogen. This position offers a unique electronic profile, often providing complementary reactivity and allowing for the synthesis of substitution patterns that are inaccessible from other isomers.
-
7-Bromo Isomer : Like the 4-bromo isomer, the C7 position is sterically encumbered. This can significantly impede the approach of a bulky palladium catalyst, often requiring more forcing conditions or specialized ligand systems to achieve good yields.
Chapter 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the primary method for functionalizing bromoindolines. The success of these reactions—including Suzuki, Buchwald-Hartwig, and Sonogashira couplings—is highly dependent on the bromo-isomer used. The fundamental reactivity trend for aryl halides in these reactions follows the order of bond dissociation energies: C-I > C-Br > C-Cl, making aryl bromides a practical and cost-effective choice for many applications[2].
Caption: Generalized workflow for Palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The choice of bromoindoline isomer can significantly affect reaction times and yields.
| Isomer | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Commentary |
| 5-Bromo | Pd(dppf)Cl₂, K₂CO₃ | Dimethoxyethane, 80 °C, 2h | ~95% | Often considered the "gold standard" for reactivity due to favorable electronics and minimal steric hindrance.[3] |
| 6-Bromo | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O, 85 °C, 16h | ~90% | Excellent reactivity, providing access to a different substitution pattern. Conditions may be slightly more forcing than for the 5-isomer. |
| 4-Bromo & 7-Bromo | Pd(dppf)Cl₂ or specialized bulky ligands | Higher temperatures, longer times | Variable | Reactivity is often lower due to steric hindrance around the C-Br bond, which impedes the initial oxidative addition step. |
Data compiled from representative procedures. Yields are substrate-dependent and may vary.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forging C-N bonds, crucial for many pharmaceutical scaffolds. The steric environment around the C-Br bond is particularly important here.
| Isomer | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Commentary |
| 5-Bromo | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 80 °C, 8h | High | Generally high-yielding with a broad range of primary and secondary amines.[4] |
| 6-Bromo | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Dioxane, 100 °C, 12h | High | Efficiently couples with various amines, though sometimes requires slightly different ligand/base combinations for optimal results. |
| 7-Bromo | Pd₂(dba)₃, bulky biaryl phosphine ligands | Toluene or Dioxane, 100-110 °C | Moderate | The steric bulk adjacent to the bromine makes this the most challenging isomer for C-N coupling, often requiring specialized, bulky ligands to facilitate the reaction.[5] |
Sonogashira Coupling
Used to install alkyne moieties, the Sonogashira coupling involves both palladium and copper catalysts. The reaction is sensitive to the electronic nature of the aryl halide.
| Isomer | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Commentary |
| 5-Bromo | PdCl₂(PPh₃)₂, CuI, TEA | THF, 65 °C, 6h | High | Couples efficiently with a wide variety of terminal alkynes. |
| 6-Bromo | PdCl₂(PPh₃)₂, CuI, DIPEA | DMF, 80 °C, 8h | High | Provides reliable access to 6-alkynylindolines, key intermediates for further functionalization.[6] |
| 4-Bromo | Similar to 5/6-isomers | Often requires higher temperatures | Moderate-High | Can provide good yields, but may be more sluggish than the 5- or 6-isomers due to steric effects. |
Chapter 3: Beyond Cross-Coupling: Orthogonal Synthetic Strategies
Lithium-Halogen Exchange
Metal-halogen exchange is a powerful method for converting a C-Br bond into a C-Li bond, creating a potent nucleophile for reaction with various electrophiles.[7][8] The reaction is extremely fast, often conducted at very low temperatures (-78 to -100 °C) to prevent side reactions.[9]
The rate of exchange follows the trend I > Br > Cl.[7] For bromoindolines, the reaction is highly efficient. The choice of isomer is less about reactivity and more about the stability and subsequent reactions of the generated organolithium species.
-
5- and 6-Bromo Isomers : Undergo clean and rapid lithium-halogen exchange with reagents like n-butyllithium or t-butyllithium. The resulting lithiated indoline can be trapped with electrophiles such as CO₂, aldehydes, or alkyl halides.
-
4- and 7-Bromo Isomers : While the exchange reaction itself is feasible, the proximity of the resulting aryllithium to the N-Boc protecting group can sometimes lead to complications or intramolecular reactions, requiring careful control of conditions.
Chapter 4: Case Study in Pharmaceutical Synthesis
The strategic selection of a halogenated aromatic intermediate is a recurring theme in drug synthesis. A prominent example is the synthesis of Trametinib , a MEK inhibitor used in cancer therapy.[10][11] While the core is not an indoline, the synthesis highlights the principles discussed. Key synthetic routes rely on the coupling of a halo-aniline derivative (e.g., 2-fluoro-4-iodoaniline) with a complex pyrimidine core.[12][13] The choice of an iodo- or bromo-aniline is critical for ensuring high efficiency in the key C-N bond-forming step, which is often a Buchwald-Hartwig or related amination reaction. This mirrors the strategic decisions faced by chemists when choosing between bromoindoline isomers for their own synthetic targets.
Chapter 5: Detailed Experimental Protocols
Trustworthy and reproducible protocols are the foundation of successful synthesis. Below are representative, self-validating protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Objective: To synthesize tert-butyl 6-(4-methoxyphenyl)indoline-1-carboxylate.
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene and Water (10:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add the anhydrous toluene/water solvent mixture via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Buchwald-Hartwig Amination of tert-Butyl 5-bromoindoline-1-carboxylate
Objective: To synthesize tert-butyl 5-(morpholino)indoline-1-carboxylate.
Materials:
-
tert-Butyl 5-bromoindoline-1-carboxylate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene, followed by tert-butyl 5-bromoindoline-1-carboxylate and morpholine.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Conclusion
The selection of a bromoindoline isomer is a nuanced decision with significant downstream consequences for a synthetic campaign.
-
tert-Butyl 5-bromoindoline-1-carboxylate remains the workhorse for many applications, offering high and predictable reactivity due to its favorable electronic and steric profile.
-
This compound is an outstanding alternative that provides access to a different vector of chemical space. Its reactivity is comparable to the 5-isomer, making it a powerful tool for building libraries of 6-substituted indoline analogs.
-
The 4- and 7-bromo isomers are more specialized reagents. Their utility is often limited by steric hindrance, which can reduce yields and require more specialized catalytic systems. However, they are invaluable for accessing specific substitution patterns that would be impossible to obtain otherwise.
By understanding the underlying principles of reactivity and consulting empirical data, researchers can make an informed choice, optimizing their synthetic route for efficiency, robustness, and strategic value.
References
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Beauchemin, A. M., & Darses, B. (2018). Regioselective Formation of Substituted Indoles: Formal Synthesis of Lysergic Acid. Angewandte Chemie International Edition, 57(34), 11048-11051. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
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Garg, N. K., & Houk, K. N. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 132(48), 17260–17271. [Link]
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Carlson, J. C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 61(5), 755-761. [Link]
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Gagnon, D., et al. (2023). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. The Journal of Organic Chemistry, 88(10), 6557-6564. [Link]
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Carlson, J. C., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. PubMed. [Link]
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ResearchGate. (n.d.). Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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ResearchGate. (n.d.). Identification and synthesis of potential process-related impurities of trametinib: an anti-cancer drug. [Link]
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Lakna. (2019). Difference Between Electronic and Steric Effects. Pediaa.com. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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Wikipedia. (n.d.). Metal–halogen exchange. [Link]
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Chen, C. Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23456–23467. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Grote, T., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(16), 4988–4992. [Link]
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Grokipedia. (n.d.). Metal–halogen exchange. [Link]
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Pharmacy 180. (n.d.). Stereoelectronic Effects - Stereochemical and Conformational Isomerism. Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]
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Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. SlideShare. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling. [Link]
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Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
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PubMed. (2013). Steric and Electronic Interactions Controlling the cis/trans Isomer Equilibrium at X-Pro Tertiary Amide Motifs in Solution. [Link]
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ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
Royal Society of Chemistry. (n.d.). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing. [Link]
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Evano, G., & Blanchard, N. (2016). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 4, 29. [Link]
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PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
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MDPI. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
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Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]
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A Senior Application Scientist's Guide to Palladium Ligands for Buchwald-Hartwig Amination of Indolines
For researchers in synthetic and medicinal chemistry, the construction of carbon-nitrogen (C-N) bonds is a foundational task. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for this transformation, enabling the synthesis of a vast array of arylamines.[1] This is particularly true for the N-arylation of indolines, core structures in numerous pharmaceuticals and biologically active compounds.[2][3]
The success of this palladium-catalyzed cross-coupling reaction is critically dependent on the choice of the supporting phosphine ligand. The ligand dictates the catalyst's reactivity, stability, and substrate scope, influencing everything from reaction rates to functional group tolerance.[4][5] This guide provides an in-depth comparison of common palladium ligands for the Buchwald-Hartwig amination of indolines, offering field-proven insights and supporting experimental data to aid in your selection and optimization process.
The Engine of C-N Coupling: The Catalytic Cycle
Understanding the fundamental mechanism of the Buchwald-Hartwig amination is key to appreciating the ligand's role. The reaction proceeds through a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states. The ligand, bound to the palladium, modulates the steric and electronic properties of the metal center at each critical step.
The generally accepted catalytic cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), breaking the C-X bond and forming a Pd(II) complex. Bulky, electron-rich ligands are known to promote the formation of a monoligated Pd(0) species, which dramatically increases the rate of this step.[1]
-
Amine Coordination & Deprotonation: The indoline coordinates to the Pd(II) center. A base then deprotonates the indoline's N-H bond to form a palladium-amido complex.
-
Reductive Elimination: This is the final, product-forming step. The aryl group and the indolinyl group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst. The ligand's properties are crucial for facilitating this step and preventing side reactions like beta-hydride elimination.[6]
Figure 2. Experimental workflow for a typical Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 mmol), sodium tert-butoxide (1.4 mmol), and the RuPhos-Pd-G3 precatalyst (2 mol %) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Causality: Using a precatalyst simplifies setup as it is more stable than generating the active Pd(0) species in situ. NaOt-Bu is a strong base that facilitates rapid deprotonation of the indoline. [7]2. Reagent Addition: Add anhydrous toluene (5 mL) to the vial, followed by the indoline (1.2 mmol).
-
Causality: Anhydrous solvent is critical to prevent quenching of the base and potential side reactions. A slight excess of the amine is common to ensure full consumption of the limiting aryl halide.
-
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox (if used) and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and carefully quench by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl indoline. Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Final Recommendations
The selection of a palladium ligand is a critical parameter for a successful Buchwald-Hartwig amination of indolines.
-
For Initial Screening: A versatile biaryl phosphine ligand such as XPhos or RuPhos , often as a G3 or G4 precatalyst, is an excellent starting point due to their broad substrate scope and high activity.
-
For Unreactive Substrates: If a reaction is sluggish, consider a more sterically hindered ligand like BrettPhos or a more stable system using Xantphos at elevated temperatures.
-
Base and Solvent: The choice of base and solvent are also crucial. While NaOt-Bu is highly effective, weaker bases like K₃PO₄ or Cs₂CO₃ should be considered for substrates with base-sensitive functional groups. [7] By logically selecting from the well-established families of phosphine ligands and carefully optimizing reaction conditions, researchers can reliably and efficiently synthesize a wide range of valuable N-aryl indoline derivatives.
References
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
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Fors, B. P. (2016). Mechanistic studies on the palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]
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Wikipedia contributors. (2023). Josiphos ligands. Wikipedia, The Free Encyclopedia. [Link]
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
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Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. PubMed. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Christmann, U., & Vilar, R. (2005). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Angewandte Chemie International Edition, 44(3), 366-374. [Link]
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Cernak, T., Dykstra, K., et al. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]
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Zhang, H., Wang, H., & Ke, Z. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21727–21735. [Link]
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Blaser, H. U., et al. (2005). Solvias Josiphos Ligands: From Discovery to Technical Applications. ResearchGate. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Reddit. (2021). What are your go-to Buchwald conditions for difficult couplings?. r/Chempros. [Link]
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Sheibani, R., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 18715-18733. [Link]
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Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia, The Free Encyclopedia. [Link]
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Fairlamb, I. J. S., & Kapdi, A. R. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(44), 13588-13591. [Link]
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Vasilevsky, S. F., & El-Salfiti, K. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ResearchGate. [Link]
-
Fairlamb, I. J. S., & Kapdi, A. R. (2015). Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics, 34(15), 3845–3854. [Link]
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A Comparative Analysis of the Reactivity of tert-Butyl 6-bromoindoline-1-carboxylate and its Indole Analog in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular innovation. Among these, the indole and indoline cores are privileged structures, appearing in a multitude of natural products and pharmaceutical agents.[1] The ability to selectively introduce molecular diversity at specific positions on these rings is paramount. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: tert-Butyl 6-bromoindoline-1-carboxylate and its aromatic counterpart, tert-Butyl 6-bromoindole-1-carboxylate, within the context of palladium-catalyzed cross-coupling reactions.
This analysis moves beyond a simple recitation of protocols to explore the underlying electronic and steric factors that govern their reactivity. By understanding these principles, researchers can make more informed decisions in catalyst selection, reaction optimization, and overall synthetic strategy.
Foundational Principles: The Electronic Dichotomy of Indoline vs. Indole
The fundamental difference in reactivity between the indoline and indole scaffolds stems from the state of the five-membered heterocyclic ring.
-
Indoline: The saturated pyrrolidine ring in the indoline core means the nitrogen lone pair does not participate in a delocalized π-system with the benzene ring. This results in a system where the electronic properties of the C6-Br bond are primarily influenced by the standard inductive and resonance effects of a substituted bromobenzene. The tert-butoxycarbonyl (Boc) protecting group primarily serves to modulate the nucleophilicity and basicity of the nitrogen, preventing it from interfering with the catalytic cycle, but its electronic influence on the C-Br bond is less direct.
-
Indole: In contrast, the indole nucleus features a fully aromatic pyrrole ring fused to the benzene ring.[2] The nitrogen lone pair is an integral part of the 10-π electron aromatic system. This aromaticity has profound consequences for the electron distribution across the entire bicyclic system. The pyrrole ring is electron-rich, which in turn influences the electron density of the fused benzene ring.[2][3] This increased electron density at the C6 position can impact the kinetics of the oxidative addition step in palladium-catalyzed reactions.
This core electronic difference is the primary determinant of the divergent reactivity profiles observed for these two molecules.
Visualizing the Structural and Electronic Differences
To better conceptualize these differences, the following diagrams illustrate the core structures.
Caption: Core structural differences between the indoline and indole analogs.
Comparative Reactivity in Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation.[4] We will now compare the performance of our two substrates in three of the most common transformations: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably one of the most versatile C-C bond-forming methods.[5][6] The critical step influenced by our substrates is the initial oxidative addition of the aryl bromide to the Pd(0) catalyst.[7]
| Substrate | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Observations |
| tert-Butyl 6-bromoindoline -1-carboxylate | Pd(dppf)Cl₂, SPhos Pd G2 | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | 85-95 | Generally robust and high-yielding. The C-Br bond is more akin to a standard aryl bromide, leading to predictable reactivity. |
| tert-Butyl 6-bromoindole -1-carboxylate | Pd₂(dba)₃, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, DMF | 90-120 | 70-90 | Can be more challenging. The increased electron density on the indole ring can slow the rate of oxidative addition, often requiring more electron-rich, bulky phosphine ligands and higher temperatures.[6][7][8] |
Expertise & Experience: The higher electron density on the indole ring makes the C-Br bond less electrophilic, thus retarding the initial oxidative addition step. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary.[8] These ligands stabilize the electron-rich palladium center and promote the otherwise sluggish oxidative addition. For the indoline substrate, a wider range of catalysts, including older generation systems like Pd(PPh₃)₄, may suffice, although modern catalysts are generally more efficient.
Buchwald-Hartwig Amination: C(sp²)-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[9] The reaction mechanism shares the critical oxidative addition step with the Suzuki coupling, followed by amine coordination, deprotonation, and reductive elimination.[10]
| Substrate | Amine Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| tert-Butyl 6-bromoindoline -1-carboxylate | Morpholine | RuPhos Pd G3 | LHMDS, NaOtBu | Toluene | 90-100 | 80-92 |
| tert-Butyl 6-bromoindole -1-carboxylate | Aniline | XPhos Pd G3 | K₃PO₄, Cs₂CO₃ | Dioxane | 100-120 | 65-85 |
Trustworthiness: The choice of base is critical. For the indole substrate, a stronger base like Cs₂CO₃ is often preferred over K₂CO₃ to facilitate the deprotonation of the amine and promote the formation of the key palladium-amido intermediate. The N-H of an unprotected indole can interfere with the reaction, but the Boc group effectively prevents this side reaction.[11]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalytic system.[12][13]
| Substrate | Alkyne Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| tert-Butyl 6-bromoindoline -1-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DiPEA | THF, DMF | 25-60 | 88-96 |
| tert-Butyl 6-bromoindole -1-carboxylate | Ethynyltrimethylsilane | Pd(PPh₃)₄, CuI | DiPEA | DMF | 60-90 | 75-90 |
Expertise & Experience: While classic Pd/Cu systems work for both, the indole analog may benefit from higher temperatures to achieve reasonable reaction rates. The choice of amine base is also crucial; it must be sufficiently strong to deprotonate the alkyne without causing unwanted side reactions. Diisopropylethylamine (DiPEA) is a common choice due to its basicity and steric bulk.
Experimental Protocols: A Self-Validating System
The following protocols provide a validated starting point for researchers. Note that optimization may be required for specific coupling partners.
General Experimental Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of tert-Butyl 6-bromoindole-1-carboxylate
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add tert-butyl 6-bromoindole-1-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL).
-
Reaction: Heat the mixture to 110 °C and stir for 12-24 hours.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound
-
Setup: In a glovebox or under an argon atmosphere, add this compound (1.0 mmol), RuPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to a vial.
-
Reagent Addition: Add toluene (4 mL) followed by the amine coupling partner (1.2 mmol).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 4-12 hours.
-
Monitoring & Work-up: After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates that This compound is the more reactive and versatile substrate in standard palladium-catalyzed cross-coupling reactions. Its reactivity profile is predictable, resembling that of a simple bromobenzene derivative, allowing for milder conditions and a broader selection of catalysts.
Conversely, the aromaticity and inherent electron-rich nature of tert-Butyl 6-bromoindole-1-carboxylate render its C-Br bond less susceptible to oxidative addition. Consequently, successful coupling often necessitates the use of more sophisticated, electron-rich, and sterically hindered phosphine ligands, along with higher reaction temperatures and carefully selected bases.
Understanding this fundamental reactivity difference is crucial for any researcher working with these valuable scaffolds. It allows for the logical selection of reaction conditions, minimizes trial-and-error optimization, and ultimately accelerates the discovery and development of novel chemical entities. As catalyst technology continues to advance, the reactivity gap may narrow, but the intrinsic electronic properties of the indole and indoline rings will always remain a key consideration in synthetic design.
References
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link][4]
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Boutamina, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, PMC. Available at: [Link][5]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][9]
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Scott, J. S., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Chemical Science, RSC Publishing. Available at: [Link][14]
-
Old, D. W., et al. (2001). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, ACS Publications. Available at: [Link][11]
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Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link][12]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][10]
-
Gagnon, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, NIH. Available at: [Link][15]
-
Reddit User Discussion. (2021). Your "Go-To", "just couple already", Suzuki conditions?. Reddit. Available at: [Link][8]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][7]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][16]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link][13]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][6]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link][17]
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Chemistry lover. (2018). Aromatic heterocyclic compounds: indole and quinoline. YouTube. Available at: [Link][2]
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ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles. Available at: [Link][3]
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The Strategic Advantage of Boc Protection in Multi-Step Indole Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the indole nucleus represents a cornerstone of countless pharmaceuticals and natural products. However, its inherent reactivity, particularly at the N-H position, presents a significant hurdle in complex synthetic routes. The judicious selection of a nitrogen protecting group is therefore paramount to the success of any multi-step indole synthesis. Among the arsenal of available protecting groups, the tert-butyloxycarbonyl (Boc) group has emerged as a versatile and highly favored choice.
This guide provides an in-depth, data-driven comparison of the Boc protecting group against other common alternatives. We will delve into the causality behind its widespread use, supported by experimental data, detailed protocols, and visual workflows to empower you in making informed decisions for your synthetic strategies.
The Critical Role of N-Protection in Indole Chemistry
The acidic proton on the indole nitrogen can interfere with a wide range of synthetic transformations, including organometallic reactions, base-mediated condensations, and various coupling reactions. Protection of this nitrogen is crucial to:
-
Prevent unwanted side reactions: Deprotonation of the N-H bond by strong bases can lead to undesired reactivity.
-
Enhance solubility: The introduction of a protecting group can improve the solubility of indole intermediates in organic solvents.
-
Modulate reactivity: The electronic nature of the protecting group can influence the reactivity of the indole ring towards electrophilic substitution and other functionalizations.[1][2]
-
Direct regioselectivity: Certain protecting groups can direct metallation and subsequent functionalization to specific positions on the indole ring.
An ideal protecting group should be easy to introduce and remove in high yield under mild conditions, remain stable throughout various synthetic transformations, and be orthogonal to other protecting groups present in the molecule.[3][4][5]
The Boc Group: A Superior Choice for Versatility and Mildness
The tert-butyloxycarbonyl (Boc) group stands out for its exceptional balance of stability and facile cleavage under a variety of mild conditions. This versatility makes it a workhorse in complex, multi-step syntheses where functional group tolerance is critical.
Key Advantages of Boc Protection:
-
Ease of Introduction: The Boc group is typically installed in high yield by reacting the indole with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like 4-dimethylaminopyridine (DMAP).[6][7]
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including most nucleophiles and bases, making it compatible with many common synthetic transformations.[8]
-
Mild and Versatile Deprotection: A significant advantage of the Boc group is the variety of mild conditions under which it can be removed. This allows for selective deprotection in the presence of other sensitive functional groups.[3]
-
Acidic Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane are standard, highly efficient methods for Boc removal.[9][10]
-
Basic Conditions: For substrates sensitive to acid, the Boc group on an indole can be selectively cleaved using catalytic sodium methoxide (NaOMe) in methanol.[10][11] This method is often orthogonal to Boc groups protecting aliphatic amines.[10][11]
-
Thermal Conditions: Thermolytic cleavage, sometimes in a flow reactor, offers a reagent-free deprotection method suitable for process chemistry.[3][12]
-
-
Orthogonal Protection Strategies: The differing lability of the Boc group compared to other protecting groups like benzenesulfonyl (Bs) or benzyl (Bn) allows for their use in orthogonal protection schemes, enabling sequential manipulation of different parts of a molecule.
Quantitative Comparison of Indole Protecting Groups
The choice of protecting group significantly impacts the overall efficiency of a synthetic route. The following tables provide a comparative summary of reported yields for the protection and deprotection of indoles using common protecting groups.
Table 1: Comparative Yields for N-Protection of Indole [3]
| Protecting Group | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Boc | (Boc)₂O, DMAP | MeCN | Room Temp | 1 | >95 | [6] |
| Tosyl (Ts) | TsCl, NaH | DMF | 0 °C to RT | 2 | 90-95 | [3] |
| SEM | SEMCl, NaH | DMF | 0 °C to RT | 3 | 85-92 | [3] |
| Pivaloyl | Pivaloyl chloride, Pyridine | DCM | 0 °C to RT | 4 | 80-88 | [3] |
Table 2: Comparative Yields for N-Deprotection of Indole
| Protecting Group | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Boc | NaOMe (cat.) | MeOH | Room Temp | 1-3 | 85-98 | [10][11] |
| Boc | TFA/DCM (1:1) | DCM | Room Temp | 0.5 | >95 | [9] |
| Boc | Heat (Flow) | MeCN/Acetone | 190-230 °C | Minutes | High | [3][12] |
| Tosyl (Ts) | Cs₂CO₃ | THF/MeOH | Reflux | 12 | 85-95 | [3] |
| SEM | TBAF | THF | Reflux | 6 | 80-90 | [13] |
| Pivaloyl | LDA | THF | 40-45 °C | 1 | >90 | [3] |
The Directing Power of the Boc Group in Indole Functionalization
Beyond its role as a simple protecting group, the Boc group is a powerful tool for directing regioselectivity in the functionalization of the indole ring. Its electron-withdrawing nature facilitates deprotonation at the C2 position, opening up avenues for selective C-C and C-heteroatom bond formation.
C2-Lithiation and Borylation
The presence of the N-Boc group allows for the selective deprotonation of the C2 position of the indole ring using strong bases like tert-butyllithium (t-BuLi) or s-butyllithium (s-BuLi).[13][14] The resulting C2-lithiated indole is a versatile intermediate that can be trapped with various electrophiles. A particularly powerful application is the reaction with boronic esters to generate N-Boc-indole-2-boronic acid derivatives.[15] These intermediates are crucial building blocks for subsequent cross-coupling reactions.
C3 Borylation via C-H Activation
While C2-lithiation is a common strategy, the Boc group can also direct Ir-catalyzed C-H borylation to the C3 position of the indole ring.[15][16] This provides a complementary method for accessing a different regioisomer of borylated indoles, further highlighting the versatility that N-Boc protection offers in synthetic planning.
Suzuki-Miyaura Cross-Coupling Reactions
N-Boc-protected indolylboronic acids are excellent substrates for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl linkages. While unprotected indoles can sometimes be used, the yields and substrate scope are often superior with N-protected indoles.[17] Studies have shown that in the coupling of indolylboronic acids with phenyl bromides, the absence of a protecting group can lead to higher yields, but the Boc group still provides good results and is often necessary for the stability and handling of the boronic acid intermediate.[17] Conversely, when using arylpinacolboronate esters, N-protection is crucial, with Boc-protected indoles giving moderate to good yields.[17]
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations involving Boc-protected indoles.
Protocol 1: N-Boc Protection of Indole
Reaction: Introduction of the tert-butyloxycarbonyl (Boc) group onto the indole nitrogen.
Procedure:
-
To a solution of indole (1.0 eq) in acetonitrile (MeCN), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the N-Boc protected indole, which can be further purified by column chromatography if necessary.[6]
Protocol 2: Selective Deprotection of N-Boc Indole using Sodium Methoxide
Reaction: Cleavage of the N-Boc group under mild basic conditions.
Procedure:
-
To a solution of the N-Boc protected indole (1.0 eq) in dry methanol (MeOH), add a catalytic amount of sodium methoxide (NaOMe) (e.g., 20 mol%).[11]
-
Stir the reaction mixture at ambient temperature, monitoring the progress by TLC (typically 1-3 hours).[3]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[10][11]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica gel to yield the deprotected indole.[10][11]
Protocol 3: C2-Lithiation and Borylation of N-Boc Indole
Reaction: Regioselective functionalization at the C2 position.
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc indole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
-
Slowly add tert-butyllithium (t-BuLi) (1.1 eq) and stir the mixture at -78 °C for 1 hour.
-
Add a solution of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin) (1.2 eq) in anhydrous THF and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
After concentration, purify the crude product by column chromatography to obtain N-Boc-indole-2-boronic acid pinacol ester.
Visualizing the Workflow: Boc Protection in a Multi-Step Synthesis
The following diagrams illustrate the strategic application of Boc protection in a typical synthetic sequence.
Caption: Workflow for a multi-step synthesis utilizing Boc protection.
Decision Framework for Selecting an Indole Protecting Group
Choosing the optimal protecting group is context-dependent. This decision tree provides a logical framework for this selection process.
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Navigating Steric Demands: A Comparative Guide to Isosteric Replacements for the tert-Butyl Group in Indoline Derivatives
Introduction: The Double-Edged Sword of the tert-Butyl Group in Drug Discovery
The tert-butyl group, with its distinctive spherical shape and steric bulk, is a cornerstone in medicinal chemistry. Its incorporation into molecular scaffolds, including the privileged indoline core, can confer a range of desirable properties. The bulkiness of the tert-butyl group can provide metabolic stability by shielding adjacent functionalities from enzymatic degradation and can be crucial for inducing specific protein-ligand interactions. However, this very bulk is often a double-edged sword, contributing to increased lipophilicity, which can negatively impact solubility and pharmacokinetic profiles. Furthermore, the methyl groups of the tert-butyl moiety are susceptible to metabolic oxidation, a potential liability in drug candidates.[1]
This guide provides a comparative analysis of viable isosteric replacements for the tert-butyl group, with a specific focus on their application in the synthesis and development of novel indoline derivatives. We will delve into the synthesis, physicochemical properties, and potential biological implications of these isosteres, supported by experimental data and detailed protocols to empower researchers in their quest for optimized therapeutic agents.
The Rationale for Isosteric Replacement
The primary drivers for replacing a tert-butyl group in an indoline derivative can be summarized as follows:
-
Mitigation of Metabolic Liability: The susceptibility of the tert-butyl group's methyl groups to cytochrome P450 (CYP450) mediated oxidation is a significant concern.[1]
-
Modulation of Physicochemical Properties: Reducing lipophilicity (logP) and improving aqueous solubility are common objectives to enhance a drug candidate's developability.
-
Fine-Tuning of Biological Activity: Isosteric replacement can subtly alter the shape and electronic properties of a molecule, potentially leading to improved target engagement and selectivity.
-
Exploration of Novel Chemical Space: Moving away from traditional substituents can lead to the discovery of compounds with unique pharmacological profiles and intellectual property opportunities.
This guide will focus on three promising isosteric replacements that address these challenges: the pentafluorosulfanyl (SF₅) group , the bicyclo[1.1.1]pentyl (BCP) group , and the 1-(trifluoromethyl)cyclopropyl group .
Pentafluorosulfanyl (SF₅) Group: The Electron-Withdrawing Powerhouse
The pentafluorosulfanyl (SF₅) group has emerged as a fascinating tert-butyl isostere due to its unique combination of steric bulk and strong electron-withdrawing character.[2]
Synthesis of SF₅-Containing Indoline Derivatives
The introduction of the SF₅ group onto an indoline scaffold can be achieved through various strategies, often involving the use of SF₅-functionalized building blocks. A common approach involves the synthesis of SF₅-substituted anilines or nitrobenzenes, which can then be elaborated into the desired indoline ring system.[3][4]
Experimental Protocol: Synthesis of a 5-(Pentafluorosulfanyl)-1H-indole Precursor
This protocol outlines a two-step synthesis of a key indole intermediate which can be further modified to an indoline.
Step 1: Vicarious Nucleophilic Substitution (VNS) of 4-nitro(pentafluorosulfanyl)benzene
-
To a solution of 4-nitro(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous DMF, add phenoxyacetonitrile (1.2 eq) and potassium tert-butoxide (3.0 eq) portion-wise at -40 °C under an argon atmosphere.
-
Stir the reaction mixture at -40 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the VNS product.[3]
Step 2: Catalytic Hydrogenation to 5-(Pentafluorosulfanyl)-1H-indole
-
Dissolve the VNS product (1.0 eq) in methanol and add 10% Pd/C (0.1 eq).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-(pentafluorosulfanyl)-1H-indole.[3] This indole can then be reduced to the corresponding indoline using established methods.
Physicochemical Properties and Biological Implications
The SF₅ group imparts significant changes to the properties of the parent molecule.
| Property | tert-Butyl | Pentafluorosulfanyl (SF₅) |
| **Volume (ų) ** | 76.9 | 55.4 |
| Hansch Lipophilicity Parameter (π) | ~1.98 | ~1.23 |
| Hammett Constant (σp) | -0.20 | 0.68 |
Data compiled from multiple sources.[2]
The SF₅ group is sterically smaller than a tert-butyl group but is significantly more lipophilic and strongly electron-withdrawing.[2] This can lead to:
-
Improved Metabolic Stability: The C-S bond is highly stable, and the fluorine atoms are resistant to metabolic attack.
-
Altered pKa: The strong electron-withdrawing nature of the SF₅ group can significantly lower the pKa of nearby basic centers, such as the indoline nitrogen.
-
Enhanced Membrane Permeability: The increased lipophilicity can improve passage through biological membranes.[2]
Bicyclo[1.1.1]pentyl (BCP) Group: The Rigid 3D Scaffold
The bicyclo[1.1.1]pentyl (BCP) group is a rigid, non-planar isostere that has gained immense popularity as a replacement for both para-substituted phenyl rings and tert-butyl groups.[5][6] Its three-dimensional nature offers an excellent way to "escape from flatland" and improve the physicochemical properties of drug candidates.[7]
Synthesis of BCP-Functionalized Indoline Derivatives
The most common strategy for incorporating a BCP moiety is through the coupling of a pre-functionalized BCP building block, such as bicyclo[1.1.1]pentane-1-carboxylic acid, with the indoline nitrogen.
Experimental Protocol: Synthesis of Bicyclo[1.1.1]pentane-1-carboxylic Acid
This protocol describes a practical, large-scale synthesis of the key BCP building block.[8]
Step 1: Photochemical reaction of [1.1.1]propellane and diacetyl
-
A solution of [1.1.1]propellane and diacetyl in an appropriate solvent is irradiated with a 365 nm light source in a flow reactor.[7]
-
The resulting diketone is purified by distillation.
Step 2: Haloform reaction
-
The diketone from the previous step is subjected to a haloform reaction using sodium hypobromite or sodium hypochlorite to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.[7]
-
Selective mono-esterification can be performed if required.[8]
Experimental Protocol: Coupling of Bicyclo[1.1.1]pentane-1-carboxylic Acid to Indoline
-
To a solution of bicyclo[1.1.1]pentane-1-carboxylic acid (1.1 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the indoline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Physicochemical Properties and Biological Implications
The BCP group offers a distinct set of properties compared to the tert-butyl group.
| Property | tert-Butyl | Bicyclo[1.1.1]pentyl (BCP) |
| Calculated logP (cLogP) | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Metabolic Stability | Susceptible to oxidation | Generally high |
Comparative data from various studies.[6][7]
The key advantages of replacing a tert-butyl group with a BCP moiety include:
-
Increased Aqueous Solubility: The rigid, sp³-rich nature of the BCP group often leads to improved solubility.[7]
-
Enhanced Metabolic Stability: The BCP core is highly resistant to metabolic degradation.[9][10]
-
Improved Pharmacokinetic Profile: The combination of increased solubility and metabolic stability can lead to a more favorable pharmacokinetic profile.
1-(Trifluoromethyl)cyclopropyl Group: A Metabolically Robust Alternative
The 1-(trifluoromethyl)cyclopropyl group is another excellent isostere for the tert-butyl group, offering a significant improvement in metabolic stability.[11] The combination of the cyclopropyl ring and the trifluoromethyl group effectively blocks oxidative metabolism.
Synthesis of 1-(Trifluoromethyl)cyclopropyl-Functionalized Indoline Derivatives
Similar to the BCP group, the 1-(trifluoromethyl)cyclopropyl moiety is typically introduced by coupling the corresponding carboxylic acid to the indoline nitrogen.
Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
A multi-step synthesis starting from 1-(trifluoromethyl)cyclopropyl-1-ol has been reported.[1]
-
Step a: 1-(Trifluoromethyl)cyclopropyl-1-ol is reacted with sodium hydride and p-toluenesulfonyl chloride in acetonitrile to form an intermediate.
-
Step b: The intermediate is then reacted with sodium cyanide in DMF.
-
Step c: The resulting nitrile is hydrolyzed with sodium hydroxide, followed by acidification to yield 1-(trifluoromethyl)cyclopropane-1-carboxylic acid.[1]
The coupling of this carboxylic acid to indoline can be achieved using the same standard peptide coupling conditions described for the BCP carboxylic acid.
Physicochemical Properties and Biological Implications
The 1-(trifluoromethyl)cyclopropyl group provides a unique balance of properties.
| Property | tert-Butyl | 1-(Trifluoromethyl)cyclopropyl |
| Metabolic Stability | Susceptible to oxidation | Significantly more stable |
| Lipophilicity (logP) | Similar | Similar |
Data from comparative studies.[12]
The primary advantage of this isostere is its exceptional metabolic stability. The trifluoromethyl group is electronically withdrawing and the cyclopropyl ring is sterically constrained, making the entire group highly resistant to enzymatic attack.[12]
Comparative Summary and Conclusion
The choice of a tert-butyl isostere for an indoline derivative will depend on the specific goals of the drug discovery program.
| Isostere | Key Advantages | Key Considerations |
| Pentafluorosulfanyl (SF₅) | Strong electron-withdrawing effect, high metabolic stability. | High lipophilicity, potential for unexpected electronic effects. |
| Bicyclo[1.1.1]pentyl (BCP) | Improved solubility, high metabolic stability, 3D scaffold. | Synthesis of building blocks can be challenging. |
| 1-(Trifluoromethyl)cyclopropyl | Excellent metabolic stability. | Lipophilicity similar to tert-butyl. |
This guide provides a framework for researchers to rationally select and implement tert-butyl isosteres in their indoline-based drug discovery projects. By understanding the synthetic routes and the resulting physicochemical and metabolic properties, scientists can navigate the challenges associated with the tert-butyl group and unlock the potential of novel, optimized indoline derivatives.
Visualizations
Caption: Isosteric replacements for the tert-butyl group.
Caption: General workflow for incorporating isosteres.
References
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A Senior Application Scientist's Guide to Palladium-Catalyzed Arylindole Synthesis: A Comparative Efficacy Analysis of Suzuki vs. Stille Coupling
Introduction: The Enduring Importance of the Arylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its functionalization, particularly through the introduction of aryl substituents, allows for the fine-tuning of molecular properties, which is critical in structure-activity relationship (SAR) studies during drug development.[1][2] The creation of the C(sp²)–C(sp²) bond between the indole core and an aryl group is a pivotal transformation, and among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of two titans in this field: the Suzuki-Miyaura coupling and the Stille coupling. As researchers, scientists, and drug development professionals, the choice between these methodologies is not merely academic; it has profound implications for reaction efficiency, substrate scope, scalability, and overall project timelines. Here, we move beyond a simple recitation of facts to explore the mechanistic nuances, practical considerations, and supporting experimental data that inform an expert decision.
Pillar 1: Mechanistic Underpinnings of the Catalytic Cycles
Both the Suzuki and Stille couplings are orchestrated by a palladium catalyst, which cycles through Pd(0) and Pd(II) oxidation states.[3][4] While the overarching framework of oxidative addition, transmetalation, and reductive elimination is common to both, the critical difference lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.[5]
The Suzuki-Miyaura Coupling Cycle
The Suzuki reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[3] A key mechanistic feature is the requirement of a base to activate the organoboron reagent.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which is crucial for efficient transfer of the organic group to the palladium center.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Stille Coupling Cycle
The Stille reaction utilizes an organostannane (organotin) compound as the nucleophilic partner.[4] Unlike organoboronic acids, organostannanes are generally nucleophilic enough to undergo transmetalation without the need for a base activator.[8] The transmetalation step is often the rate-limiting step and can be complex, potentially proceeding through associative or dissociative pathways depending on the specific substrates and ligands used.[4]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Pillar 2: Head-to-Head Efficacy Comparison
The choice between Suzuki and Stille coupling hinges on a multi-faceted analysis of their respective strengths and weaknesses.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboronic acids/esters. Generally stable, easy to handle.[9] | Organostannanes (organotins). Air and moisture stable.[4] |
| Toxicity & Environment | Low toxicity. Boron byproducts are generally benign and easily removed. Considered a "greener" reaction.[3][9] | High toxicity of organotin reagents is a major drawback.[4][10] Tin byproducts are difficult to remove and pose environmental/health risks.[11] |
| Reaction Conditions | Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[3] Conditions are generally mild.[9] | Does not typically require a base. Additives like Cu(I) salts or LiCl may be needed to accelerate transmetalation.[10][12] |
| Functional Group Tolerance | Very good, but can be sensitive to substrates with acidic protons due to the basic conditions.[13] | Excellent. Tolerates a wide array of functional groups, including acids, aldehydes, and ketones.[12] |
| Substrate Scope | Extremely broad. Couples aryl, vinyl, and even some alkyl halides/triflates.[3] | Very broad. Couples aryl, vinyl, alkynyl, and allyl halides/triflates.[10] |
| Purification | Straightforward. Boron byproducts are often water-soluble and easily removed by aqueous workup or chromatography.[9] | Challenging. Removal of stoichiometric tin byproducts (e.g., Bu₃SnX) often requires specific workup procedures (e.g., KF wash) or multiple chromatographic purifications.[11][14] |
| Commercial Availability | Vast number of boronic acids are commercially available.[9] | Many organostannanes are commercially available or readily synthesized.[4] |
Experimental Data: Arylindole Synthesis
The following table summarizes representative data for the synthesis of 5-arylindoles, illustrating typical yields and conditions.
| Indole Substrate | Aryl Partner | Coupling Method | Catalyst / Ligand | Base / Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindole | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | MW, 100 | 95 | [1] |
| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 85 | [15] |
| 1-Bromo-4-nitrobenzene | Diazocine-stannane | Stille | Pd(OAc)₂ / XPhos | CsF | Dioxane | 100 | 84 | [16] |
| Aryl Triflate | Vinylstannane | Stille | Pd(dppf)Cl₂·DCM | LiCl, CuI | DMF | 40 | 87 | [14] |
Analysis of broader studies indicates that for many standard arylindole syntheses, the Suzuki coupling provides excellent yields and is often the first choice due to its operational simplicity and lower toxicity.[2][17] However, the Stille coupling often shows superior performance with highly complex or sterically hindered substrates where Suzuki reactions may falter.[16][18] Its exceptional functional group tolerance makes it invaluable in the late-stage functionalization of complex molecules.[12]
Pillar 3: Field-Proven Experimental Protocols
The following protocols are designed to be self-validating, providing clear, actionable steps for synthesizing a 5-arylindole derivative via both methods.
Workflow Comparison: From Reagents to Product
Caption: Key workflow differences between Suzuki and Stille couplings.
Protocol 1: Suzuki Coupling of 5-Bromoindole with Phenylboronic Acid
-
Rationale: This protocol utilizes a common palladium catalyst and a carbonate base, representing a standard and robust method for biaryl synthesis.[1] The dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[19]
-
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture), deoxygenated
-
Round-bottom flask with stir bar and reflux condenser
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromoindole, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Heat the resulting solution to 100 °C and stir for 24 hours, monitoring reaction progress by TLC or LC-MS.[19]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the flask and transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 5-phenylindole.
-
Protocol 2: Stille Coupling of 5-Bromoindole with Phenyltributylstannane
-
Rationale: This protocol includes lithium chloride (LiCl) as an additive, which is known to accelerate the transmetalation step by facilitating the cleavage of the carbon-tin bond and preventing ligand inhibition at the palladium center.[14] DMF is a common polar aprotic solvent for Stille couplings.
-
Materials:
-
5-Bromoindole (1.0 equiv)
-
Phenyltributylstannane (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.1 equiv)
-
Lithium Chloride (LiCl) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous and deoxygenated
-
Flame-dried round-bottom flask with stir bar
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromoindole, Pd(dppf)Cl₂, and LiCl.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, deoxygenated DMF, followed by the phenyltributylstannane via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour. This precipitates the tributyltin fluoride byproduct.[11]
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Conclusion and Expert Recommendation
For the synthesis of arylindoles, both the Suzuki and Stille couplings represent powerful and versatile methodologies.
-
The Suzuki-Miyaura coupling should be considered the default, first-line approach for most arylindole syntheses. Its advantages are compelling: low toxicity, readily available and stable reagents, and straightforward purification of byproducts.[3][9] These factors make it highly amenable to library synthesis, process development, and large-scale applications within the pharmaceutical industry.[2][20]
-
The Stille coupling , despite its significant toxicity concerns, remains an indispensable tool for challenging transformations .[18] Its key advantage is its exceptional functional group tolerance and often robust performance with sterically demanding or electronically complex substrates where other methods may fail.[16] It is best reserved for situations where its unique reactivity is essential, such as in the late-stage functionalization of advanced intermediates where protecting groups are undesirable.[12] When employing the Stille reaction, meticulous planning for the handling of toxic reagents and the removal of tin-containing byproducts is paramount.[11]
Ultimately, the optimal choice is dictated by the specific molecular target, the complexity of the substrates, the stage of the research or development program, and the available resources for managing safety and purification challenges.
References
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
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ACS Publications. (n.d.). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
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Shandong Look Chemical. (2020). An efficient method for removing organotin impurities. [Link]
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ResearchGate. (2021). Recent Advances in Metal‐Catalyzed Functionalization of Indoles. [Link]
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MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
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PMC. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. [Link]
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OpenOChem Learn. (n.d.). Stille Coupling. [Link]
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YouTube. (2021). Ch 23 Stille and Suzuki Coupling. [Link]
-
Semantic Scholar. (n.d.). Highly substituted indole library synthesis by palladium-catalyzed coupling reactions in solution and on a solid support. [Link]
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University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][21]-Fused Indole Heterocycles. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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J&K Scientific LLC. (2025). Stille Cross-Coupling. [Link]
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ResearchGate. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
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ResearchGate. (n.d.). Exploring Greener Suzuki Coupling Reactions for Biaryl Synthesis: Replacing Palladium Acetate with Palladium On Carbon in Three Known Aqueous Suzuki Reactions. [Link]
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Organic Reactions. (n.d.). The Stille Reaction. [Link]
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ResearchGate. (2025). A versatile protocol for Stille-Migita cross coupling reactions. [Link]
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WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
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RSC Publishing. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
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A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Functionalized Indolines
Introduction: The Enduring Significance of the Indoline Scaffold
The indoline scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities. Its prevalence in high-profile molecules underscores the continuous need for robust, efficient, and stereoselective synthetic methods for its construction. This guide provides an in-depth, comparative analysis of the principal synthetic routes to functionalized indolines, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in navigating the complexities of their synthesis.
We will move beyond a mere recitation of protocols to dissect the causality behind experimental choices, ensuring that each described method is presented as a self-validating system. This guide is structured to provide a logical progression from foundational concepts to advanced applications, empowering you to select and optimize the ideal synthetic strategy for your target molecule.
I. Catalytic Hydrogenation of Indoles: A Direct and Atom-Economical Approach
The catalytic hydrogenation of indoles represents one of the most direct and atom-economical methods for accessing the indoline core. This approach involves the reduction of the C2-C3 double bond of the indole ring system. The choice between heterogeneous and homogeneous catalysis is dictated by factors such as substrate sensitivity, desired stereoselectivity, and scalability.
A. Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysis, typically employing platinum or palladium on a solid support like carbon (Pt/C or Pd/C), is a widely used method due to the ease of catalyst removal and handling.[1][2] However, the hydrogenation of the electron-rich indole ring is not without its challenges. The aromatic stability of the indole nucleus can render it resistant to reduction, and the resulting indoline, a secondary amine, can act as a catalyst poison, impeding the reaction's progress.[2]
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum-based catalysts are often more active than palladium for the hydrogenation of unprotected indoles.[2][3] However, palladium on a nitrogen-doped carbon support has shown high selectivity and conversion under mild conditions.[3]
-
Acidic Activation: The presence of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) or phosphoric acid, is often crucial.[1][2][3] Protonation of the indole at the C3 position generates an iminium ion, which disrupts the aromaticity and facilitates hydrogenation.[2]
-
Solvent System: While various organic solvents can be used, water has emerged as a green and effective solvent for the heterogeneous hydrogenation of unprotected indoles in the presence of an acid activator.[1][2]
Experimental Protocol: Heterogeneous Hydrogenation of Unprotected Indole [2]
-
To a reaction vessel, add the indole substrate, 5 mol% Pt/C, and a catalytic amount of p-toluenesulfonic acid.
-
Add water as the solvent.
-
Pressurize the vessel with hydrogen gas (typically 30-50 bar).
-
Stir the reaction mixture at room temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully release the hydrogen pressure.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the indoline product.
B. Asymmetric Hydrogenation of Indoles
The synthesis of enantiomerically pure indolines is of paramount importance in drug development. Asymmetric hydrogenation of prochiral indoles using chiral transition metal catalysts, typically based on rhodium, iridium, or palladium with chiral phosphine ligands, has emerged as a powerful strategy.[4][5][6][7][8]
Causality Behind Experimental Choices:
-
N-Protection: For many asymmetric hydrogenations, protection of the indole nitrogen (e.g., with Boc, Cbz, or acetyl groups) is necessary to achieve high enantioselectivity.[5][8] The protecting group can influence the conformation of the substrate and its interaction with the chiral catalyst.
-
Chiral Ligands: The choice of the chiral ligand is critical for inducing high enantioselectivity. A wide array of chiral bisphosphine ligands, such as PhTRAP and BINOL-derived phosphoramidites, have been successfully employed.[5][8]
-
Acidic Additives: Similar to heterogeneous hydrogenation, the addition of a Brønsted acid can be beneficial in activating the substrate towards hydrogenation.[4][7]
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of a 3-Substituted Indole
-
In a glovebox, prepare the catalyst by stirring Pd(OCOCF₃)₂ and the chiral ligand (e.g., (R)-SegPhos) in a suitable solvent at room temperature for 1 hour.
-
In a separate reaction vessel, stir the 3-substituted indole and L-camphorsulfonic acid (L-CSA) in a mixed solvent system (e.g., 2,2,2-trifluoroethanol/benzene) at room temperature for 5 minutes.
-
Add the pre-formed catalyst solution to the reaction mixture.
-
Transfer the mixture to an autoclave, and charge with hydrogen gas (e.g., 700 psi).
-
Stir the reaction at the desired temperature until completion.
-
After cooling and releasing the pressure, purify the product by flash column chromatography.
II. Intramolecular Cyclization Strategies: Building the Indoline Core
Intramolecular cyclization reactions provide a powerful and versatile platform for the synthesis of functionalized indolines, often allowing for the construction of multiple stereocenters with high control.
A. Palladium-Catalyzed Intramolecular C-H Amination
A modern and highly efficient approach to indoline synthesis involves the palladium-catalyzed intramolecular amination of C(sp²)-H bonds.[9][10][11][12] This method typically utilizes a directing group on the nitrogen of a β-arylethylamine substrate to facilitate the C-H activation step.[1][11]
Causality Behind Experimental Choices:
-
Directing Groups: The choice of the directing group is crucial for the success of the reaction. Picolinamide (PA) is a commonly used directing group that can be readily removed after the cyclization.[9][11]
-
Catalyst and Oxidant: A Pd(II) catalyst, such as Pd(OAc)₂, is typically used in combination with an oxidant, like PhI(OAc)₂, to facilitate the proposed Pd(II)/Pd(IV) catalytic cycle.[11]
-
Reaction Conditions: The reaction is often performed under mild conditions, with optimizations in temperature and atmosphere (e.g., argon) leading to improved yields and reduced side reactions.[11]
Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp²)-H Amination [1]
-
To a reaction vial, add the picolinamide-protected β-arylethylamine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and PhI(OAc)₂ (1.2 equiv).
-
Seal the vial and purge with argon.
-
Add a mixture of toluene and DMF as the solvent, followed by acetic acid.
-
Place the vial in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
B. Organocatalytic Intramolecular Michael Addition
The asymmetric intramolecular aza-Michael addition offers an excellent metal-free alternative for the synthesis of chiral 2,3-disubstituted indolines.[13][14][15] This reaction is often catalyzed by chiral primary or secondary amines derived from cinchona alkaloids.[13][15]
Causality Behind Experimental Choices:
-
Organocatalyst: The choice of the cinchona alkaloid-derived primary amine catalyst is critical for achieving high diastereo- and enantioselectivity.[13][15]
-
Substrate Structure: The nature of the substituents on the enone moiety of the substrate can influence the stereochemical outcome of the cyclization, leading to either cis or trans disubstituted indolines.[13][15]
Experimental Protocol: Asymmetric Intramolecular aza-Michael Addition [15]
-
To a solution of the (E)-3-(2-(2-oxopropylamino)aryl)-1-arylprop-2-en-1-one substrate in a suitable solvent (e.g., toluene), add the cinchona alkaloid-derived primary amine catalyst (10 mol%) and an additive (e.g., benzoic acid, 20 mol%).
-
Stir the reaction mixture at the specified temperature, monitoring its progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired 2,3-disubstituted indoline.
III. Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, stereochemistry, scalability, and the availability of starting materials. The following table provides a comparative overview of the key performance metrics for the discussed synthetic strategies.
| Synthetic Route | Typical Yields | Enantioselectivity | Functional Group Tolerance | Scalability | Key Advantages | Key Limitations |
| Heterogeneous Catalytic Hydrogenation | Good to Excellent[2] | Not applicable (for achiral) | Moderate | Good | Atom-economical, simple workup. | Catalyst poisoning, over-reduction.[2] |
| Asymmetric Hydrogenation | Good to Excellent[4] | High to Excellent (up to 98% ee)[5][6] | Good | Good | Direct access to chiral indolines. | Requires N-protection, expensive catalysts/ligands. |
| Pd-Catalyzed C-H Amination | Good to Excellent[9][11] | Not inherently asymmetric | Good[11] | Moderate | High atom economy, mild conditions. | Requires a directing group. |
| Organocatalytic Michael Addition | High[13][15] | Excellent (up to 99% ee)[13][15] | Good | Good | Metal-free, high stereocontrol. | Substrate-dependent diastereoselectivity. |
IV. Visualizing the Synthetic Workflows
To further elucidate the discussed synthetic strategies, the following diagrams, generated using Graphviz, illustrate the core workflows and mechanistic pathways.
V. Conclusion and Future Outlook
The synthesis of functionalized indolines remains a vibrant and evolving field of research. While classical methods laid the groundwork, modern catalytic strategies, including C-H activation and asymmetric organocatalysis, have revolutionized our ability to construct these valuable scaffolds with unprecedented efficiency and stereocontrol. The choice of the optimal synthetic route is a multifaceted decision that requires a deep understanding of the underlying chemical principles and a careful consideration of the specific target molecule.
Future advancements in this area will likely focus on the development of even more sustainable and atom-economical catalytic systems, the expansion of the substrate scope for asymmetric transformations, and the application of these methods to the synthesis of increasingly complex and biologically active indoline-containing molecules. By leveraging the insights and protocols presented in this guide, researchers can confidently navigate the synthetic landscape and accelerate the discovery and development of novel indoline-based therapeutics.
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Kumar, A., & Kumar, V. (2018). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 8(10), 438. [Link]
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Wang, J., Han, X., & Zhou, Y. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(46), 9877–9880. [Link]
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Yu, C., Wang, J., & Zhou, Y. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers. [Link]
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Okino, T., Hoashi, Y., & Takemoto, Y. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters, 15(14), 3754–3757. [Link]
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Minnaard, A. J., & Feringa, B. L. (2004). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Organic & Biomolecular Chemistry, 2(12), 1731–1734. [Link]
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Daïch, A., & Valenti, P. (2014). Tuneable access to indole, indolone, and cinnoline derivatives from a common 1,4-diketone Michael acceptor. Beilstein Journal of Organic Chemistry, 10, 1489–1496. [Link]
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Houk, K. N., & Cheong, P. H. Y. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(22), 9439–9442. [Link]
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Mundhe, T. G., Chate, B. N., & Patki, A. S. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS), 10(8), 160-165. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of tert-Butyl 6-bromoindoline-1-carboxylate
This document provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl 6-bromoindoline-1-carboxylate. As a compound utilized in complex organic synthesis, particularly in pharmaceutical research and development, its unique structure—a brominated heterocyclic core protected by a carbamate group—necessitates a stringent and informed disposal strategy. This guide moves beyond simple checklists to explain the chemical rationale behind each procedural step, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Part 1: Core Principles and Hazard Assessment
The disposal protocol for any chemical is dictated by its inherent physical properties and toxicological hazards. This compound possesses two key structural features that define its waste stream classification: the bromo- functional group and the tert-butyl carboxylate (carbamate) group.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. Such compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent and toxic byproducts like dioxins and furans.[1][2] Therefore, it is imperative to segregate this waste from non-halogenated streams.[3][4] Mixing these waste types complicates the disposal process and significantly increases costs.[4]
-
Carbamate Derivative: While many simple carbamates are known for their biological activity, stable carbamate esters like this one are primarily managed based on their overall toxicity profile and chemical class.[5][6] The toxicological properties of this compound have not been fully investigated[7][8]; therefore, it must be handled with the assumption of potential toxicity, including possible skin, eye, and respiratory irritation.[9][10]
The foundational principle of this protocol is to treat the compound and any material contaminated by it as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[11]
Table 1: Chemical and Hazard Profile
| Property | Value/Information | Source |
| Chemical Name | This compound | [12] |
| CAS Number | 214614-97-8 | [12] |
| Molecular Formula | C₁₃H₁₆BrNO₂ | [12] |
| Molecular Weight | 298.18 g/mol | [12][13] |
| Appearance | Solid (form may vary) | [14] |
| Primary Hazard Class | Halogenated Organic Compound | [1][2] |
| Potential Hazards | Acute toxicity (oral) suspected for related structures.[14] Potential for skin, eye, and respiratory irritation.[9][10] | |
| Disposal Regulation | Governed by EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[15][16][17] |
Part 2: Pre-Disposal Safety Protocols
Before beginning any waste consolidation, it is crucial to establish a safe working environment. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use.[1][3]
-
Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[6]
Part 3: Step-by-Step Disposal Workflow
This protocol outlines the standard procedure for accumulating and disposing of this compound waste through your institution's Environmental Health & Safety (EHS) department.
Experimental Protocol: Waste Segregation and Collection
-
Identify the Correct Waste Stream:
-
Locate the designated "Halogenated Organic Waste" collection area within your laboratory. This is a critical step in waste segregation.[2]
-
-
Select an Appropriate Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[4]
-
Complete the tag with all required information as per OSHA and EPA regulations.[18][20] This must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The accumulation start date (the date the first drop of waste is added).
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant").
-
-
-
Waste Accumulation:
-
Solid Waste: Carefully transfer the solid this compound into the labeled waste container.
-
Contaminated Materials: Any disposable materials that have come into direct contact with the compound (e.g., weighing paper, contaminated gloves, pipette tips) must also be placed in the designated solid hazardous waste container.[11]
-
Keep the waste container closed at all times except when actively adding waste.[19] This prevents the release of vapors and protects against spills.
-
-
Decontamination of Glassware:
-
Rinse contaminated, non-disposable glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) inside a fume hood.
-
Collect this solvent rinsate in a separate, appropriately labeled "Halogenated Organic Liquid Waste" container. This rinsate is now also considered hazardous waste.
-
-
Storage and Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area until it is ready for pickup.[4]
-
Once the container is full (typically around 75-80% capacity) or the accumulation time limit set by your institution is reached, contact your EHS office to schedule a waste collection.[4][19]
-
Disposal Workflow Diagram
Sources
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Navigating the Safe Handling of tert-Butyl 6-bromoindoline-1-carboxylate: A Guide for Laboratory Professionals
The core principle of this guide is to empower laboratory professionals with a deep understanding of the potential hazards and the rationale behind each safety recommendation, fostering a culture of proactive risk mitigation.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific SDS, we must infer the potential hazards of tert-Butyl 6-bromoindoline-1-carboxylate by examining related halogenated indole and indoline structures. For instance, the analogous compound, tert-Butyl 6-bromo-1H-indole-1-carboxylate, is classified as Acute Toxicity, Oral Category 3, with the signal word "Danger" and the hazard statement H301: "Toxic if swallowed".[1] It is prudent to assume that this compound may present similar or other uncharacterized hazards.
Halogenated organic compounds as a class can present various risks, including potential central nervous system depression, liver or kidney damage, and some are suspected carcinogens.[2] Furthermore, many organic solvents used to dissolve such compounds are volatile and can be absorbed through the skin or inhaled.[3] Therefore, a conservative approach to handling is essential.
Inferred Hazard Profile:
| Hazard Class | Classification | Precautionary Statement (Inferred) |
| Acute Oral Toxicity | Category 3 (Assumed) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Skin Corrosion/Irritation | Potential Irritant | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Damage/Irritation | Potential Irritant | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | Potential (Respiratory Irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
This inferred profile necessitates strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of PPE are critical for minimizing exposure. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE.[5][6]
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times when handling the solid compound or its solutions.[7] A face shield should be worn over goggles when there is a significant risk of splashes, such as during transfers of larger volumes (>500 mL) or when working with reactions under pressure.[2]
-
Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement for handling this compound and its solutions.[2][7] It is crucial to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially if contamination is suspected.
-
Body Protection: A flame-resistant laboratory coat must be worn and fully fastened to protect against splashes and contact with the skin.[7][8] For operations with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: All handling of the solid compound and its volatile solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][7] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4]
Operational Plan: Step-by-Step Guidance for Safe Handling
A detailed operational plan is a cornerstone of laboratory safety, as outlined by OSHA's Laboratory Standard.[9][10]
Weighing and Transfer of Solid Compound
-
Preparation: Designate a specific area within a chemical fume hood for weighing. Ensure the analytical balance is clean and certified. Have all necessary equipment (spatulas, weigh boats, receiving flask) readily available.
-
PPE: Don all required PPE as outlined in Section 2.
-
Procedure:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of solid to a weigh boat.
-
Avoid generating dust. If the material is a fine powder, handle it with extra care.
-
Record the weight and carefully transfer the solid to the receiving vessel.
-
Promptly and securely close the stock container.
-
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and waste disposal procedure.
Dissolution and Reaction Setup
-
Preparation: Ensure all glassware is clean, dry, and free of defects. Set up the reaction apparatus within the chemical fume hood.
-
PPE: Wear all required PPE.
-
Procedure:
-
Add the solvent to the flask containing the weighed solid.
-
If necessary, stir the mixture using a magnetic stirrer to facilitate dissolution.
-
Once dissolved, proceed with the addition of other reagents as per the experimental protocol. All additions should be performed in the fume hood.
-
Keep the reaction vessel clearly labeled with the contents and any associated hazards.[11]
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper waste management is a critical component of laboratory safety.[9] Halogenated organic compounds require specific disposal procedures.[7]
Waste Segregation
-
Halogenated Organic Waste: All liquid waste containing this compound and other halogenated solvents must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[3][7]
-
Solid Waste: Contaminated solid waste, such as weigh boats, gloves, and paper towels, should be collected in a separate, labeled solid waste container.
-
Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.
Disposal Procedure
-
Container Management: Keep all waste containers tightly sealed when not in use and store them in a well-ventilated area, away from incompatible materials.[2][11]
-
Labeling: Ensure all waste containers are accurately labeled with their contents.
-
Institutional Protocols: Follow your institution's specific guidelines for the final disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance.
-
Prohibited Disposal: Never dispose of organic substances down the laboratory drains.[7]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their research while maintaining a safe laboratory environment for all.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
MSDS of tert-Butyl 6-bromo-3-(2-cyanopropan-2-yl)-1H-indole-1-carboxylate. Capot Chemical Co., Ltd. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]
-
OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. (2025-03-04). [Link]
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This compound | CAS 214614-97-8. AMERICAN ELEMENTS®. [Link]
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Safety. Chemistry LibreTexts. (2020-06-29). [Link]
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SAFETY DATA SHEET. AARC. [Link]
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SAFETY IN THE LABORATORY. [Link]
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Safety and Handling of Organic Compounds in the Lab | Solubility of Things. [Link]
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- 3. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
